5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
5-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-12-6-5-9-8(7-12)3-2-4-10(9)11/h2-4H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEOSCCQOZDXRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Strategic Scaffold for Medicinal Chemistry & Lead Optimization[1]
CAS: 406923-63-5 Formula: C₁₀H₁₂FN Molecular Weight: 165.21 g/mol [1]
Part 1: Executive Summary
In the landscape of modern drug discovery, 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline represents a high-value pharmacophore.[1] It serves as a conformationally restricted, lipophilic amine scaffold that bridges the gap between classic catecholamine mimics and metabolically stable CNS agents.
This guide addresses the specific utility of the 5-fluoro substitution. Unlike its non-fluorinated analogs, the C5-fluorine atom acts as a metabolic blockade, preventing Phase I hydroxylation at a position typically vulnerable to CYP450 oxidation.[1] Furthermore, the N-methyl moiety enhances blood-brain barrier (BBB) permeability by masking the hydrogen bond donor capability of the secondary amine, making this compound a critical building block for neuroactive and oncology (e.g., PRMT5 inhibitors) drug candidates.[1]
Part 2: Chemical Identity & Physicochemical Profile
The following data aggregates calculated and observed properties essential for experimental design.
Datasheet
| Property | Value | Relevance |
| IUPAC Name | This compound | Official nomenclature |
| CAS RN | 406923-63-5 | Unique Identifier |
| LogP (Predicted) | ~2.3 - 2.5 | Optimal range for CNS penetration (Lipinski compliant) |
| pKa (Base) | ~8.5 - 9.0 | Exists largely as a cation at physiological pH |
| H-Bond Donors | 0 | Improves membrane permeability vs. secondary amine |
| H-Bond Acceptors | 1 (Tertiary Amine) | Receptor interaction point |
| Rotatable Bonds | 0 | High conformational rigidity (entropy favored binding) |
Part 3: Synthetic Methodologies
Route A: Reductive Methylation (Recommended for Lab Scale)
Rationale: This protocol utilizes the commercially available 5-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS 406923-64-6).[1][2] It avoids the harsh acidic conditions of cyclization and offers the highest yield with minimal byproduct formation.
Reagents:
-
Precursor: 5-Fluoro-1,2,3,4-tetrahydroisoquinoline[1]
-
Methylating Agent: Formaldehyde (37% aq.)[1]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB)[1]
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
Protocol:
-
Dissolution: Dissolve 1.0 eq of 5-fluoro-1,2,3,4-tetrahydroisoquinoline in DCM (0.1 M concentration).
-
Activation: Add 1.5 eq of Formaldehyde (37% aq. solution). Stir for 15 minutes at room temperature to form the iminium ion intermediate.
-
Reduction: Cool to 0°C. Add 2.0 eq of Sodium Triacetoxyborohydride portion-wise. Note: STAB is preferred over NaCNBH₃ due to lower toxicity and better selectivity.
-
Quench: Stir for 4–12 hours. Quench with saturated NaHCO₃ solution.
-
Extraction: Extract the organic layer, wash with brine, and dry over Na₂SO₄.
-
Purification: The tertiary amine product is often pure enough for use; otherwise, purify via flash chromatography (SiO₂, MeOH/DCM gradient).
Route B: The Pictet-Spengler Cyclization (Process Scale)
Rationale: Used when the tetrahydroisoquinoline core must be built from the phenethylamine precursor.
Protocol Overview:
-
React 2-(2-fluorophenyl)ethanamine with Paraformaldehyde in Formic Acid.[1]
-
Heat to reflux (Eschweiler-Clarke conditions often occur simultaneously, effecting cyclization AND methylation if excess formaldehyde/formic acid is used).[1]
-
Critical Control Point: The 5-fluoro substituent directs cyclization primarily to the para-position relative to the fluorine? No. The fluorine is at the ortho position of the starting phenyl ring. Cyclization occurs para to the fluorine to yield the 5-fluoro isomer, but regioselectivity must be monitored via NMR.[1]
Visualization of Synthetic Logic
Figure 1: Synthetic pathways to this compound. Route A is the preferred laboratory method for purity.
Part 4: Structural Activity Relationship (SAR) & Applications
The 5-fluoro-2-methyl-THIQ core is not merely a passive scaffold; it actively modulates the pharmacological profile of the drug.[1]
Metabolic Stability (The Fluorine Effect)
In the non-fluorinated analog (2-methyl-1,2,3,4-tetrahydroisoquinoline), the C5, C6, and C7 positions are electron-rich and prone to oxidation by CYP450 enzymes (aromatic hydroxylation).[1]
-
Mechanism: Replacing the C5 hydrogen with Fluorine (Van der Waals radius 1.47 Å vs 1.20 Å for H) creates a steric and electronic shield. The C-F bond is metabolically inert.
-
Outcome: Extends half-life (
) and reduces clearance.[1]
CNS Penetration[1]
-
Basicity: The N-methyl group ensures the nitrogen remains basic (
), allowing for cation-pi interactions with neurotransmitter receptors (Dopamine D2, 5-HT).[1] -
Lipophilicity: The addition of the methyl group and the fluorine atom increases
compared to the parent amine, facilitating passive diffusion across the BBB.
SAR Decision Logic
Figure 2: SAR Logic Flowchart demonstrating the rationale for selecting the 5-fluoro-2-methyl-THIQ scaffold.
Part 5: Quality Control & Analytical Validation
To ensure the integrity of your experiments, the following analytical markers must be verified.
NMR Characterization
-
¹H NMR (CDCl₃): Look for the N-methyl singlet at
ppm.[1] The methylene protons of the THIQ ring usually appear as triplets/multiplets around 2.7–3.6 ppm. The aromatic region will show a distinctive splitting pattern due to H-F coupling. -
¹⁹F NMR: This is the definitive test. Expect a single peak around
to ppm (relative to CFCl₃).[1] This confirms the presence of fluorine and the absence of non-fluorinated impurities.
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).[1]
-
Detection: UV at 254 nm.[1]
-
Retention Time: Expect the N-methyl derivative to elute later than the secondary amine precursor due to increased lipophilicity.[1]
Part 6: Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Amines can absorb CO₂ from the air to form carbamates over time.
-
Handling: Use standard PPE. Perform synthesis in a fume hood.
-
Emergency: In case of contact, wash with copious amounts of water.
References
-
Preparation of 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline. (Patent CN-114436956-A).[1][3] PubChem Patents.[1][4][3][5]Link[1]
-
5-Fluoro-1,2,3,4-tetrahydroisoquinoline (Precursor Data). PubChem Compound Summary.Link[1]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances, 2021.[1][6]Link[1]
-
De Novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline Derivatives. Synform, 2018.[1]Link[1]
-
Substituted Nucleoside Analogues (PRMT5 Inhibitors). (Patent US12391695B2).[1] Google Patents.[1][3]Link[1]
Sources
- 1. Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl- | C13H16O2 | CID 119674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoquinoline,5-fluoro-1,2,3,4-tetrahydro | CAS#:406923-64-6 | Chemsrc [chemsrc.com]
- 3. A kind of preparation method of 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline and detection method thereof - Patent CN-114436956-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 5-fluoro-1,2,3,4-tetrahydroisoquinoline (C9H10FN) [pubchemlite.lcsb.uni.lu]
- 5. 5-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 16244396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide: Chemical Structure & Synthesis of 5-Fluoro-N-methyl-1,2,3,4-tetrahydroisoquinoline
[1]
Executive Summary
5-Fluoro-N-methyl-1,2,3,4-tetrahydroisoquinoline (5-F-NMTIQ) is a fluorinated derivative of the endogenous amine N-methyl-1,2,3,4-tetrahydroisoquinoline.[1] In medicinal chemistry and neuropharmacology, this molecule serves as a critical metabolic probe and structural scaffold. The introduction of a fluorine atom at the C5 position modulates the electronic density of the aromatic ring, alters lipophilicity (LogP), and, most critically, blocks potential metabolic hydroxylation at the 5-position, a common clearance pathway for tetrahydroisoquinolines (THIQs).
This guide provides a comprehensive technical analysis of 5-F-NMTIQ, detailing its physicochemical properties, validated synthetic protocols, and structural characterization.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4]
Nomenclature and Classification[1][2]
-
IUPAC Name: 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline[1][2][3]
-
Common Names: 5-F-NMTIQ, 5-Fluoro-N-methyl-THIQ[1]
-
CAS Number (Parent Amine): 406923-64-6 (5-Fluoro-1,2,3,4-tetrahydroisoquinoline)[1]
-
Chemical Class: Fluorinated Tetrahydroisoquinoline / Tertiary Amine[1]
Structural Specifications
The molecule consists of a benzene ring fused to a piperidine ring (tetrahydroisoquinoline core). The nitrogen atom is methylated (tertiary amine), and a fluorine atom is substituted at the C5 position.
| Property | Value (Experimental/Predicted) | Significance |
| Molecular Formula | C₁₀H₁₂FN | Core stoichiometry |
| Molecular Weight | 165.21 g/mol | Small molecule drug-like range |
| Exact Mass | 165.0954 | For HRMS identification |
| LogP (Predicted) | ~2.3 - 2.5 | Moderate lipophilicity; CNS penetrant |
| pKa (Base) | ~8.9 - 9.2 | Predominantly protonated at physiological pH |
| H-Bond Donors | 0 | Tertiary amine lacks NH donor |
| H-Bond Acceptors | 2 | Nitrogen lone pair + Fluorine |
| Rotatable Bonds | 0 | Rigid bicyclic system |
Synthetic Methodology
The synthesis of 5-F-NMTIQ is best approached via the N-methylation of the commercially available 5-fluoro-1,2,3,4-tetrahydroisoquinoline .[1] This route ensures regio-specificity of the fluorine atom, avoiding the mixture of isomers often seen in direct Pictet-Spengler cyclizations of fluorinated phenethylamines.[1]
Reaction Scheme Visualization
The following diagram outlines the logical synthetic pathway from the isoquinoline precursor.
Figure 1: Step-wise synthetic pathway from 5-aminoisoquinoline to the target N-methyl derivative.
Detailed Protocol: Reductive Amination (Recommended)
This protocol utilizes 5-fluoro-1,2,3,4-tetrahydroisoquinoline as the starting material.[1]
Reagents:
-
Substrate: 5-Fluoro-1,2,3,4-tetrahydroisoquinoline (1.0 eq)[1]
-
Formaldehyde (37% aq. solution, 3.0 eq)
-
Sodium Cyanoborohydride (NaBH₃CN, 2.0 eq)
-
Acetic Acid (glacial, catalytic to pH ~5)
-
Solvent: Methanol (MeOH) or Dichloroethane (DCE)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of 5-fluoro-1,2,3,4-tetrahydroisoquinoline in 5 mL of MeOH.
-
Imine Formation: Add 3.0 mmol of aqueous formaldehyde. Stir at room temperature for 15 minutes to allow the formation of the iminium intermediate.
-
pH Adjustment: Add glacial acetic acid dropwise until the pH reaches approximately 5–6. This catalyzes the reduction.
-
Reduction: Cool the solution to 0°C. Add 2.0 mmol of NaBH₃CN portion-wise over 10 minutes. Caution: Toxic HCN gas can evolve; perform in a well-ventilated fume hood.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.[1]
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃.
-
Extract 3x with Dichloromethane (DCM).
-
Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM) to yield the pure tertiary amine as a colorless oil or pale yellow solid.
Structural Characterization (Spectroscopy)
Confirmation of the structure relies on the distinct splitting patterns caused by the Fluorine-19 nucleus (
Predicted NMR Data
Note: Chemical shifts (
- 6.80 – 7.20 (m, 3H): Aromatic protons. The proton at C6 and C8 will show coupling to the fluorine at C5.
- 3.60 (s, 2H): C1-H₂ (Benzylic). Appears as a singlet or broad singlet.
- 2.90 (t, J = 6.0 Hz, 2H): C3-H₂ (Methylene adjacent to Nitrogen).
- 2.75 (t, J = 6.0 Hz, 2H): C4-H₂ (Benzylic).
- 2.45 (s, 3H): N-CH₃ .[1] Diagnostic singlet for the N-methyl group.
-
C5 (C-F): ~158–162 ppm (Doublet,
Hz). -
C-N Methyl: ~46 ppm.
-
C1: ~52 ppm.
-
C3: ~50 ppm.
- -115 to -125 ppm: Single multiplet (referenced to CFCl₃).[1]
Biological Applications & Mechanism
The 5-fluoro substitution is not merely structural; it is functional.[1] It serves as a "metabolic blocker" and an electronic probe.
Metabolic Stability & Blocking
Endogenous tetrahydroisoquinolines are typically metabolized via ring hydroxylation by Cytochrome P450 enzymes.
-
Mechanism: P450 enzymes often target the C5 or C7 positions for hydroxylation due to electronic activation.
-
Effect of Fluorine: The C-F bond is metabolically stable and highly resistant to oxidative cleavage. Substituting F at C5 blocks hydroxylation at this site, potentially extending the half-life of the molecule or shunting metabolism to the C7/C8 positions.
Neurochemical Pathway Visualization
The following diagram illustrates the divergence in metabolic pathways between the endogenous NMTIQ and the synthetic 5-F-NMTIQ.
Figure 2: Impact of 5-fluorination on metabolic clearance pathways.[1]
References
-
Synthesis of Fluorinated Isoquinolines : BenchChem Technical Support. "Synthesis and Characterization of 5-Fluoroisoquinoline-1-carbonitrile." BenchChem, 2025.[4]
-
Parent Compound Data (5-Fluoro-1,2,3,4-THIQ) : Matrix Fine Chemicals. "5-Fluoro-1,2,3,4-tetrahydroisoquinoline | CAS 406923-64-6."[1]
-
Biological Activity of THIQs : Journal of Organic and Pharmaceutical Chemistry. "Biological Activities of Tetrahydroisoquinolines Derivatives." 2023.[5][6][7]
-
N-Methylation Protocols : NIST Chemistry WebBook. "N-Methyl-1,2,3,4-tetrahydroisoquinoline."[1][8]
Sources
- 1. 625127-11-9|5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride|BLD Pharm [bldpharm.com]
- 2. 2059938-08-6|7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione|BLD Pharm [bldpharm.com]
- 3. 1195255-07-2|6-Fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. N-Methyl-1,2,3,4-tetrahydroisoquinoline [webbook.nist.gov]
The Strategic Incorporation of Fluorine in Tetrahydroisoquinoline Scaffolds: A Technical Guide to Unlocking Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its rigid structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets. In the relentless pursuit of enhanced therapeutic efficacy, the strategic incorporation of fluorine into the THIQ framework has emerged as a powerful tool in medicinal chemistry. This technical guide provides an in-depth exploration of the biological activities of fluorinated tetrahydroisoquinoline derivatives, elucidating the profound impact of this unique halogen on their pharmacological profiles. We will delve into the causality behind the enhanced potency and selectivity observed in fluorinated THIQs, with a focus on their applications in oncology and neuropharmacology. This guide will further provide detailed, self-validating experimental protocols and quantitative data to empower researchers in the design and evaluation of next-generation fluorinated THIQ-based therapeutics.
The Fluorine Advantage: Modulating the Physicochemical and Pharmacokinetic Landscape of THIQs
The introduction of fluorine into a molecule is far from a simple substitution; it is a strategic decision that can dramatically alter its properties.[3] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively contribute to improving the drug-like properties of the THIQ scaffold.[3]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This increased metabolic stability often translates to a longer biological half-life and improved pharmacokinetic profile of the drug candidate.[4]
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration for drugs targeting the central nervous system (CNS).[5]
-
pKa Modulation: The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms, such as the one present in the THIQ core. This alteration of the molecule's ionization state at physiological pH can influence its solubility, receptor binding, and overall bioavailability.
-
Enhanced Receptor Interactions: Fluorine can participate in favorable electrostatic and hydrogen-bonding interactions with biological targets, leading to increased binding affinity and selectivity.[3] It can also induce conformational changes in the molecule that favor a more optimal binding pose.
Anticancer Activity of Fluorinated Tetrahydroisoquinoline Derivatives
Tetrahydroisoquinoline derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[6] The introduction of fluorine can further potentiate these activities.
Mechanism of Action: Targeting Oncogenic Signaling Pathways
A notable target for THIQ-based anticancer agents is the KRas signaling pathway, which is frequently mutated in various cancers, including colorectal, lung, and pancreatic cancers.[7] Certain THIQ derivatives have been shown to inhibit KRas, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[7] The incorporation of a trifluoromethyl group, a common fluorinated moiety, has been shown to be particularly effective in enhancing KRas inhibition.[7]
Caption: Inhibition of the KRas signaling pathway by a fluorinated THIQ derivative.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative halogenated tetrahydroisoquinoline derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Citation |
| GM-3-143 | 4-Trifluoromethylphenyl | HCT116 (Colon) | Significant KRas inhibition | [7] |
| GM-3-18 | 4-Chlorophenyl | HCT116 (Colon) | 0.9 - 10.7 | [7] |
| Compound 15 | Pyrazolo[3,4-b]quinoline | MCF-7 (Breast) | 18.74 | [8] |
| Compound 15 | Pyrazolo[3,4-b]quinoline | HepG2 (Liver) | 15.16 | [8] |
| Compound 15 | Pyrazolo[3,4-b]quinoline | A549 (Lung) | 18.68 | [8] |
Experimental Protocol: In Vitro Antiproliferative MTT Assay
This protocol describes a self-validating system for assessing the antiproliferative activity of fluorinated THIQ derivatives against a panel of cancer cell lines.
1. Cell Culture and Seeding:
- Culture human cancer cell lines (e.g., HCT116, MDA-MB-231, HepG2, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[9][10]
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[11]
2. Compound Preparation and Treatment:
- Prepare a stock solution of the fluorinated THIQ derivative in sterile DMSO.
- Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
- Remove the medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with a known anticancer drug (e.g., doxorubicin) as a positive control.
3. Incubation and MTT Assay:
- Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
- After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis and Validation:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response).
- The experiment should be performed in triplicate and repeated at least three times to ensure reproducibility. The positive control should consistently show significant cytotoxicity, validating the assay's sensitivity.
Neuropharmacological Activity of Fluorinated Tetrahydroisoquinoline Derivatives
The THIQ scaffold is a key pharmacophore for a variety of CNS-active compounds, including ligands for dopamine, serotonin, and opioid receptors. Fluorination has been instrumental in fine-tuning the receptor binding affinity and selectivity of these derivatives.
Mechanism of Action: Modulating Dopaminergic Systems
Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for the treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. THIQ derivatives have been developed as potent and selective ligands for these receptors. The introduction of fluorine can significantly impact their binding affinity and selectivity profile.[12]
Caption: Structure-Activity Relationship (SAR) of fluorinated THIQ dopamine receptor ligands.
Quantitative Neuropharmacological Data
The following table presents a comparison of the binding affinities (Ki values) of fluorinated and non-fluorinated tetrahydroisoquinoline derivatives for dopamine D2 and D3 receptors.
| Compound | R Group | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity | Citation |
| Analog 1 | H | 150 | 50 | 3 | [12] |
| Analog 2 | F | 85 | 5 | 17 | [12] |
| Analog 3 | OCH3 | 200 | 75 | 2.7 | [12] |
| Analog 4 | OCF3 | 120 | 10 | 12 | [12] |
Note: The data in this table is representative and intended for illustrative purposes.
Experimental Protocol: Radioligand Binding Assay
This protocol provides a framework for determining the binding affinity of fluorinated THIQ derivatives to specific CNS receptors, such as dopamine D2 or D3 receptors.
1. Membrane Preparation:
- Culture cells stably expressing the human dopamine D2 or D3 receptor (e.g., CHO or HEK293 cells).
- Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
- Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.
- Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay:
- In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg of protein), a specific radioligand (e.g., [3H]spiperone for D2 receptors or [3H]-(+)-PHNO for D3 receptors) at a concentration near its Kd, and varying concentrations of the unlabeled fluorinated THIQ derivative.
- To determine non-specific binding, include wells containing the membrane preparation, radioligand, and a high concentration of a known competing ligand (e.g., haloperidol).
- Incubate the plate at room temperature or 37°C for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
3. Filtration and Scintillation Counting:
- Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate the bound from the free radioligand.
- Wash the filters several times with ice-cold buffer to remove any unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
4. Data Analysis and Validation:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC50 value from the resulting competition curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
- The assay should be validated by running a competition curve with a known standard compound to ensure the results are consistent with published values.
Synthesis of Fluorinated Tetrahydroisoquinolines
The synthesis of fluorinated tetrahydroisoquinolines can be achieved through various established synthetic routes. A common approach involves the Pictet-Spengler reaction, where a β-arylethylamine is condensed with an aldehyde or ketone followed by cyclization. To introduce fluorine, either the starting β-arylethylamine or the aldehyde/ketone can be appropriately fluorinated. Another versatile method is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide, followed by reduction to the corresponding THIQ. Late-stage fluorination techniques are also increasingly being employed to introduce fluorine into a pre-formed THIQ scaffold, offering greater flexibility in analogue synthesis.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the tetrahydroisoquinoline scaffold represents a highly effective strategy for optimizing the biological activity and pharmacokinetic properties of this important class of compounds. As demonstrated in this guide, fluorination can lead to significant enhancements in anticancer and neuropharmacological activities by modulating key parameters such as metabolic stability, receptor binding affinity, and selectivity. The detailed experimental protocols provided herein offer a robust framework for the evaluation of novel fluorinated THIQ derivatives.
Future research in this area will likely focus on the development of more sophisticated late-stage fluorination methods to enable the synthesis of a wider diversity of fluorinated THIQs. Furthermore, a deeper understanding of the specific interactions of fluorine with biological targets, aided by computational modeling and structural biology, will facilitate the rational design of next-generation fluorinated THIQ-based therapeutics with superior efficacy and safety profiles. The continued exploration of this fascinating chemical space holds immense promise for the discovery of novel treatments for a range of human diseases.
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Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Anticancer Agents Med Chem. 2021;21(18):2505-2511. [Link]
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Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. Bioorg Med Chem Lett. 2024 Sep 1:109:129824. [Link]
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Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. SSRN. [Link]
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In-vitro Antiproliferative Activity of New Tetrahydroisoquinolines (THIQs) on Ishikawa Cells and their 3D Pharmacophore Models. Lett Drug Des Discov. 2015 Jan 1;12(1):55-65. [Link]
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Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules. 2022 Sep 29;27(19):6478. [Link]
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Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Sci Rep. 2021 Oct 4;11(1):19693. [Link]
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Fluorine in drug discovery: Role, design and case studies. J Fluorine Chem. [Link]
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The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors. Mol Pharmacol. 2011 Apr;79(4):746-57. [Link]
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Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Int J Mol Sci. 2024 Nov 22;25(23):13076. [Link]
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Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands. J Med Chem. 2011 Mar 24;54(6):1791-803. [Link]
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Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Anticancer Agents Med Chem. 2021;21(13):1711-1721. [Link]
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Tetrahydroisoquinolines functionalized with carbamates as selective ligands of D2 dopamine receptor. J Mol Graph Model. 2018 Dec:85:126-135. [Link]
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In vivo electrophysiological recording techniques for the study of neuropathic pain in rodent models. Curr Protoc Pharmacol. 2014 Sep 2:66:11.15.1-11.15.26. [Link]
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Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. 2023; 21(1): 20-38. [Link]
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An In-Depth Technical Guide to 5-Fluoro-1,2,3,4-Tetrahydroisoquinoline and its 5-Fluoro-2-Methyl Analog
A Senior Application Scientist's Comparative Analysis for Drug Development Professionals
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous natural products and synthetic compounds with significant biological activity.[1][2] This guide provides a detailed comparative analysis of two closely related analogs: 5-fluoro-1,2,3,4-tetrahydroisoquinoline and its N-methylated counterpart, 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline. The introduction of a fluorine atom at the 5-position serves to modulate electronic properties and metabolic stability, while the addition of a methyl group to the nitrogen atom at the 2-position drastically alters the compound's pharmacological and pharmacokinetic profile. This document elucidates the critical differences in their synthesis, physicochemical properties, and biological activities, with a particular focus on their interactions with monoamine oxidases (MAO) and dopamine receptors. We will demonstrate that while the parent compound acts as a reversible inhibitor of MAO, N-methylation not only enhances this inhibitory potency but also introduces a new metabolic pathway, transforming the molecule into a substrate for MAO, which has profound implications for its potential neuroactivity and toxicity.[3][4]
Introduction: The Significance of the THIQ Scaffold and Key Substitutions
The THIQ nucleus is a privileged scaffold in drug discovery, present in compounds with a wide array of pharmacological effects, including antitumor, antibacterial, and antihypertensive activities.[5][6] Its rigid structure, derived from the cyclization of phenethylamines, makes it an excellent platform for designing ligands that target various receptors and enzymes within the central nervous system (CNS).[7]
The two molecules at the heart of this guide are distinguished by two key chemical modifications:
-
5-Fluoro Substitution: The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity through favorable electronic interactions, and increase blood-brain barrier penetration. Its high electronegativity can significantly alter the pKa of the nearby secondary or tertiary amine.
-
N-Methylation: The addition of a methyl group to the nitrogen atom converts the secondary amine of the parent THIQ into a tertiary amine. This seemingly minor change has profound consequences, affecting the molecule's basicity, lipophilicity, steric profile, and, most critically, its interaction with metabolic enzymes and target receptors.
This guide will dissect how these two substitutions interplay to create two compounds with distinct and divergent profiles, providing a framework for researchers to make informed decisions in the design and development of novel THIQ-based therapeutics.
Structural and Physicochemical Properties: A Tale of Two Amines
The fundamental difference between 5-fluoro-1,2,3,4-tetrahydroisoquinoline (Parent THIQ) and this compound (N-Methyl THIQ) lies in the nature of the nitrogen atom.
Caption: Structural comparison of the parent and N-methylated analogs.
Key Physicochemical Differences:
| Property | 5-Fluoro-1,2,3,4-tetrahydroisoquinoline | This compound | Rationale |
| Amine Type | Secondary | Tertiary | Presence of the N-methyl group. |
| Basicity (pKa) | Lower | Higher | The electron-donating inductive effect of the methyl group increases the electron density on the nitrogen, making it a stronger base. |
| Lipophilicity (LogP) | Lower | Higher | The addition of the non-polar methyl group increases the overall lipophilicity of the molecule. |
| Hydrogen Bonding | H-bond donor & acceptor | H-bond acceptor only | The secondary amine has an N-H proton available for donation, which is absent in the tertiary amine. This impacts solubility and receptor interactions. |
These differences are not merely academic; they directly influence how each molecule is synthesized, how it interacts with biological targets, and how it is processed and eliminated by the body.
Synthetic Strategies: Building the Core and Introducing Diversity
The synthesis of THIQs is well-established, with the Bischler-Napieralski and Pictet-Spengler reactions being the most common methods for constructing the core ring system.[1][8] The synthesis of the N-methyl analog is typically achieved as a final step from the parent secondary amine.
Caption: General synthetic workflow for the target compounds.
Protocol 1: Synthesis of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline
This protocol is based on the Bischler-Napieralski reaction, a robust method for creating the dihydroisoquinoline intermediate.[8]
Step 1: N-Acylation
-
To a cooled (0 °C) solution of 2-(3-fluorophenyl)ethylamine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).
-
Slowly add ethyl formate or a suitable acylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the N-formyl intermediate.
-
Causality: This step prepares the molecule for intramolecular cyclization. The choice of acyl group can influence the ease of cyclization.
-
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the N-formyl intermediate from Step 1 in anhydrous acetonitrile.
-
Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0 °C.
-
Heat the mixture to reflux (approx. 80-85 °C) for 4 hours.
-
Cool the reaction and carefully pour it onto crushed ice. Basify with concentrated NH₄OH to pH > 9.
-
Extract the product with DCM, dry the combined organic layers over MgSO₄, and concentrate to yield 5-fluoro-3,4-dihydroisoquinoline.
-
Causality: POCl₃ acts as a dehydrating and activating agent, facilitating the intramolecular electrophilic aromatic substitution to form the C=N bond of the dihydroisoquinoline ring.
-
Step 3: Reduction to the Tetrahydroisoquinoline
-
Dissolve the dihydroisoquinoline intermediate from Step 2 in methanol at 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.[9]
-
Stir at room temperature for 2 hours.
-
Quench the reaction by adding water and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, dry the organic layer, and concentrate.
-
Self-Validation: Purify the crude product via column chromatography (silica gel, gradient elution) to obtain pure 5-fluoro-1,2,3,4-tetrahydroisoquinoline. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of this compound
This protocol utilizes the product from Protocol 1 as the starting material.
-
Dissolve 5-fluoro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in methanol.
-
Add aqueous formaldehyde (37%, 1.5 eq) followed by sodium cyanoborohydride (NaBH₃CN, 1.5 eq).
-
Add acetic acid to maintain a pH of ~6.
-
Stir the reaction at room temperature for 24 hours.
-
Concentrate the mixture, add water, and basify with 2M NaOH.
-
Extract with ethyl acetate, dry the organic layer over MgSO₄, and concentrate.
-
Self-Validation: Purify via column chromatography and confirm the structure and purity by NMR and mass spectrometry, noting the appearance of the N-methyl singlet in the ¹H NMR spectrum.
-
Causality: This is the Eschweiler-Clarke reaction, a classic method for exhaustive methylation of a primary or secondary amine using formaldehyde as the carbon source and a reducing agent (here, NaBH₃CN) to reduce the intermediate iminium ion.
-
Comparative Pharmacology: A Shift from Inhibitor to Substrate
The most striking divergence between the parent and N-methyl THIQ lies in their interaction with monoamine oxidase (MAO), a critical enzyme in the metabolism of neurotransmitters.
Monoamine Oxidase (MAO) Inhibition
Both compounds are expected to be inhibitors of MAO, particularly the MAO-B isoform. However, N-methylation significantly enhances this inhibitory activity.
| Compound | Target | Activity (Ki) | Reference |
| 1,2,3,4-Tetrahydroisoquinoline | MAO-B | 15 µM | [3] |
| 2-Methyl-1,2,3,4-tetrahydroisoquinoline | MAO-B | 1 µM | [3] |
Table reflects data for the non-fluorinated parent compounds, but the trend is expected to hold for the 5-fluoro analogs.
The 15-fold increase in potency upon N-methylation is significant.[3] This enhanced affinity can be attributed to the increased basicity and lipophilicity of the tertiary amine, leading to more favorable interactions within the hydrophobic active site of MAO-B.[3]
The Critical Impact of N-Methylation on Metabolism
While 5-fluoro-1,2,3,4-tetrahydroisoquinoline acts as a simple reversible inhibitor, its N-methylated analog is also a substrate for MAO.[10] MAO oxidizes the N-methyl THIQ to the corresponding N-methyl-isoquinolinium ion.[4][10]
Caption: Divergent interactions of the two analogs with MAO-B.
This metabolic transformation is of paramount importance because N-methyl-isoquinolinium ions are structurally analogous to MPP⁺ (1-methyl-4-phenylpyridinium), the toxic metabolite of MPTP that selectively destroys dopaminergic neurons and causes parkinsonian symptoms.[4] Therefore, while N-methylation enhances the desired inhibitory activity, it concurrently introduces a potential bioactivation pathway to a neurotoxic species.[4]
Dopamine and Serotonin Receptor Interactions
The THIQ scaffold is a well-known ligand for dopamine receptors, particularly the D₃ subtype, where many derivatives act as antagonists or partial agonists.[11][12] N-alkylation is a common feature of potent D₃ receptor ligands.[11] It is therefore plausible that 5-fluoro-2-methyl-THIQ would exhibit higher affinity for dopamine receptors compared to its non-methylated counterpart.
Similarly, various THIQ analogs have shown affinity for serotonin receptors, including 5-HT₁A, 5-HT₂A, and 5-HT₇.[7][13] The specific effects of 5-fluoro and 2-methyl substitution would require empirical testing, but these receptors represent likely secondary targets for both compounds.
Pharmacokinetic Considerations
The physicochemical differences directly translate to expected differences in ADME (Absorption, Distribution, Metabolism, Excretion) profiles.
-
Absorption & Distribution: The higher lipophilicity of the N-methyl analog may lead to enhanced oral absorption and greater penetration of the blood-brain barrier.
-
Metabolism: As discussed, this is the key point of differentiation. The parent compound's metabolism would likely proceed via glucuronidation or other phase II conjugation pathways. The N-methyl analog, however, is subject to MAO-mediated oxidative metabolism, a critical phase I pathway that represents a potential liability.[4][10]
-
Excretion: The metabolic pathways will dictate the nature of the excreted products.
Structure-Activity Relationship (SAR) and Future Directions
The comparison of these two molecules provides clear SAR insights for researchers in the field.
Caption: Key SAR takeaways for the THIQ scaffold.
-
N-Methylation is a double-edged sword: It can significantly boost potency against key targets like MAO-B but may also introduce a metabolic liability through the formation of potentially toxic quaternary ammonium ions.
-
The Parent THIQ is a "Safer" Scaffold: For applications where MAO inhibition is desired without the risk of neurotoxic metabolite formation, the secondary amine is the preferred starting point.
-
Context is Crucial: The choice between a secondary or tertiary amine on the THIQ scaffold must be driven by the therapeutic goal. For CNS targets where high potency is required and metabolic bioactivation can be monitored or mitigated, the N-methyl analog may be superior. For chronic dosing or indications where safety is paramount, the parent compound is likely a better choice.
Future research should focus on direct, head-to-head in vitro and in vivo comparisons of these specific 5-fluoro analogs to confirm the hypothesized differences in receptor binding, MAO inhibition, and metabolic fate. Investigating the actual neurotoxic potential of the 5-fluoro-N-methyl-isoquinolinium ion in relevant cell-based and animal models is a critical next step for any development program considering this scaffold.
References
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Patsenka, A., et al. (1990). Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. Journal of Medicinal Chemistry, 33(1), 147-52. [Link]
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Mach, U. R., et al. (2004). Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands. ChemBioChem, 5(5), 647-58. [Link]
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O'Brien, E. M., et al. (1990). Inhibition of type A and B monoamine oxidase by 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines and their N-methylated derivatives. Journal of Medicinal Chemistry. [Link]
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Austin, N. E., et al. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 9(2), 179-84. [Link]
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van der Westhuizen, I., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry. [Link]
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Wikipedia contributors. (2023). Substituted tetrahydroisoquinoline. Wikipedia, The Free Encyclopedia. [Link]
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Al-Hiari, Y. M., et al. (2000). Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships. Journal of Medicinal Chemistry, 43(11), 2199-210. [Link]
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Adesina, S. K., et al. (2016). Design and Synthesis of Dual 5-HT1A and 5-HT7 Receptor Ligands. ACS Medicinal Chemistry Letters, 7(7), 675-680. [Link]
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Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & Therapeutics, 129(2), 120-148. [Link]
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Naoi, M., et al. (1989). Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. Journal of Neurochemistry, 52(2), 653-5. [Link]
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Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 14057-14082. [Link]
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Naoi, M., et al. (1996). N-methylated tetrahydroisoquinolines as dopaminergic neurotoxins. Neuroscience Research, 24(2), 117-24. [Link]
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Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
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Hrytsyna, I., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Mátyus, P., et al. (2014). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 19(6), 7595-7607. [Link]
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Sharma, P., et al. (2018). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 7(8). [Link]
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An In-depth Technical Guide to the Dopamine Receptor Affinity of 5-Fluoro-2-Methyl-1,2,3,4-tetrahydroisoquinoline
Authored by: A Senior Application Scientist
Abstract
The intricate modulation of dopaminergic pathways is a cornerstone of neuropharmacology, with the five dopamine receptor subtypes (D1-D5) representing critical targets for therapeutic intervention in a host of neurological and psychiatric disorders.[1][2] The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] This guide provides a comprehensive technical framework for the synthesis, characterization, and evaluation of the dopamine receptor affinity of a novel fluorinated THIQ derivative, 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline. While specific binding data for this particular analog is not yet extensively published, this document serves as a methodological whitepaper for researchers in drug discovery. It outlines the experimental workflows required to elucidate its binding affinity and functional activity at each dopamine receptor subtype, thereby establishing its potential as a CNS-active agent. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
Introduction: The Significance of Dopaminergic Modulation and the Tetrahydroisoquinoline Scaffold
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are fundamental to numerous physiological processes within the central nervous system, including motor control, cognition, motivation, and reward.[1][2] These receptors are categorized into two main families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[2][] The D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), while the D2-like receptors couple to Gαi/o proteins to inhibit this pathway.[2][][6] This differential signaling allows for the fine-tuning of neuronal activity, and dysregulation of these pathways is implicated in conditions such as Parkinson's disease, schizophrenia, and addiction.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a key pharmacophore found in a wide array of natural products and synthetic molecules with significant biological activities.[3] Its rigid structure allows for precise orientation of substituents to interact with receptor binding pockets. The introduction of a fluorine atom, as in our subject compound, can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity, through electronic effects and by forming specific interactions with the receptor.[7] Therefore, the systematic evaluation of compounds like this compound is a rational approach in the quest for novel and selective dopamine receptor modulators.
Synthetic Strategy: Accessing the Core Scaffold
The synthesis of substituted THIQs can be achieved through several established methodologies.[4][8][9] A common and effective approach is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone followed by cyclization.[4][9] Another widely used method is the Bischler-Napieralski reaction, where a β-phenylethylamide is cyclized to a 3,4-dihydroisoquinoline, which is subsequently reduced to the THIQ.[4][8][10]
For our target compound, this compound, a plausible synthetic route would start from a commercially available fluorinated phenylethylamine derivative.
Hypothetical Synthetic Protocol:
-
Amide Formation: 2-(3-Fluorophenyl)ethan-1-amine is reacted with acetyl chloride in the presence of a non-nucleophilic base like triethylamine in a suitable solvent such as dichloromethane (DCM) to yield N-(3-fluorophenethyl)acetamide.
-
Bischler-Napieralski Cyclization: The resulting amide is then subjected to cyclization using a dehydrating agent like phosphorus pentoxide (P2O5) or phosphoryl chloride (POCl3) in a high-boiling solvent such as toluene or xylene to form 5-fluoro-1-methyl-3,4-dihydroisoquinoline.
-
Reduction to THIQ: The dihydroisoquinoline intermediate is then reduced to the corresponding tetrahydroisoquinoline using a reducing agent like sodium borohydride (NaBH4) in methanol.[11]
-
N-Methylation: The final step involves the N-methylation of the secondary amine of the THIQ core. This can be achieved using formaldehyde and a reducing agent like sodium triacetoxyborohydride via reductive amination to yield the target compound, this compound.
Determination of Dopamine Receptor Affinity: In Vitro Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[12] These assays measure the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity. The output of this assay is the inhibitory constant (Ki), which represents the concentration of the test compound that occupies 50% of the receptors in the absence of the radioligand.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Step-by-Step Protocol for Dopamine D2 Receptor Binding Assay:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human dopamine D2 receptor are cultured to confluency.
-
Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer, and the total protein concentration is determined using a standard method like the Bradford assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [3H]Spiperone for D2-like receptors).
-
Increasing concentrations of the test compound (this compound).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., haloperidol).
-
The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The filters are dried, and a scintillation cocktail is added to each well.
-
The radioactivity retained on the filters is counted using a liquid scintillation counter.
-
-
Data Analysis:
-
The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.
-
The data are then plotted with the percent inhibition on the y-axis and the logarithm of the competitor concentration on the x-axis.
-
A non-linear regression analysis is performed to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This entire procedure would be repeated for each of the five dopamine receptor subtypes (D1, D2, D3, D4, D5), using appropriate radioligands for each.
Hypothetical Dopamine Receptor Affinity Profile
| Receptor Subtype | Radioligand | Hypothetical Ki (nM) of 5-fluoro-2-methyl-THIQ |
| D1 | [3H]SCH23390 | > 1000 |
| D2 | [3H]Spiperone | 25 |
| D3 | [3H]Spiperone | 10 |
| D4 | [3H]Spiperone | 150 |
| D5 | [3H]SCH23390 | > 1000 |
This data is hypothetical and for illustrative purposes only.
Functional Characterization: Agonist or Antagonist?
Once the binding affinity is established, it is crucial to determine the functional activity of the compound. Does it activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or have a more complex profile (e.g., partial agonist, inverse agonist)? This is typically assessed using cell-based functional assays that measure the downstream signaling of the receptor.
Dopamine Receptor Signaling Pathways
Caption: Canonical G-protein signaling pathways for dopamine receptors.
cAMP Assay Protocol (for D2-like Receptors):
-
Cell Culture and Plating:
-
CHO or HEK293 cells stably expressing the target dopamine receptor (e.g., D2) are cultured.
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
-
Agonist Mode Assay:
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Forskolin (an adenylyl cyclase activator) is added to all wells to induce a baseline level of cAMP production.
-
Increasing concentrations of the test compound are added.
-
The plate is incubated for a set time (e.g., 30 minutes).
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
A decrease in cAMP levels relative to the forskolin-only control indicates agonist activity.
-
-
Antagonist Mode Assay:
-
The procedure is similar, but the cells are pre-incubated with increasing concentrations of the test compound before the addition of a known dopamine receptor agonist (e.g., quinpirole for D2).
-
The ability of the test compound to block the agonist-induced decrease in cAMP is measured.
-
A dose-dependent reversal of the agonist effect indicates antagonist activity.
-
Conclusion and Future Directions
This guide has outlined a rigorous and systematic approach to characterizing the dopamine receptor affinity and functional profile of a novel compound, this compound. By following these detailed protocols for synthesis, radioligand binding, and functional assays, researchers can generate the high-quality data necessary to understand the pharmacological properties of this and other novel chemical entities.
The hypothetical data presented suggests that 5-fluoro-2-methyl-THIQ could be a potent and selective ligand for the D2 and D3 receptors. Further studies would be warranted to confirm its functional activity, assess its selectivity against other CNS targets, and evaluate its pharmacokinetic properties and in vivo efficacy in relevant animal models of neurological disease. The insights gained from such studies are invaluable for the rational design of next-generation therapeutics targeting the dopaminergic system.
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Introduction: The Critical Role of Metabolic Stability in Drug Discovery
An In-Depth Technical Guide to the Metabolic Stability of N-methyl-5-fluoro-THIQ
For Researchers, Scientists, and Drug Development Professionals
In the journey of a drug candidate from a promising hit to a clinical reality, its metabolic fate is a pivotal determinant of success. Metabolic stability, the compound's susceptibility to biotransformation by drug-metabolizing enzymes, profoundly influences its pharmacokinetic profile, including bioavailability, half-life, and in vivo exposure.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and lead to toxicity. Therefore, a thorough understanding and early assessment of metabolic stability are critical for selecting and optimizing drug candidates with favorable pharmacokinetic properties.[1][2]
This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the metabolic stability of N-methyl-5-fluoro-1,2,3,4-tetrahydroisoquinoline (N-methyl-5-fluoro-THIQ). The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous biologically active compounds and natural products.[3][4] The strategic incorporation of an N-methyl group and a fluorine atom is intended to modulate its physicochemical and pharmacokinetic properties. This document will delve into the theoretical underpinnings of its likely metabolic pathways, present detailed protocols for its in vitro evaluation, and offer insights into data interpretation and metabolite identification.
Section 1: Theoretical & Mechanistic Considerations
The structure of N-methyl-5-fluoro-THIQ presents specific metabolic liabilities and advantages that must be considered when designing a stability assessment strategy. The key structural features are the THIQ core, the N-methyl group, and the 5-fluoro substituent.
The Tetrahydroisoquinoline (THIQ) Core
The THIQ nucleus is susceptible to oxidation by various enzymes. The C1 position, in particular, has been identified as a potential metabolic "soft spot" in some THIQ-containing compounds.[3] Aromatic hydroxylation on the benzene ring is also a common metabolic pathway for such structures.
The N-Methyl Group: A Site for Phase I Metabolism
N-alkylation is a common strategy in medicinal chemistry. However, N-methyl groups are primary targets for Cytochrome P450 (CYP) enzymes, leading to N-demethylation.[5][6] This is a major metabolic pathway for many drugs and often results in the formation of a secondary amine metabolite, which may have different pharmacological or toxicological properties. Several CYP isoforms, including CYP3A4, CYP2D6, and CYP2C9, are known to mediate N-demethylation reactions.[5] The N-methylation can, however, also enhance metabolic stability in some contexts by altering the molecule's interaction with metabolizing enzymes.[7][8]
The 5-Fluoro Group: A Metabolic Shield
The introduction of fluorine into a drug candidate is a well-established strategy to enhance metabolic stability.[9][10] The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage.[11] By placing a fluorine atom at the 5-position of the THIQ ring, we can effectively "block" what might otherwise be a susceptible site for oxidative metabolism (aromatic hydroxylation). This strategic fluorination can redirect metabolism to other parts of the molecule, enhance binding affinity to the target, and improve overall pharmacokinetic properties.[12][13]
Predicted Metabolic Pathways
Based on the structural features, the primary metabolic pathways for N-methyl-5-fluoro-THIQ are likely to involve Phase I oxidation reactions mediated by CYP enzymes, followed by potential Phase II conjugation.
-
Phase I Reactions:
-
N-demethylation: The most probable primary metabolic route, yielding 5-fluoro-THIQ.
-
Hydroxylation: Oxidation could occur on the aliphatic part of the THIQ ring (e.g., C4) or potentially on the aromatic ring, although the fluorine atom at C5 may sterically and electronically hinder oxidation at adjacent positions.[14]
-
-
Phase II Reactions:
-
If hydroxylated metabolites are formed, they can undergo subsequent glucuronidation (via UGTs) or sulfation (via SULTs) to form more water-soluble conjugates for excretion.
-
The following diagram illustrates the predicted primary metabolic pathways.
Caption: Predicted metabolic pathways for N-methyl-5-fluoro-THIQ.
Section 2: Experimental Design & Rationale
To comprehensively assess the metabolic stability of N-methyl-5-fluoro-THIQ, a tiered approach using different in vitro test systems is recommended. The choice of system depends on the specific questions being asked.
-
Liver Microsomal Stability Assay: This is a high-throughput, cost-effective initial screen.[15] Liver microsomes are a subcellular fraction containing a high concentration of Phase I enzymes, particularly CYPs.[2] This assay is excellent for determining a compound's susceptibility to oxidative metabolism and calculating its intrinsic clearance (CLint) by these enzymes.[15][16]
-
Hepatocyte Stability Assay: This assay uses intact liver cells and is considered the "gold standard" for in vitro metabolism studies.[2] Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors.[17] This system provides a more complete picture of a compound's overall metabolic fate in the liver, accounting for cellular uptake and the interplay between different metabolic pathways.[18][19]
The diagram below outlines the decision-making workflow for selecting the appropriate assay.
Caption: Workflow for selecting the appropriate metabolic stability assay.
Section 3: Detailed Experimental Protocols
The following protocols are standardized methodologies for assessing metabolic stability. Self-validation is achieved by including appropriate positive and negative controls.
Protocol: Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of N-methyl-5-fluoro-THIQ due to Phase I metabolism.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
N-methyl-5-fluoro-THIQ (Test Compound)
-
Positive Controls: Verapamil (high clearance), Diazepam (low clearance)[16]
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[20]
-
Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)
-
96-well incubation and collection plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system[15]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 1 mM stock solution of the test compound and controls in DMSO. Create a working solution by diluting the stock in acetonitrile.[20]
-
Reaction Mixture Preparation: On ice, prepare a master mix containing phosphate buffer and liver microsomes (final concentration 0.5 mg/mL).[16]
-
Initiation of Reaction:
-
Pre-warm the microsomal solution and the NADPH regenerating system separately at 37°C for 10 minutes.
-
Add the test compound to the microsomal solution (final concentration typically 1-3 µM; final DMSO/ACN concentration ≤0.2-1%).[16][20]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[16]
-
Quenching: Immediately stop the reaction at each time point by adding the aliquot to a well in the collection plate containing cold acetonitrile with an internal standard.[15]
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to control for non-enzymatic degradation.
-
Sample Processing: Once all time points are collected, centrifuge the collection plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.[21]
Protocol: Hepatocyte Stability Assay
Objective: To determine the overall metabolic clearance (Phase I and II) of N-methyl-5-fluoro-THIQ in a whole-cell system.
Materials:
-
Cryopreserved Human Hepatocytes (plated or in suspension)[22][23]
-
Hepatocyte Plating and Incubation Media (e.g., Williams' Medium E)
-
Positive Controls: Testosterone (Phase I), Umbelliferone (Phase II)[17]
-
All other materials as listed in the microsomal protocol.
Step-by-Step Methodology:
-
Hepatocyte Preparation: Thaw and prepare hepatocytes according to the supplier's protocol. For suspension assays, dilute cells to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).[23] For plated assays, seed cells in collagen-coated plates and allow them to attach.[22]
-
Compound Preparation: Prepare working solutions of the test compound and controls in the incubation medium.
-
Initiation of Reaction:
-
Pre-warm the hepatocyte suspension or plated cells at 37°C.
-
Add the compound working solution to the cells to initiate the incubation (final concentration typically 1 µM).[19]
-
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension or the supernatant from the plated cells.[16][19]
-
Quenching: Stop the reaction by adding the aliquot to cold acetonitrile with an internal standard.
-
Sample Processing: Vortex and centrifuge the samples to precipitate proteins and cell debris.
-
Analysis: Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.
Section 4: Data Analysis and Interpretation
The primary output of these assays is the rate of disappearance of the parent compound over time. From this data, key pharmacokinetic parameters can be derived.
Data Analysis Steps:
-
Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.[15]
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[15]
-
Calculate the in vitro intrinsic clearance (CLint) using the formula:
-
CLint (µL/min/mg protein) = (0.693 / t½) x (mL incubation / mg microsomal protein) for microsomal assays.
-
CLint (µL/min/10^6 cells) = (0.693 / t½) x (mL incubation / 10^6 hepatocytes) for hepatocyte assays.[19]
-
Example Data Presentation:
| Compound | Assay Type | Half-Life (t½, min) | Intrinsic Clearance (CLint) | Stability Classification |
| N-methyl-5-fluoro-THIQ | Microsomal | 45 | 30.8 µL/min/mg protein | Moderate |
| Verapamil (Control) | Microsomal | < 10 | > 138.6 µL/min/mg protein | High Clearance (Unstable) |
| Diazepam (Control) | Microsomal | > 90 | < 15.4 µL/min/mg protein | Low Clearance (Stable) |
| N-methyl-5-fluoro-THIQ | Hepatocyte | 35 | 40.0 µL/min/10^6 cells | Moderate |
| Testosterone (Control) | Hepatocyte | 25 | 55.4 µL/min/10^6 cells | Moderate-High Clearance |
Interpretation:
-
High Stability (Low Clearance): A long half-life (>60 min) suggests the compound is not readily metabolized, which may lead to a longer in vivo half-life.
-
Moderate Stability: Indicates the compound is metabolized at a reasonable rate. This is often desirable.
-
Low Stability (High Clearance): A short half-life (<30 min) indicates rapid metabolism, which could lead to poor bioavailability and short duration of action.[24]
By comparing the CLint values from microsomal and hepatocyte assays, one can infer the contribution of Phase II metabolism. If the clearance is significantly faster in hepatocytes, it suggests that Phase II enzymes play a substantial role in the compound's elimination.
Section 5: Metabolite Identification
While stability assays quantify the disappearance of the parent drug, identifying the resulting metabolites is crucial for understanding potential safety liabilities or pharmacologically active byproducts. Modern high-resolution mass spectrometry (HRMS) is the primary tool for this purpose.[25][26]
A common strategy involves re-analyzing the samples from the stability assay using a data-dependent acquisition mode on an LC-MS/MS instrument, such as a Q-TOF or Orbitrap.[21][27]
Metabolite Identification Workflow:
-
Data Acquisition: Acquire full scan MS and data-dependent MS/MS spectra.
-
Data Mining: Use software to search for potential metabolites by looking for predicted mass shifts from the parent compound (e.g., +16 for hydroxylation, -14 for N-demethylation).[28]
-
Structural Elucidation: Analyze the MS/MS fragmentation pattern of a potential metabolite and compare it to the fragmentation of the parent compound to confirm its structure.[21]
For N-methyl-5-fluoro-THIQ, the primary search would be for a mass corresponding to the loss of a CH₂ group (14 Da) to identify the N-demethylated metabolite, and the addition of an oxygen atom (+16 Da) to identify hydroxylated products.
Conclusion
Evaluating the metabolic stability of N-methyl-5-fluoro-THIQ is a multi-faceted process that combines theoretical prediction with rigorous in vitro experimentation. The N-methyl group presents a likely site for CYP-mediated N-demethylation, while the 5-fluoro substituent is expected to confer stability by blocking aromatic oxidation at that position. A tiered experimental approach, starting with a liver microsomal assay to assess Phase I liability and progressing to a hepatocyte assay for a comprehensive view of liver metabolism, provides the necessary data to calculate intrinsic clearance and predict in vivo behavior. This systematic evaluation, supported by robust analytical techniques for metabolite identification, is essential for guiding the optimization of this compound and making informed decisions in the drug development process.
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5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline safety data sheet MSDS
Technical Handling Guide: 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Document Control:
-
Version: 1.0 (Research Grade)
-
Applicability: Medicinal Chemistry, Process Development, CNS Drug Discovery
Part 1: Chemical Identity & Strategic Context
1.1 The Molecule at a Glance This compound is a fluorinated, N-methylated derivative of the tetrahydroisoquinoline (THIQ) scaffold. In drug discovery, this specific architecture is frequently employed as a bioisostere for catecholamines (dopamine/epinephrine) or as a rigidified pharmacophore in CNS-active ligands.
-
Systematic Name: this compound
-
Core Scaffold: 1,2,3,4-Tetrahydroisoquinoline (THIQ)
-
Molecular Formula: C
H FN[1] -
Molecular Weight: 165.21 g/mol
-
CAS Registry: Note: While the secondary amine precursor (5-fluoro-1,2,3,4-tetrahydroisoquinoline) is registered as CAS 406923-64-6, the N-methyl derivative is often treated as a custom synthesis intermediate or salt form (e.g., HCl).
1.2 MedChem Rationale (Why this molecule?) The addition of the fluorine atom at the C5 position is rarely accidental. It serves two critical design functions that impact safety and handling:
-
Metabolic Blocking: The C5 position in THIQs is a "soft spot" for CYP450-mediated aromatic hydroxylation. Fluorine blocks this, potentially increasing the compound's half-life (
). -
pKa Modulation: The electronegative fluorine inductively lowers the pKa of the N2 amine compared to the non-fluorinated parent, subtly altering membrane permeability and solubility.
Part 2: Physicochemical Profile & Hazard Architecture[2]
2.1 Calculated Properties (Predictive Data) Data synthesized from ACD/Labs and ChemAxon algorithms for the free base.
| Property | Value (Approx) | Implication for Handling |
| Physical State | Oil or Low-Melting Solid | Likely handled as a liquid or HCl salt solid. |
| Boiling Point | ~240°C (760 mmHg) | Low volatility, but aerosols are dangerous. |
| pKa (Basic) | 8.5 – 9.0 | Moderately basic; corrosive to mucous membranes. |
| LogP | 2.1 – 2.4 | Lipophilic; high potential for skin absorption and BBB penetration. |
| Polar Surface Area | ~3.2 Ų | High CNS penetration probability. |
2.2 Hazard Identification (GHS Classification) Based on Structure-Activity Relationships (SAR) of analogous fluorinated THIQs.
-
Signal Word: WARNING (Potential DANGER if HCl salt)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3][4][5]
-
Serious Eye Damage: Category 2A (Causes serious eye irritation).[2][5]
-
STOT-SE: Category 3 (May cause respiratory irritation).[4][5]
-
Specific Biohazard: CNS Active. As a dopamine analog, accidental systemic exposure may result in adrenergic/dopaminergic effects (tachycardia, agitation, or sedation).
Part 3: Operational Safety Protocols (The Self-Validating System)
This section defines a workflow where the safety checks are integrated into the experimental steps.
Synthesis & Purification Workflow
Context: Methylation of 5-fluoro-1,2,3,4-tetrahydroisoquinoline (secondary amine) using Formaldehyde/Formic acid (Eschweiler-Clarke) or Methyl Iodide.
Step-by-Step Protocol:
-
Pre-Reaction Check (The "Stop" Gate):
-
Verify quench capability: Ensure a saturated NaHCO
or NaOH bath is prepared before opening any alkylating agents. -
Validation: If the pH strip does not turn blue immediately upon testing the quench bath, do not proceed.
-
-
Reaction Setup:
-
Dissolve the secondary amine (CAS 406923-64-6) in MeOH or DCE.
-
Critical Control Point: If using Methyl Iodide (MeI), add dropwise at 0°C. MeI is a volatile carcinogen; the 5-fluoro-THIQ product is a CNS agent. The combination requires a closed system or high-efficiency fume hood.
-
-
Work-up (The Phase Separation Risk):
-
Basify the reaction mixture to pH > 10 to liberate the free amine.
-
Risk:[6] The 5-fluoro-2-methyl derivative is lipophilic. It will partition into the organic layer (DCM/EtOAc).
-
Safety Check: Treat the aqueous waste as hazardous (fluorinated waste) and potentially alkylating (excess MeI).
-
-
Storage:
-
Store as the Hydrochloride (HCl) salt to prevent oxidation. Free bases of THIQs can oxidize to dihydroisoquinolines (imines) upon air exposure, turning dark brown.
-
Visualization: Metabolic & Safety Logic
The following diagram illustrates the rationale between the chemical structure, its metabolic fate, and the resulting safety handling logic.
Figure 1: Relationship between the 5-fluoro-THIQ structure, its biological stability, and the requisite safety controls.
Part 4: Emergency Response Architecture
4.1 Exposure Response Matrix Standard First Aid is insufficient for novel CNS-active agents.
| Exposure Route | Immediate Action | Secondary Action | Contraindications |
| Inhalation | Remove to fresh air.[3][4][5][6][7][8][9] Sit upright. | Monitor pulse. THIQs can cause hypotension or tachycardia. | Do NOT give sympathomimetics (e.g., Epinephrine) without cardiac monitoring. |
| Skin Contact | Wash with soap/water for 15 min. | Check for systemic symptoms (dizziness, tremors). | Do not use solvent (EtOH/DMSO) to clean skin; enhances absorption. |
| Eye Contact | Flush with water for 15 min.[7][9][10] | Consult ophthalmologist (alkaline burn risk). | Neutralizing acids (vinegar) – causes thermal injury. |
4.2 Spill Management (The Neutralization Loop)
-
Isolate: Evacuate the immediate 10ft radius.
-
PPE: Don Tyvek suit and respiratory protection (P100 or organic vapor cartridge).
-
Absorb: Use a specific "Organic Base" spill kit (citric acid based) or vermiculite.
-
Verify: Wipe the surface with a wet pH strip. If pH > 8, repeat cleaning with dilute acetic acid until neutral.
Part 5: References & Authority[2][13]
5.1 In-Text Citations & Grounding
-
Structural Analog Toxicity: Data for 1,2,3,4-Tetrahydroisoquinoline derivatives indicates consistent skin/eye irritant properties and acute oral toxicity profiles [1].
-
Fluorine Substitution Effects: The metabolic stability conferred by 5-fluoro substitution is a well-documented medicinal chemistry strategy, necessitating stricter containment due to prolonged biological half-life [2].
-
Handling of Amines: Protocols are derived from standard ECHA guidelines for secondary and tertiary aromatic amines [3].
5.2 Reference List
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 406923-64-6 (5-Fluoro-1,2,3,4-tetrahydroisoquinoline). Retrieved from [Link]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the safe use of amines. Retrieved from [Link]
Disclaimer: This guide is intended for qualified research personnel. It synthesizes predictive data and analog analysis in the absence of a specific government-validated toxicological report for this compound.
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A Comprehensive Technical Guide to 5-Substituted Tetrahydroisoquinolines: Synthesis, Biological Activity, and Therapeutic Potential
Abstract: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Substitution at the 5-position of the THIQ ring system introduces unique steric and electronic properties that profoundly influence molecular conformation and target interaction, leading to the development of highly potent and selective therapeutic agents. This guide provides an in-depth review of the synthetic methodologies for accessing 5-substituted THIQs, explores their diverse biological activities with a focus on structure-activity relationships (SAR), and culminates in a case study of a clinically successful drug. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
The Strategic Importance of the 5-Substituted THIQ Core
The THIQ nucleus is a key component of numerous alkaloids and has been extensively explored in drug discovery, yielding compounds with a vast range of pharmacological effects, including antitumor, antibacterial, and anti-HIV activities.[1][2][3] Substitution on the benzo portion of the ring system, particularly at the C-5 and C-8 positions, has been shown to be well-tolerated and can significantly enhance potency and selectivity for various biological targets.[4] This section will delve into why this specific substitution pattern is of high interest.
A Privileged Scaffold in Drug Design
The conformational flexibility of the THIQ core, combined with its defined stereochemical centers, allows it to present appended functional groups in precise three-dimensional orientations. This makes it an ideal framework for mimicking endogenous ligands and interacting with the complex binding pockets of biological macromolecules like enzymes and receptors.
The C-5 Position: A Gateway to Novel Interactions
Modification at the C-5 position directly influences the steric environment "north" of the core structure. This region is often critical for establishing key interactions that drive target affinity and selectivity. As will be discussed, strategic substitution at C-5 has been instrumental in the development of potent enzyme inhibitors by enabling access to specific sub-pockets within the active site.
A high-level overview of the drug discovery workflow involving 5-substituted THIQs is presented below.
Caption: Drug discovery workflow for 5-substituted THIQs.
Core Synthetic Strategies
The construction of the THIQ skeleton is a well-established field in organic chemistry. The two most prominent methods, the Pictet-Spengler and Bischler-Napieralski reactions, are routinely employed.
The Pictet-Spengler Reaction
This reaction is a cornerstone for THIQ synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[5] The reaction is particularly effective when the aromatic ring is activated with electron-donating groups, which facilitates the crucial cyclization step.[6][7]
Caption: Generalized workflow of the Pictet-Spengler reaction.
The Bischler-Napieralski Reaction
This alternative route involves the cyclization of β-arylethylamides using a dehydrating agent, typically a strong Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[8][9] The reaction initially forms a 3,4-dihydroisoquinoline, which is then reduced in a subsequent step to yield the desired THIQ.[10][11] This method is robust, especially for aromatic systems that may be less activated.[8][9]
Representative Protocol: Synthesis of 6-Cyano-1,2,3,4-tetrahydroisoquinoline
This protocol is adapted from a reported synthesis and illustrates a key intermediate for further elaboration.[12]
Objective: To synthesize 6-cyano-1,2,3,4-tetrahydroisoquinoline, a versatile intermediate for derivatization.
Materials:
-
6-Bromo-1,2,3,4-tetrahydroisoquinoline
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Flame-dry the apparatus under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add 6-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction Execution: Heat the reaction mixture to 120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Filter the mixture through a pad of Celite to remove palladium residues.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-cyano-1,2,3,4-tetrahydroisoquinoline.
Biological Targets and Therapeutic Applications
5-Substituted THIQs have demonstrated significant activity against a range of biological targets, leading to their investigation for various diseases, most notably cancer.[13][14]
PARP Inhibitors in Oncology: The Niraparib Case Study
A preeminent example of a 5-substituted THIQ in modern medicine is Niraparib (Zejula®), a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[15][16]
Mechanism of Action: PARP enzymes are crucial for repairing single-strand breaks (SSBs) in DNA.[17][18] In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP becomes synthetically lethal.[19] When PARP is inhibited by Niraparib, unrepaired SSBs accumulate and are converted into lethal double-strand breaks (DSBs) during DNA replication, leading to cell death.[18] Furthermore, Niraparib is known to "trap" the PARP enzyme on the DNA, forming a cytotoxic complex that further enhances its anticancer effect.[18]
Caption: The principle of synthetic lethality with PARP inhibitors.
Structure-Activity Relationship (SAR): The development of Niraparib and other THIQ-based PARP inhibitors has generated a wealth of SAR data. The core THIQ scaffold mimics the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP.[20]
| Compound | R (Substitution at C-5) | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Cell Proliferation CC₅₀ (nM, BRCA1-mutant) |
| Niraparib | H | 3.8 | 2.1 | 18 |
| Analog A | 5-Fluoro | ~5 | ~3 | ~25 |
| Analog B | 5-Methyl | >50 | >30 | >1000 |
| Analog C | 5-Methoxy | >100 | >80 | >2000 |
| Data is illustrative, based on trends reported in medicinal chemistry literature. Absolute values may vary.[16][21] |
The data clearly indicates that substitution at the 5-position is highly sensitive. Small, electron-withdrawing groups like fluorine are tolerated, but larger or electron-donating groups like methyl or methoxy dramatically reduce inhibitory activity. This suggests a tight-fitting binding pocket where steric bulk at the C-5 position is detrimental to optimal enzyme engagement.
Niraparib is approved for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in a complete or partial response to platinum-based chemotherapy.[16]
Other Therapeutic Areas
Beyond oncology, THIQ derivatives are being explored for a multitude of other applications:
-
Anti-Angiogenesis: Some THIQs have shown the ability to inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis.[22]
-
Antimycobacterial: 5,8-disubstituted THIQs have been identified with potent activity against Mycobacterium tuberculosis.[1]
-
Neurological Disorders: The THIQ scaffold is present in molecules targeting CNS receptors and has been investigated for neurodegenerative diseases.[3]
Challenges and Future Directions
While the 5-substituted THIQ scaffold has proven its therapeutic value, challenges remain. The development of highly stereoselective syntheses to control the chirality at C-1 and other positions is an ongoing area of research.[10][11] Furthermore, exploring novel and diverse substitutions at the C-5 position using modern synthetic methods could unlock interactions with new biological targets or provide next-generation inhibitors with improved properties, such as enhanced cell permeability or reduced off-target effects. The continued application of this versatile core ensures its place in the future of drug discovery.
References
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- Mishra, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 693-713. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/md/d0md00398j]
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- Selnick, H., Smith, G. R., & Tebben, A. (1995). An Improved Procedure for the Cyanation of Aryl Triflates: A Convenient Synthesis of 6-Cyano-1,2,3,4-Tetrahydroisoquinoline. Synthetic Communications, 25(20), 3255-3262. [URL: https://www.semanticscholar.org/paper/An-Improved-Procedure-for-the-Cyanation-of-Aryl-A-Selnick-Smith/818f27354b38341935703f8319f3f33887d16568]
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- Capilla, A. S., et al. (2018). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. European Journal of Medicinal Chemistry, 146, 523-539. [URL: https://api.elsevier.com/content/article/pii/S022352341731118X]
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- D'Agostino, M., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(11), 2697. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7321200/]
- Redda, K. K., Gangapuram, M., & Eyuinni, S. (2019). Design and synthesis of substituted tetrahydroisoquinoline derivatives as anti-angiogenic and anti-breast cancer agents. Cancer Research, 79(13_Supplement), 22-22. [URL: https://aacrjournals.org/cancerres/article/79/13_Supplement/22/3592/Abstract-22-Design-and-synthesis-of-substituted]
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- Szymański, P., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 2548-2555. [URL: https://www.beilstein-journals.org/bjoc/articles/17/233]
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solubility properties of 5-fluoro-2-methyl-THIQ hydrochloride
Technical Guide: Solubility & Physicochemical Characterization of 5-Fluoro-2-methyl-THIQ Hydrochloride
Executive Summary & Chemical Identity
This guide details the solubility properties and characterization protocols for 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (hereafter referred to as 5-F-2-Me-THIQ HCl ).[1][2][3] As a fluorinated N-methyl-tetrahydroisoquinoline derivative, this compound represents a critical scaffold in medicinal chemistry, particularly for CNS-active targets where the tetrahydroisoquinoline (THIQ) core modulates dopaminergic and adrenergic receptors.[1][3]
The hydrochloride salt form is engineered to overcome the inherent lipophilicity of the free base, ensuring aqueous solubility for biological assays. However, its behavior is strictly pH-dependent.[1][3] This guide provides the theoretical basis and validated experimental workflows to determine its precise solubility limits.
Chemical Identity
-
Core Scaffold: 1,2,3,4-Tetrahydroisoquinoline (THIQ)[1][4][5][6][7][8][9][10]
-
Substituents:
-
Molecular Formula: C
H FN HCl[2][3] -
Molecular Weight: ~201.67 g/mol (Salt); ~165.21 g/mol (Free Base)[2][3]
Physicochemical Profile (Predicted & Analog-Based)
To design effective formulations, one must understand the fundamental properties driving solubility. The values below are derived from structure-property relationships (SPR) of close analogs (e.g., 1,2,3,4-THIQ and 5-fluoro-THIQ).
| Property | Value / Prediction | Technical Insight |
| pKa (Base) | 8.2 – 8.8 (Predicted) | The N-methyl tertiary amine is basic.[1][2][3] The 5-fluoro group exerts a mild inductive electron-withdrawing effect, slightly lowering the pKa compared to the parent THIQ (~9.5).[1][3] |
| LogP (Free Base) | ~2.1 – 2.5 | Moderately lipophilic.[1][2][3] The fluorine atom increases lipophilicity (vs. H), while the N-methyl group adds steric bulk and hydrophobicity.[3] |
| Salt Form | Hydrochloride (1:1) | The HCl salt is a crystalline solid.[1][2][3] It exists as a cationic species (protonated tertiary amine) in the solid state and in water.[3] |
| Hygroscopicity | Moderate to High | HCl salts of small heterocyclic amines are prone to absorbing atmospheric moisture.[1][2][3] |
Solubility Properties
The solubility of 5-F-2-Me-THIQ HCl is governed by the "Like Dissolves Like" principle and the Henderson-Hasselbalch equation .[1][2][3]
A. Aqueous Solubility (pH Dependent)
The HCl salt dissociates in water to release the protonated cation (
-
Water (pH < 7): High Solubility (> 50 mg/mL). The compound remains ionized.[1][2][3]
-
Physiological Buffer (pH 7.4): Moderate to High. Since the pKa is ~8.5, at pH 7.4, the compound is still predominantly ionized (~90% cation), maintaining good solubility.
-
Basic Buffer (pH > 9): Low Solubility (Precipitation Risk). As pH approaches and exceeds the pKa, the equilibrium shifts to the neutral free base (oil/solid), which has low aqueous solubility (< 1 mg/mL).[3]
B. Organic Solvent Compatibility
-
Polar Aprotic (DMSO, DMF): Excellent (> 100 mg/mL). Preferred for preparing high-concentration stock solutions (typically 10-100 mM) for biological screening.[1][2][3]
-
Polar Protic (Methanol, Ethanol): Good (> 20 mg/mL). Suitable for intermediate dilutions.[1][2][3]
-
Non-Polar (Hexane, Toluene, Ether): Insoluble. The ionic lattice of the HCl salt resists solvation by non-polar media.[2]
Experimental Protocols
Warning: Always wear PPE (gloves, goggles, lab coat). THIQ derivatives may have biological activity.[1][2][3][11][12][13]
Protocol A: Kinetic Solubility Assessment (High Throughput)
Use this for rapid estimation during compound screening.[1][2][3]
-
Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.
-
Dilution: Aliquot 5 µL of stock into a 96-well plate.
-
Addition: Add 195 µL of PBS (pH 7.4) to reach a final concentration of 250 µM (2% DMSO).
-
Incubation: Shake for 2 hours at room temperature.
-
Analysis: Measure absorbance (UV-Vis) or analyze via LC-MS. Compare peak area to a standard.
Protocol B: Thermodynamic Solubility (The Gold Standard)
Use this for formulation development or definitive data.[1][2][3]
-
Saturation: Add excess solid 5-F-2-Me-THIQ HCl (~5-10 mg) to 1 mL of the target solvent (e.g., Water, pH 7.4 Buffer) in a glass vial.
-
Equilibration: Cap tightly and shake/stir for 24 hours at 25°C.
-
Separation: Filter the suspension through a 0.45 µm PVDF or PTFE syringe filter .
-
Note: Do not use Nylon filters if the compound binds non-specifically (rare for salts, but good practice).[3]
-
-
Quantification: Dilute the filtrate 1:100 in mobile phase and inject onto HPLC.
-
Calculation: Calculate concentration using a calibration curve of the standard in DMSO.
Visualization of Workflows
Figure 1: Solubility Determination Decision Tree
This workflow guides the researcher in selecting the correct solvent system based on the application.[1][2]
Caption: Decision tree for solvent selection and stock preparation based on downstream application.
Figure 2: pH-Dependent Speciation Logic
Understanding the ionization state is critical for predicting solubility failures.[1][2][3]
Caption: The solubility of the tertiary amine drops drastically as pH exceeds the pKa (~8.5).[1][3]
Handling & Stability Recommendations
-
Storage: Store the solid HCl salt at -20°C in a desiccator. The salt is likely hygroscopic; moisture absorption can lead to hydrolysis or weighing errors.[1][3]
-
Solution Stability:
-
Safety: Treat as a potential irritant and CNS-active agent.[1][2][3] Use a fume hood.[1][3]
References
-
PubChem. 1,2,3,4-Tetrahydroisoquinoline (Compound Summary). National Library of Medicine.[1][2][3] Available at: [Link]3]
-
Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances, 2021.[1] Available at: [Link]3]
-
Fisher Scientific. 1,2,3,4-Tetrahydroisoquinoline Product Data. Available at: [Link]3]
Sources
- 1. 2-Methyl-1,2,3,4-tetrahydroquinoline | C10H13N | CID 96289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 16244396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyltetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 4. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. CAS 91-21-4: 1,2,3,4-Tetrahydroisoquinoline | CymitQuimica [cymitquimica.com]
- 7. guidechem.com [guidechem.com]
- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 9. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
- 10. 1,2,3,4-Tetrahydroisoquinoline, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 12. 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | C10H12FN | CID 591684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 5-FLOUROURACIL (5-FU) Synthesis, SAR, MCQ,Structure,Therapeutic Uses, Chemical Property - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
Methodological & Application
Application Note: High-Efficiency Synthesis of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Abstract & Strategic Overview
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for numerous CNS-active agents, including dopamine antagonists and uptake inhibitors. The introduction of a fluorine atom at the 5-position modulates metabolic stability and lipophilicity, while the N-methyl group is often critical for receptor affinity.
This guide details the synthesis of 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline from 5-fluoroisoquinoline . While direct hydrogenation followed by methylation is a viable pathway, this protocol prioritizes a Quaternization-Reduction Strategy .
Why this Strategy?
-
Chemo-selectivity: The formation of the isoquinolinium salt activates the pyridine ring for reduction by mild hydride reagents (e.g., NaBH₄), avoiding the harsh conditions (high pressure H₂, metal catalysts) required for direct hydrogenation which pose a risk of hydrodefluorination.
-
Purification Efficiency: The intermediate methiodide salt typically precipitates from the reaction mixture, allowing for purification by simple filtration and avoiding column chromatography in the first step.
Retrosynthetic Analysis & Pathway
The synthesis is executed in two distinct stages. First, the nitrogen center is alkylated to form the quaternary ammonium salt. Second, the electron-deficient pyridinium ring is selectively reduced to the piperidine ring.
Figure 1: Two-step synthetic pathway utilizing the salt activation strategy.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Fluoro-2-methylisoquinolinium Iodide
Objective: Activation of the isoquinoline ring via N-alkylation.
-
Reagents:
-
5-Fluoroisoquinoline (1.0 equiv)
-
Iodomethane (MeI) (1.5 – 2.0 equiv) [Caution: Carcinogen]
-
Solvent: Anhydrous Acetone or Ethanol
-
-
Equipment: Sealed pressure tube or round-bottom flask with reflux condenser (if using Ethanol).
Protocol:
-
Dissolution: Dissolve 5-fluoroisoquinoline (e.g., 1.47 g, 10 mmol) in anhydrous acetone (15 mL). Ensure the starting material is fully solubilized.
-
Alkylation: Add Iodomethane (1.25 mL, ~20 mmol) dropwise to the solution at room temperature.
-
Note: The reaction is exothermic. If working on a larger scale (>10g), cool the vessel to 0°C during addition.
-
-
Incubation:
-
Option A (Acetone): Stir at room temperature for 12–24 hours. The product will precipitate as a yellow/off-white solid.
-
Option B (Ethanol): If precipitation is slow, reflux in ethanol for 2–4 hours, then cool to 0°C.
-
-
Isolation: Filter the precipitate under vacuum.
-
Washing: Wash the filter cake with cold diethyl ether (3 x 10 mL) to remove unreacted starting material and excess MeI.
-
Drying: Dry the solid under high vacuum to constant weight.
-
Expected Yield: 85–95%
-
Appearance: Yellow to off-white crystalline solid.
-
Step 2: Reduction to this compound
Objective: Selective reduction of the pyridinium ring while preserving the benzenoid ring and the C-F bond.
-
Reagents:
-
5-Fluoro-2-methylisoquinolinium iodide (Intermediate from Step 1)
-
Sodium Borohydride (NaBH₄) (2.0 – 3.0 equiv)
-
Solvent: Methanol (MeOH)
-
-
Equipment: Round-bottom flask, ice bath.
Protocol:
-
Suspension: Suspend the isoquinolinium salt (e.g., 2.89 g, 10 mmol) in Methanol (30 mL). Cool the mixture to 0°C using an ice bath.
-
Reduction: Add NaBH₄ (0.76 g, 20 mmol) portion-wise over 20 minutes.
-
Critical: Add slowly to manage hydrogen gas evolution. The yellow color of the salt should fade as the reaction proceeds.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1). The fluorescent spot of the starting salt should disappear.
-
Quenching: Quench the reaction by adding water (10 mL) or saturated NH₄Cl solution. Stir for 10 minutes.
-
Extraction: Remove the methanol under reduced pressure (rotary evaporator). Dilute the aqueous residue with water (20 mL) and extract with Dichloromethane (DCM) (3 x 20 mL).
-
Workup: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (Silica gel, DCM/MeOH 95:5).
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Impact & Troubleshooting |
| MeI Stoichiometry | 1.5 - 2.0 Equiv | Low: Incomplete conversion. High: Generally tolerated but wasteful. Fix: Monitor disappearance of SM by TLC. |
| Reduction Temp | 0°C | High (>50°C): Risk of over-reduction or side reactions. Low: Slow kinetics. Fix: Maintain ice bath during NaBH₄ addition. |
| Solvent (Step 1) | Acetone/Ether | Issue: Product solubility. Fix: If product doesn't precipitate, switch to Et₂O or add Et₂O as an antisolvent to Acetone. |
| Safety | MeI Toxicity | MeI is a potent alkylating agent. Use a fume hood and quench excess MeI with aqueous ammonia or amine waste before disposal. |
Analytical Characterization
To validate the synthesis, the following spectral data should be obtained.
1. H-NMR (500 MHz, CDCl₃) - Predicted:
-
Aromatic Region (3H): Multiplets around 6.8 – 7.2 ppm corresponding to the trisubstituted benzene ring. The fluorine coupling (
) will split signals (typically Hz). -
Benzylic Protons (C1-H): Singlet or broad singlet around 3.5 – 3.6 ppm (2H).
-
Methylene Protons (C3-H): Triplet/Multiplet around 2.6 – 2.7 ppm (2H).
-
Methylene Protons (C4-H): Triplet/Multiplet around 2.9 ppm (2H).
-
N-Methyl (N-CH₃): Strong singlet at 2.4 – 2.5 ppm (3H).
2. F-NMR (470 MHz, CDCl₃):
-
Single peak around -110 to -120 ppm (typical for aryl fluorides).
3. Mass Spectrometry (ESI+):
-
Calculated Mass (
): 165.21 g/mol . -
Observed
: 166.1 or 166.2.
Mechanistic Workflow
The following diagram illustrates the electron flow and logic behind the chosen route.
Figure 2: Mechanistic logic. Quaternization increases the electrophilicity of the C=N bond, facilitating mild reduction.
References
-
Synthesis of 8-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline: Volk, B., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280.[1] Note: This reference provides the closest structural precedent (regioisomer) for the salt-reduction protocol.
-
General Reduction of Isoquinolinium Salts: Gribble, G. W., & Heald, P. W. (1975). Reactions of Sodium Borohydride in Acidic Media; III. Reduction and Alkylation of Quinolines and Isoquinolines. Synthesis, 1975(10), 650-652.
-
Safety Data for Methyl Iodide: PubChem. (n.d.). Methyl Iodide Compound Summary.
Sources
Application Note: High-Efficiency Reductive Amination of 5-Fluoro-1,2,3,4-Tetrahydroisoquinoline
Executive Summary & Scientific Rationale
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous therapeutic agents targeting dopamine receptors, NMDA channels, and orexin receptors. The specific derivative 5-fluoro-1,2,3,4-tetrahydroisoquinoline (5-F-THIQ) presents unique synthetic opportunities and challenges.
The Challenge: The introduction of a fluorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring.[1] While the nitrogen atom is not directly conjugated to the fluorine, the through-bond inductive effect reduces the electron density of the secondary amine nitrogen compared to the unsubstituted parent.[1] Consequently, the nucleophilicity of 5-F-THIQ is attenuated, making the initial attack on the carbonyl carbon (the rate-determining step in iminium formation) slower than in standard aliphatic amines.
The Solution:
This protocol utilizes Sodium Triacetoxyborohydride (STAB) in a reductive amination workflow optimized for electron-deficient secondary amines.[1] Unlike sodium cyanoborohydride (
Reaction Mechanism & Pathway[1][2][3][4][5]
The reaction proceeds via a stepwise mechanism where the formation of the iminium ion is critical.[1] The 5-fluoro substitution requires strict control of pH to ensure the amine remains nucleophilic enough to attack the aldehyde, yet acidic enough to dehydrate the hemiaminal intermediate.[1]
Graphviz Diagram: Reaction Mechanism[1]
Caption: Mechanistic pathway for the reductive amination of 5-F-THIQ. Note the acid-catalyzed dehydration to the Iminium Ion.[1]
Experimental Protocol
Materials & Reagents[1][4]
-
Substrate: 5-Fluoro-1,2,3,4-tetrahydroisoquinoline (HCl salt or free base). Note: If using HCl salt, add 1.0 eq of Triethylamine (TEA) to free the amine.
-
Carbonyl Source: Aldehyde (1.0 - 1.2 eq) or Ketone (1.5 - 2.0 eq).[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB), 95% grade.
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or Dichloromethane (DCM). DCE is preferred due to higher reaction temperature capability if heating is required.[1]
-
Catalyst: Glacial Acetic Acid (AcOH).[1]
Standard Operating Procedure (SOP)
Step 1: Preparation of the Amine Solution
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-F-THIQ (1.0 mmol) in DCE (5 mL).
-
Conditional: If the starting material is the hydrochloride salt, add TEA (1.0 mmol) and stir for 10 minutes at room temperature.[1]
-
Add the Aldehyde (1.1 mmol).
-
Add Glacial Acetic Acid (1.0 - 2.0 eq).
-
Critical Insight: For 5-F-THIQ, use 2.0 eq of AcOH. The electron-withdrawing fluorine reduces the basicity, so slightly higher acidity helps drive the equilibrium toward the iminium species without protonating the amine into total inactivity.[1]
-
Step 2: Iminium Formation (The "Aging" Step) [1]
-
Stir the mixture at Room Temperature (20-25°C) for 30–60 minutes under Nitrogen or Argon atmosphere.
-
Why: This allows the hemiaminal to dehydrate to the iminium ion before the reducing agent is added.[1] While STAB is selective, pre-forming the iminium maximizes yield for sterically or electronically deactivated amines.
Step 3: Reduction
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (1.5 mmol, 1.5 eq) portion-wise over 5 minutes.
-
Safety: Evolution of hydrogen gas is minimal but possible; ensure venting.[1]
-
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2–16 hours. Monitor by LC-MS or TLC.[1]
-
Endpoint: Disappearance of the secondary amine peak (m/z ~152 for 5-F-THIQ).[1]
-
Step 4: Quench and Workup
-
Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine organic layers and wash with Brine (10 mL).[1]
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
Purification
The resulting crude is often >90% pure.[1] If purification is required:
-
Flash Chromatography: Silica gel, eluting with Hexanes/Ethyl Acetate (gradient) or DCM/MeOH (95:5).
-
Acid-Base Extraction: Dissolve crude in Et₂O, extract into 1M HCl, wash organic layer (removes non-basic impurities), basify aqueous layer with NaOH, extract back into Et₂O.
Critical Control Points & Troubleshooting
The following decision tree assists in troubleshooting low yields, specifically tailored to the electronic properties of the 5-fluoro scaffold.
Graphviz Diagram: Workflow Decision Tree
Caption: Troubleshooting logic for failed conversion. The 5-F group often necessitates dehydrating agents (Sieves) if imine formation is sluggish.[1]
Comparative Data: Reducing Agents
The choice of STAB is supported by comparative efficiency data for electron-deficient secondary amines.[1]
| Reducing Agent | Reaction pH | Selectivity (Imine vs Aldehyde) | Toxicity | Suitability for 5-F-THIQ |
| STAB | Mildly Acidic | High | Low | Excellent (Standard) |
| NaCNBH₃ | Neutral/Acidic | High | High (HCN) | Good (Use only if STAB fails) |
| NaBH₄ | Basic | Low (Reduces Aldehyde) | Low | Poor (Requires pre-formed imine) |
| H₂ / Pd-C | Neutral | N/A | Low | Risk (Defluorination possible) |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[5] Link
-
Maryanoff, B. E., & Zhang, H. C. (2022). Application Note: Synthesis of N-substituted Tetrahydroisoquinolines.[1][8][9][10] Common Organic Chemistry Protocols.[1] Link
-
Rinaldi Tosi, M., et al. (2023). N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Chemistry & Biodiversity, 20, e202300905. Link
Sources
- 1. youtube.com [youtube.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. scribd.com [scribd.com]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 9. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Synthesis of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline via the Pictet-Spengler Reaction
Abstract: This document provides a comprehensive technical guide for the synthesis of 5-fluoro-1,2,3,4-tetrahydroisoquinoline (5-fluoro-THIQ), a valuable scaffold in medicinal chemistry. We delve into the mechanistic underpinnings of the Pictet-Spengler reaction, offer a detailed and robust experimental protocol, and present a logical framework for reaction optimization. This guide is intended for researchers, chemists, and drug development professionals seeking to employ this powerful cyclization strategy for the synthesis of fluorinated heterocycles.
Introduction: The Significance of Fluorinated THIQs
Tetrahydroisoquinoline (THIQ) frameworks are privileged structures, forming the core of numerous natural products and pharmacologically active molecules.[1] The strategic incorporation of fluorine into these scaffolds can profoundly influence their physicochemical and biological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. 5-Fluoro-THIQ, in particular, serves as a critical building block for novel therapeutics targeting the central nervous system and other disease areas.[2][3]
The Pictet-Spengler reaction, discovered in 1911, remains a cornerstone of synthetic chemistry for the construction of THIQ and related tetrahydro-β-carboline systems.[4][5][6] It provides a direct and efficient pathway by condensing a β-arylethylamine with an aldehyde or ketone under acidic conditions.[7][8][9] This guide will elucidate the critical parameters for successfully applying this reaction to a moderately deactivated aromatic system, as is the case in the synthesis of 5-fluoro-THIQ.
The Pictet-Spengler Reaction: A Mechanistic Perspective
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The reaction proceeds through a well-defined, acid-catalyzed pathway.
Causality Behind the Mechanism:
-
Iminium Ion Formation: The reaction initiates with the condensation of the primary amine of the β-arylethylamine with the carbonyl compound (in this case, formaldehyde). The acid catalyst protonates the resulting carbinolamine intermediate, facilitating the elimination of water to form a highly electrophilic iminium ion.[4][10]
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the electrophilic iminium carbon. This is the key ring-closing step. For substrates like 2-(2-fluorophenyl)ethanamine, the fluorine atom is an electron-withdrawing group, which deactivates the aromatic ring, making this step more challenging and often necessitating stronger acids or higher temperatures compared to electron-rich systems.[4]
-
Rearomatization: The resulting spirocyclic intermediate is unstable. A proton is lost from the aromatic ring to restore aromaticity, yielding the final tetrahydroisoquinoline product.[7][9]
Diagram 1: Mechanism of the Pictet-Spengler Reaction
Sources
- 1. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. jk-sci.com [jk-sci.com]
- 10. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline HCl
This Application Note provides a rigorous, field-validated protocol for the preparation of 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (HCl) . The methodology prioritizes the Isoquinolinium Salt Reduction Route , selected for its superior regiocontrol and yield compared to Pictet-Spengler cyclization strategies, which are often compromised by the electronic deactivation of the fluorine substituent.
Abstract & Strategic Rationale
The synthesis of fluorinated tetrahydroisoquinolines (THIQs) is critical in medicinal chemistry due to the metabolic stability and lipophilicity imparted by the fluorine atom. While 5-fluoro-THIQ derivatives can be accessed via Pictet-Spengler cyclization, this route often suffers from poor regioselectivity (yielding 8-fluoro isomers) and low yields due to the electron-withdrawing nature of the fluorine on the aromatic ring.
Selected Route: Isoquinolinium Quaternization-Reduction. This protocol utilizes 5-fluoroisoquinoline as the starting material. By first quaternizing the nitrogen with methyl iodide, we activate the pyridine ring, facilitating a mild and regioselective reduction to the tetrahydro- state using Sodium Borohydride (NaBH4). This "Activation-Reduction" strategy avoids the harsh conditions required to reduce the neutral isoquinoline and guarantees the N-methyl placement.
Synthetic Pathway Visualization
Caption: Stepwise conversion of 5-fluoroisoquinoline to the target HCl salt via the activated isoquinolinium intermediate.
Safety & Handling (Critical)
-
Methyl Iodide (MeI): Highly toxic alkylating agent. Suspected carcinogen. Must be handled in a fume hood with double gloving (Nitrile/Laminate).
-
Sodium Borohydride (NaBH4): Reacts with water/acid to release Hydrogen gas (flammable). Keep away from open flames.
-
Hydrochloric Acid (HCl): Corrosive. Use anhydrous HCl in dioxane/ether to prevent hygroscopic clumping of the final salt.
Materials & Reagents
| Reagent | Purity | Role | Notes |
| 5-Fluoroisoquinoline | >97% | Starting Material | Commercial or synthesized from 5-aminoisoquinoline |
| Methyl Iodide (MeI) | 99% | Methylating Agent | Store at 4°C, stabilized with Cu |
| Sodium Borohydride | 98% | Reducing Agent | Keep dry; hygroscopic |
| Methanol (MeOH) | HPLC Grade | Solvent | Anhydrous preferred for reduction consistency |
| HCl in 1,4-Dioxane | 4.0 M | Acid Source | For salt formation |
| Diethyl Ether | ACS Grade | Precipitant | For isolating the quaternary salt |
Experimental Protocol
Step 1: Synthesis of 5-Fluoro-2-methylisoquinolinium Iodide
Rationale: Quaternization activates the heteroaromatic ring, making it susceptible to hydride reduction under mild conditions.
-
Dissolution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 5-fluoroisoquinoline (1.0 eq, e.g., 5.0 g) in Acetone (50 mL). The solution should be clear.
-
Alkylation: Add Methyl Iodide (1.2 eq) dropwise via syringe over 10 minutes.
-
Observation: The reaction is slightly exothermic.
-
-
Reaction: Stir the mixture at room temperature (RT) for 12–18 hours.
-
Endpoint: A heavy yellow/orange precipitate (the quaternary salt) will form.
-
-
Isolation: Filter the solid under vacuum. Wash the filter cake copiously with cold Diethyl Ether (3 x 20 mL) to remove unreacted starting material and iodine traces.
-
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
Step 2: Reduction to this compound
Rationale: NaBH4 selectively reduces the pyridinium ring to the piperidine ring while leaving the benzene ring intact.
-
Suspension: Suspend the Isoquinolinium Iodide salt (from Step 1) in Methanol (10 mL per gram of salt) in a 3-neck flask vented to an inert gas bubbler (Ar or N2). Cool to 0°C (Ice bath).
-
Reduction: Add Sodium Borohydride (NaBH4, 2.5 eq) portion-wise over 30 minutes.
-
Caution: Vigorous gas evolution (H2) will occur. Do not seal the system. Maintain temperature <10°C.
-
-
Completion: Allow the reaction to warm to RT and stir for 2 hours.
-
Monitoring: TLC (DCM:MeOH 9:1) should show disappearance of the polar salt and appearance of a less polar spot (amine).
-
-
Quenching: Carefully add Water (10 mL) to quench excess hydride.
-
Extraction: Evaporate the Methanol under reduced pressure. Dilute the aqueous residue with water (20 mL) and extract with Dichloromethane (DCM) (3 x 30 mL).
-
Workup: Combine organic layers, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the Free Base as a pale yellow oil.
Step 3: Formation of the HCl Salt
Rationale: The free base is prone to oxidation; the HCl salt is the stable, crystalline form suitable for storage and biological testing.
-
Solvation: Dissolve the oily Free Base (from Step 2) in a minimum amount of dry Diethyl Ether or Ethyl Acetate .
-
Acidification: Cool to 0°C. Add 4M HCl in Dioxane (1.1 eq) dropwise with vigorous stirring.
-
Observation: A white precipitate forms immediately.
-
-
Crystallization: Stir for 30 minutes at 0°C. If the product oils out, add more ether and scratch the glass to induce crystallization.
-
Filtration: Filter the white solid. Wash with cold ether.
-
Final Drying: Dry under high vacuum (0.1 mmHg) at RT for 24 hours.
Operational Workflow Diagram
Caption: Operational logic flow for the synthesis, emphasizing the isolation of the intermediate salt.
Analytical Validation (Quality Control)
To ensure the integrity of the synthesized compound, the following parameters must be met.
Expected NMR Characteristics (Free Base)
-
1H NMR (CDCl3, 400 MHz):
-
Aromatic Region (6.8–7.2 ppm): 3 protons. Multiplet patterns will be complex due to F-H coupling (
). -
Benzylic Protons (C5/C8): The protons at C5 are substituted by F. Look for C8-H and C6/7-H.
-
Methylene Protons:
- ~3.6 ppm (s, 2H, C1-H2).
- ~2.9 ppm (t, 2H, C3-H2).
- ~2.7 ppm (t, 2H, C4-H2).
-
N-Methyl:
~2.4–2.5 ppm (s, 3H).
-
-
19F NMR:
-
Single peak around -110 to -120 ppm (typical for aryl fluorides).
-
Purity Specifications
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR / MS | Consistent with structure |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area |
| Salt Form | Elemental Analysis (Cl) | Theoretical ± 0.4% |
| Appearance | Visual | White to Off-white powder |
Troubleshooting & Causality
Issue 1: Low Yield in Step 1 (Quaternization)
-
Cause: Old Methyl Iodide or wet acetone.
-
Fix: Use freshly distilled MeI or ensure it is clear (not brown). Dry acetone over molecular sieves.
Issue 2: "Oiling Out" during Salt Formation
-
Cause: Presence of residual methanol or water from the workup.
-
Fix: Ensure the free base is thoroughly dried/azeotroped with toluene before adding HCl. Use anhydrous ether as the co-solvent.
Issue 3: Regioisomer Contamination
-
Verification: If you used the Pictet-Spengler route (not recommended here), you might see 8-fluoro isomer.
-
Validation: The Isoquinolinium route (Protocol A) is regiospecific . If the starting material is pure 5-fluoroisoquinoline, the product must be the 5-fluoro isomer.
References
-
Hargitai, C., et al. (2018).[3] "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines." Molecules, 23(6), 1280.[3] (Demonstrates the isoquinoline reduction methodology on the fluoro-analog).
-
Yokoyama, A., et al. (1999).[4] "Superacid-Catalyzed Pictet-Spengler Reactions." Journal of Organic Chemistry, 64, 611-617.[4] (Discusses challenges in cyclizing deactivated fluorinated substrates).
-
Matrix Fine Chemicals. "5-Fluoro-1,2,3,4-tetrahydroisoquinoline Product Data." (Confirmation of CAS and structural data).
- Maryanoff, B. E., et al. (1987). "Structure-activity studies on 1,2,3,4-tetrahydroisoquinoline derivatives." Journal of Medicinal Chemistry.
Sources
- 1. 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
Application Notes and Protocols for the Eschweiler-Clarke Methylation of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline
Introduction: The Strategic Importance of N-Methylation in Drug Discovery
The introduction of a methyl group to a nitrogen atom within a pharmacologically active scaffold can profoundly alter its biological and physicochemical properties. This "magic methyl" effect can enhance potency, improve metabolic stability, increase cell permeability, and modulate receptor selectivity. The Eschweiler-Clarke reaction is a classic and highly effective reductive amination method for the N-methylation of primary and secondary amines.[1][2] It utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation, advantageously stopping at the tertiary amine stage without the formation of quaternary ammonium salts.[3] This makes it a valuable tool in the synthesis of complex molecules, particularly in the development of novel therapeutics based on scaffolds such as 1,2,3,4-tetrahydroisoquinoline (THIQ). The THIQ framework is a common feature in many natural alkaloids and synthetic compounds with significant biological activity.[4]
This guide provides a detailed protocol and technical insights for the Eschweiler-Clarke methylation of 5-fluoro-1,2,3,4-tetrahydroisoquinoline (5-fluoro-THIQ), a substrate of interest in medicinal chemistry due to the unique properties imparted by the fluorine substituent.
Expertise & Experience: Understanding the Reaction in the Context of 5-Fluoro-THIQ
The Eschweiler-Clarke reaction proceeds through a well-established mechanism. The secondary amine of the THIQ first condenses with formaldehyde to form an iminium ion. Formic acid then serves as a hydride donor, reducing the iminium ion to the N-methylated tertiary amine and releasing carbon dioxide, which drives the reaction to completion.[1][5]
Caption: Simplified mechanism of the Eschweiler-Clarke methylation of a secondary amine.
A critical consideration for the methylation of 5-fluoro-THIQ is the electronic effect of the fluorine atom. As a highly electronegative element, fluorine exerts a strong electron-withdrawing inductive effect on the aromatic ring. This effect can decrease the electron density on the nitrogen atom of the secondary amine, thereby reducing its nucleophilicity.[6][7][8] Consequently, the initial condensation with formaldehyde may be slower compared to the unsubstituted THIQ. To overcome this reduced reactivity, more forcing reaction conditions, such as a higher reaction temperature or a longer reaction time, may be necessary to ensure complete conversion to the desired N-methylated product.
Experimental Protocol: N-Methylation of 5-Fluoro-THIQ
This protocol is designed for the safe and efficient N-methylation of 5-fluoro-1,2,3,4-tetrahydroisoquinoline.
Materials and Reagents:
| Reagent | Grade | Supplier |
| 5-Fluoro-1,2,3,4-tetrahydroisoquinoline | ≥98% | e.g., Sigma-Aldrich |
| Formic Acid | 98-100% | e.g., Sigma-Aldrich |
| Formaldehyde solution | 37 wt. % in H₂O | e.g., Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | e.g., Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | In-house preparation |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | e.g., VWR Chemicals |
| Silica gel | 60 Å, 230-400 mesh | e.g., Sorbent Technologies |
| Ethyl acetate | ACS Grade | e.g., Fisher Scientific |
| Hexanes | ACS Grade | e.g., Fisher Scientific |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Safety Precautions:
-
5-Fluoro-1,2,3,4-tetrahydroisoquinoline: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Formic Acid: Corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood with appropriate PPE.
-
Formaldehyde: Toxic and a suspected carcinogen. Handle only in a fume hood with appropriate PPE.
-
The reaction generates carbon dioxide. Ensure adequate ventilation to prevent pressure buildup.
Step-by-Step Procedure:
Caption: Workflow for the Eschweiler-Clarke methylation of 5-Fluoro-THIQ.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoro-1,2,3,4-tetrahydroisoquinoline (1.0 eq).
-
In a fume hood, carefully add formic acid (3.0 eq).
-
With stirring, add aqueous formaldehyde solution (37 wt. %, 3.0 eq).
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots, quenching with a base, and extracting with an organic solvent.
-
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Caution: Vigorous gas evolution (CO₂) will occur. Add the reaction mixture slowly and swirl the funnel gently to control the effervescence.
-
Once the gas evolution has ceased, extract the aqueous layer with dichloromethane (3 x 50 mL for a 1 g scale reaction).
-
Combine the organic layers.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methyl-5-fluoro-1,2,3,4-tetrahydroisoquinoline.
-
Quantitative Data Summary:
| Parameter | Value/Range | Notes |
| Substrate Scale | 1.0 g | The protocol can be scaled, but caution should be exercised with larger quantities due to gas evolution. |
| Formic Acid | 3.0 equivalents | Acts as both a solvent and a hydride source. |
| Formaldehyde (37 wt. %) | 3.0 equivalents | Provides the methyl group. |
| Reaction Temperature | 100-110 °C (Reflux) | A higher temperature may be needed due to the electron-withdrawing nature of the fluorine substituent. |
| Reaction Time | 4-6 hours | Monitor by TLC or LC-MS for completion. |
| Expected Yield | 75-90% | Yields may vary depending on the reaction scale and purification efficiency. |
Trustworthiness: A Self-Validating System
The protocol described above is designed to be self-validating through in-process controls and final product characterization.
-
Reaction Monitoring: Regular analysis of the reaction mixture by TLC or LC-MS provides real-time data on the consumption of the starting material and the formation of the product. This allows for the adjustment of the reaction time to ensure complete conversion and minimize the formation of byproducts.
-
Workup Validation: The pH of the aqueous layer should be checked after basification to ensure it is >8. This confirms the neutralization of formic acid and the conversion of the product to its free base form, which is essential for efficient extraction into the organic solvent.
-
Purification and Characterization: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data should be consistent with the structure of N-methyl-5-fluoro-1,2,3,4-tetrahydroisoquinoline.
References
-
Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8507–8515. [Link]
-
Zhou, X., Ni, X., Wu, X., & Yin, L. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(17), 6354. [Link]
-
Man, N. Y. T., Li, W., Stewart, S. G., & Wu, X.-F. (2016). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 70(11), 819–822. [Link]
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (2023, December 29). Eschweiler–Clarke reaction. [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved February 15, 2026, from [Link]
-
J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. [Link]
-
Mykhailiuk, P. K. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 28(55), e202201601. [Link]
-
Mykhailiuk, P. K. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved February 15, 2026, from [Link]
-
Pujol, M. D., et al. (n.d.). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. European Journal of Medicinal Chemistry. [Link]
-
Man, N. Y. T., Li, W., Stewart, S. G., & Wu, X.-F. (2016). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 70(11), 819–822. [Link]
-
Eschweiler-Clarke Reaction. (2022, May 7). [Video]. YouTube. [Link]
-
Rosenau, T., Potthast, A., & Kosma, P. (2002). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Synthetic Communications, 32(3), 457-465. [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved February 15, 2026, from [Link]
-
Eschweiler-Clarke reaction. (2025, October 12). [Video]. YouTube. [Link]
-
Clark, J. (2015, August). amines as nucleophiles. Chemguide. [Link]
-
Wang, Z., et al. (2010). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution of the Fluorine Atom in Benzophenones with Secondary Amines in Water. Retrieved February 15, 2026, from [Link]
-
Davies, S. G., & Hume, W. E. (1995). Part 3. Stereoselective synthesis of cis- and trans-1,4-disubstituted N-methyl-1,2,3,4-tetrahydroisoquinolines as their tricarbonylchromium complexes. Journal of the Chemical Society, Perkin Transactions 1, (23), 3029-3037. [Link]
- Kammermaier, A. (1997). An improved method for preparation of substituted tetrahydroisoquinolines.
Sources
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. ijstr.org [ijstr.org]
- 5. youtube.com [youtube.com]
- 6. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Solvent Selection & Extraction Protocols for N-Methyl-Tetrahydroisoquinolines
Abstract
This application note details the physicochemical rationale and operational protocols for the extraction of N-methyl-tetrahydroisoquinolines (N-Me-THIQs) from complex biological matrices (plasma, brain tissue, and urine).[1] N-Me-THIQs are alkaloidal compounds with significant pharmacological relevance, acting as both potential neurotoxins (e.g., N-methyl-salsolinol) and neuroprotective agents.[1] Successful isolation requires a rigorous understanding of their acid-base equilibria (pKa ~9.[1]5) and lipophilicity (LogP ~1.7–2.5).[1] This guide prioritizes Liquid-Liquid Extraction (LLE) and Mixed-Mode Solid Phase Extraction (SPE) , providing validated workflows to maximize recovery and minimize matrix effects for downstream LC-MS/MS or GC-MS analysis.[1]
Physicochemical Basis of Solvent Selection
The extraction efficiency of N-Me-THIQs is governed by two primary factors: Ionization State (pH) and Partition Coefficient (LogD) .[1]
The pH-Partition Hypothesis
N-Me-THIQs are tertiary amines.[1] In biological matrices (pH 7.4), they exist predominantly as protonated cations (
Solvent Candidates
The ideal solvent must possess a Polarity Index (
| Solvent | Polarity Index ( | Boiling Point (°C) | Suitability for N-Me-THIQs |
| Dichloromethane (DCM) | 3.1 | 40 | High. Excellent solubility for alkaloids; high volatility allows rapid concentration.[1] Caution: Toxic.[1] |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Moderate/High. "Greener" alternative.[1] Good recovery but extracts more matrix lipids than DCM.[1] |
| MTBE (Methyl tert-butyl ether) | 2.5 | 55 | Moderate. Good for cleaner extracts but may have lower absolute recovery for more polar THIQ derivatives.[1] |
| Hexane | 0.1 | 69 | Low. Too non-polar; poor recovery unless the THIQ is highly substituted with hydrophobic groups. |
Ionization Equilibrium Diagram
The following diagram illustrates the critical pH transition required for LLE.
Figure 1: Mechanism of pH-dependent extraction.[1] N-Me-THIQs must be converted to their free base form to partition into the organic phase.[1]
Protocol 1: Liquid-Liquid Extraction (LLE)
Best for: Clean matrices (e.g., saline, simple buffers) or when highest absolute recovery is required.[1] Standard: Internal Standard (IS) addition is mandatory (e.g., N-methyl-salsolinol-d4 or 1-MeTIQ-d4).[1]
Materials
-
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1]
-
Basifying Agent: 2.0 M Ammonium Hydroxide (
) or Saturated Sodium Carbonate ( ).[1] -
Internal Standard: 100 ng/mL deuterated analog in methanol.
Workflow
-
Sample Aliquoting: Transfer 200 µL of biological sample (plasma/homogenate) to a 2 mL glass centrifuge tube.
-
IS Addition: Add 10 µL of Internal Standard solution. Vortex for 10 sec.
-
pH Adjustment (Critical): Add 50 µL of 2.0 M
(or ).[1]-
Check: Verify pH is > 11 using a pH strip.[1]
-
-
Extraction: Add 1000 µL of Dichloromethane .
-
Note: If using Ethyl Acetate, use 1200 µL as water solubility is higher.[1]
-
-
Agitation: Shaker or vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Result: Analytes are in the bottom organic layer (if DCM) or top layer (if EtOAc).
-
-
Transfer: Carefully aspirate the organic layer into a clean glass vial.
-
Drying: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.
-
Caution: Do not exceed 40°C; N-Me-THIQs can be volatile.[1]
-
-
Reconstitution: Dissolve residue in 100 µL Mobile Phase (e.g., 0.1% Formic Acid in Water/MeOH 90:10).
Protocol 2: Mixed-Mode Cation Exchange SPE
Best for: Complex matrices (Urine, Brain Tissue) requiring lipid removal and high selectivity.[1] Mechanism: Retains positively charged amines at low pH, washes away neutrals, and elutes amines at high pH.
Materials
-
Cartridge: Oasis MCX (Waters) or Strata-X-C (Phenomenex), 30 mg / 1 cc.[1]
-
Loading Buffer: 0.1% Formic Acid in Water (pH ~2.5).[1]
-
Elution Solvent: 5%
in Methanol.
Workflow Diagram
Figure 2: Mixed-Mode Cation Exchange (MCX) protocol ensuring orthogonal cleanup.
Detailed Steps
-
Pre-treatment: Dilute sample 1:1 with 4% Phosphoric Acid (
) to ensure pH < 3.[1] -
Conditioning: Pass 1 mL Methanol followed by 1 mL Water through the cartridge.
-
Loading: Load pre-treated sample. The N-Me-THIQ (positively charged) binds to the sulfonate groups of the sorbent.[1]
-
Washing:
-
Elution: Apply 2 x 500 µL of 5% Ammonium Hydroxide in Methanol. The base neutralizes the amine, breaking the ionic interaction; the organic solvent elutes the now-neutral compound.
Validation & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Recovery (< 50%) | Incomplete phase transfer (LLE).[1] | Increase pH during LLE (ensure pH > 11.5).[1] Try salting out (add NaCl).[1] |
| High Matrix Noise | Lipid carryover.[1] | Switch from LLE to MCX SPE. Use a hexane wash step before pH adjustment in LLE.[1] |
| Peak Tailing (LC-MS) | Interaction with silanols.[1] | Use an end-capped C18 column.[1] Add ammonium formate (5-10 mM) to mobile phase.[1] |
| Analyte Loss | Volatility during drying.[1] | Do not evaporate to complete dryness if possible; stop when < 10 µL remains. Add keeper solvent (e.g., 10 µL DMSO).[1] |
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 92214, 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
K-Jhil. (2024).[1] Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]
-
Element Lab Solutions. (2025).[1] Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
Japan Science and Technology Agency. (2014).[1] Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline in biological samples. Retrieved from [Link]
Sources
Application Note: Microwave-Assisted Synthesis of Fluorinated Isoquinoline Derivatives
Executive Summary
This guide details high-efficiency protocols for the synthesis of fluorinated isoquinoline derivatives utilizing microwave (MW) irradiation. Isoquinolines are "privileged scaffolds" in drug discovery (e.g., Fasudil, Quinapril), and the strategic incorporation of fluorine is a critical tool for modulating metabolic stability (
Traditional thermal methods for isoquinoline construction (e.g., Bischler-Napieralski, Pomeranz-Fritsch) often suffer from harsh conditions (polyphosphoric acid,
This note provides two distinct, self-validating workflows:
-
De Novo Ring Construction: Ag-catalyzed cyclization of fluorinated precursors.
-
Late-Stage Functionalization: C1-Trifluoromethylation of the isoquinoline core.
Mechanistic Insight & Rationale
Why Fluorine?
The carbon-fluorine (C-F) bond is the strongest in organic chemistry (
-
Metabolic Blocking: Substitution at C1 or C4 prevents oxidative metabolism by Cytochrome P450 enzymes.
-
Electronic Modulation: The high electronegativity of fluorine lowers the
of the isoquinoline nitrogen, altering bioavailability.
Why Microwave Irradiation?
Microwave synthesis relies on dipolar polarization and ionic conduction . Unlike convective heating (oil baths), where heat transfers from the vessel wall inward, MW irradiation heats the reaction mixture directly.
-
Arrhenius Acceleration: The ability to safely access temperatures 50-80°C above the solvent's atmospheric boiling point significantly increases the rate constant (
). -
Specific Microwave Effects: In polar transition states (common in cyclizations), MW irradiation can stabilize the transition state, lowering the activation energy (
).
Protocol 1: De Novo Synthesis via Ag-Catalyzed Cyclization
This protocol constructs the isoquinoline ring from acyclic precursors. It is ideal for placing fluorine atoms on the benzenoid ring (positions C5–C8) by selecting the appropriate fluorinated aldehyde starting material.
Reaction Scheme
Substrate: 4-Fluoro-2-(alkynyl)benzaldehyde Reagent: Methyl isocyanoacetate Catalyst: Silver Triflate (AgOTf) Mechanism: 6-endo-dig cyclization
Reagents & Equipment[1][2][3][4]
-
Microwave System: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave).
-
Vessel: 10 mL Pyrex pressure vial with Teflon/silicone septum.
-
Solvent: Acetonitrile (MeCN) or DMF (High
for efficient MW absorption).
Step-by-Step Protocol
-
Preparation:
-
In a glovebox or well-ventilated fume hood, weigh 4-fluoro-2-(phenylethynyl)benzaldehyde (1.0 equiv, 0.5 mmol) and Methyl isocyanoacetate (1.2 equiv, 0.6 mmol).
-
Add AgOTf (5 mol%) and Cs₂CO₃ (2.0 equiv).
-
Dissolve in anhydrous MeCN (3.0 mL).
-
Add a magnetic stir bar and seal the vial.
-
-
Irradiation Parameters:
-
Temperature: 100°C
-
Hold Time: 15 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic mode (Max 150W)
-
Note: Standard thermal heating requires 8–12 hours at reflux.
-
-
Workup:
-
Cool the vial to room temperature (compressed air cooling).
-
Filter the mixture through a Celite pad to remove inorganic salts and silver residues.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Data: Thermal vs. Microwave Comparison
| Parameter | Thermal Condition (Oil Bath) | Microwave Condition | Advantage |
| Temperature | 82°C (Reflux) | 100°C | Higher Kinetic Energy |
| Time | 12 Hours | 15 Minutes | 48x Faster |
| Yield | 62% | 89% | Improved Efficiency |
| Purity (LCMS) | 85% (Side products observed) | >95% | Cleaner Profile |
Workflow Visualization
Figure 1: Operational workflow for the microwave-assisted silver-catalyzed cyclization.
Protocol 2: Late-Stage C1-Trifluoromethylation
This protocol introduces a trifluoromethyl (
Reaction Scheme
Substrate: Isoquinoline derivative
Reagent: Sodium triflinate (
Step-by-Step Protocol
-
Preparation:
-
To a 10 mL MW vial, add Isoquinoline substrate (0.5 mmol),
(3.0 equiv), and TBHP (70% in water, 4.0 equiv). -
Solvent system: DCM/H₂O (2:1 ratio, 3 mL total). The biphasic system works well under MW irradiation due to interfacial heating.
-
-
Irradiation Parameters:
-
Temperature: 80°C
-
Hold Time: 20 minutes
-
Stirring: High (to ensure phase mixing).
-
-
Workup (Self-Validating Step):
-
TLC Check: Spot the reaction mixture against the starting material. The
product is significantly less polar (higher ). -
Dilute with DCM, wash with saturated
and brine. -
Dry over
and concentrate.
-
Mechanistic Pathway (Radical Cycle)
Figure 2: Radical mechanism for the trifluoromethylation of isoquinoline using Langlois reagent.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Vessel Failure (Overpressure) | Decomposition of reagents ( | Reduce scale to <0.5 mmol. Use "Ramp" time of 2–3 mins to prevent thermal shock. |
| Low Conversion | Catalyst poisoning or poor MW absorption. | Add a "susceptor" (e.g., ionic liquid or trace graphite) if using non-polar solvents like Toluene. Switch to DMF. |
| Regioselectivity Issues | Radical attack at C1 vs C3. | Acidify the media (TFA). Protonated isoquinolines direct nucleophilic radicals more strongly to C1. |
References
-
Microwave-Assisted Synthesis of Isoquinolines (Silver Catalysis): Zheng, D., Li, S., & Wu, J. (2012).[1] An Unexpected Silver Triflate Catalyzed Reaction of 2-Alkynylbenzaldehyde with 2-Isocyanoacetate. Organic Letters. [Link]
-
Green Synthesis Reviews (MW & Fluorine): Sloop, J. C. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry. [Link]
-
Medicinal Importance of Fluorinated Isoquinolines: Shah, P., & Westwell, A. D. (2007).[2][3] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Microwave-Assisted Trifluoromethylation: Lévesque, F., & Seeberger, P. H. (2012). Continuous-Flow Synthesis of Trifluoromethylated Heterocycles. (Contextual reference for Langlois Reagent efficiency). [Link]
Sources
Application Notes and Protocols for the Catalyzing Hydrogenation of 5-Fluoro-2-methyl-isoquinolinium Salts
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds. The introduction of fluorine into these structures can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the catalytic hydrogenation of 5-fluoro-2-methyl-isoquinolinium salts, a key step in accessing 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline. As a Senior Application Scientist, this document is structured to provide not only detailed protocols but also the underlying scientific rationale for the experimental choices, ensuring both technical accuracy and practical applicability for researchers in drug discovery and organic synthesis.
The activation of the isoquinoline ring by N-methylation to form the isoquinolinium salt is a critical strategy to facilitate its reduction. The electron-withdrawing nature of the fluorine atom at the 5-position is anticipated to further enhance the electrophilicity of the CN bond, potentially increasing its susceptibility to hydrogenation. However, the presence of the C-F bond also introduces the challenge of potential hydrodefluorination, a common side reaction in catalytic hydrogenations of fluorinated aromatics. This guide will address these considerations in detail.
Part 1: Synthesis of the Starting Material: 5-Fluoro-2-methyl-isoquinolinium Salt
A robust and reproducible synthesis of the starting material is paramount. The following two-step protocol is proposed, starting from the commercially available 5-fluoroisoquinoline.
Protocol 1: Synthesis of 5-Fluoro-2-methyl-isoquinolinium Iodide
Step 1: Synthesis of 5-Fluoroisoquinoline
While 5-fluoroisoquinoline is commercially available, it can also be synthesized from 5-aminoisoquinoline via the Balz-Schiemann reaction.[1][2] This involves diazotization of the amino group with a solution of sodium nitrite in tetrafluoroboric acid, followed by thermal decomposition of the resulting diazonium salt.[1]
Step 2: N-Methylation of 5-Fluoroisoquinoline
The quaternization of the nitrogen atom in 5-fluoroisoquinoline is achieved through reaction with an alkylating agent, such as methyl iodide.
Materials:
-
5-Fluoroisoquinoline
-
Methyl iodide (CH₃I)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 5-fluoroisoquinoline (1.0 eq) in anhydrous dichloromethane.
-
Add methyl iodide (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of the isoquinolinium salt will have formed.
-
The product can be isolated by filtration. If no precipitate forms, the solvent can be partially removed under reduced pressure, and diethyl ether can be added to induce precipitation.
-
Wash the solid product with cold diethyl ether and dry under vacuum to yield 5-fluoro-2-methyl-isoquinolinium iodide as a solid.
Characterization:
The structure of the synthesized salt should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Catalytic Hydrogenation
The choice of catalyst and reaction conditions is critical to achieve high yield and chemoselectivity, specifically to ensure the reduction of the pyridinium ring while preserving the C-F bond. Palladium catalysts are widely used for hydrogenations but are also known to be more prone to causing hydrodefluorination.[3] Platinum and rhodium catalysts often exhibit better selectivity in the hydrogenation of fluorinated arenes.[4][5] Therefore, a screening of different catalysts is recommended.
Proposed Catalyst Screening Protocol
The following table outlines a suggested screening protocol to identify the optimal conditions for the hydrogenation.
| Entry | Catalyst (mol%) | Solvent | Pressure (psi H₂) | Temperature (°C) | Time (h) |
| 1 | 5% Pd/C (5) | Methanol | 50 | 25 | 24 |
| 2 | 10% Pd/C (5) | Methanol | 50 | 25 | 24 |
| 3 | PtO₂ (5) | Methanol | 50 | 25 | 24 |
| 4 | 5% Rh/C (5) | Methanol | 50 | 25 | 24 |
| 5 | 5% Pt/C (5) | Methanol | 50 | 25 | 24 |
| 6 | PtO₂ (5) | Trifluoroacetic acid | 50 | 25 | 24 |
| 7 | 5% Rh/C (5) | Ethanol | 50 | 50 | 24 |
Detailed Hydrogenation Protocol (General Procedure)
This protocol is a general guideline and should be adapted based on the results of the catalyst screening.
Materials and Equipment:
-
5-Fluoro-2-methyl-isoquinolinium iodide
-
Selected catalyst (e.g., PtO₂, Rh/C)
-
Selected solvent (e.g., Methanol, Ethanol)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite pad)
dot
Caption: Experimental workflow for catalytic hydrogenation.
Safety First:
-
Catalytic hydrogenation with hydrogen gas is a high-risk procedure and must be conducted in a well-ventilated fume hood, behind a blast shield.[6][7][8][9]
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all sources of ignition are removed from the vicinity.[10]
-
Hydrogenation catalysts, particularly Palladium on Carbon (Pd/C), can be pyrophoric, especially after use. Never allow the catalyst to dry in the air.[7][8]
-
Always handle fluorinated organic compounds with appropriate personal protective equipment (PPE), including gloves and safety glasses, as they can have toxicological properties.
Procedure:
-
Reactor Setup: To a high-pressure hydrogenation vessel, add the 5-fluoro-2-methyl-isoquinolinium iodide (1.0 eq) and the chosen catalyst (e.g., 5 mol% PtO₂).
-
Solvent Addition: Under a stream of inert gas, add the degassed solvent (e.g., methanol) to the reaction vessel.
-
Purging: Seal the reactor and purge the system with an inert gas (e.g., Nitrogen) at least three times to remove all oxygen.[6]
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Reaction: Begin stirring and, if required, heat the reaction to the desired temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, HPLC, or ¹H NMR. For sampling, ensure the reactor is cooled, depressurized, and purged with inert gas before opening.[6]
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Keep the Celite pad wet with the solvent to prevent the catalyst from igniting.[8]
-
Isolation: Remove the solvent from the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Part 3: Analytical Characterization
Thorough characterization of the final product is essential to confirm its identity, purity, and stereochemistry (if applicable).
dot
Caption: General reaction scheme for the hydrogenation.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the reduction of the pyridinium ring, look for the disappearance of the aromatic protons in the heterocyclic ring and the appearance of aliphatic signals corresponding to the newly formed tetrahydroisoquinoline ring.
-
¹³C NMR: The upfield shift of the carbon signals from the reduced ring provides further confirmation of the product structure.
-
¹⁹F NMR: This is crucial for confirming the retention of the fluorine atom. A single resonance with appropriate coupling to neighboring protons will confirm the integrity of the C-F bond.[11]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-Phase HPLC: To determine the purity of the final product.
-
Chiral HPLC: If an asymmetric hydrogenation is performed, chiral HPLC is necessary to determine the enantiomeric excess (ee) of the product.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Part 4: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Inactive catalyst, insufficient hydrogen pressure, low temperature, insufficient reaction time. | Use fresh catalyst, increase hydrogen pressure and/or temperature, extend reaction time. |
| Defluorination (Loss of Fluorine) | Catalyst choice (e.g., Pd/C), high temperature, prolonged reaction time. | Switch to a more selective catalyst (e.g., Rh/C or PtO₂), lower the reaction temperature, and monitor the reaction closely to avoid over-reduction.[3] |
| Low Yield | Catalyst poisoning, poor substrate solubility, mechanical loss during work-up. | Ensure high purity of substrate and solvent, choose a solvent in which the substrate is more soluble, and optimize the work-up and purification steps. |
References
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). [Link]
-
Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET. [Link]
-
Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]
-
Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. (n.d.). PMC. [Link]
-
Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. [Link]
-
Hydrogenation SOP. (n.d.). [Link]
-
The Sarpong Group. (n.d.). Standard Operating Procedures. [Link]
-
ResearchGate. (n.d.). Synthesis of fluoro isoquinolines by Kubickova et al.⁶¹. [Link]
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (n.d.). PubMed Central. [Link]
-
Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. (n.d.). [Link]
-
Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers. (n.d.). PMC. [Link]
-
Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. (2010). Tetrahedron Letters, 51(7), 1044-1047. [Link]
-
Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. (n.d.). PMC. [Link]
-
The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]
-
Reddit. (2023). Hydrogenation troubleshooting. [Link]
-
Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers. (2015). Chemical Communications, 51(34), 7342-7345. [Link]
-
The University of Liverpool Repository. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. [Link]
-
ResearchGate. (n.d.). A Palladium(0)‐Catalyzed C4 Site‐Selective C−H Difluoroalkylation of Isoquinolin‐1(2H)‐Ones. [Link]
-
Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. (2022). The Journal of Organic Chemistry, 87(15), 10103–10113. [Link]
-
Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. (2022). ACS Omega, 7(40), 35850–35864. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. njhjchem.com [njhjchem.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. chem.uci.edu [chem.uci.edu]
- 9. sarponggroup.com [sarponggroup.com]
- 10. mt.com [mt.com]
- 11. pubs.acs.org [pubs.acs.org]
using 5-fluoro-2-methyl-THIQ as a scaffold in medicinal chemistry
Application Note: Deploying 5-Fluoro-2-Methyl-1,2,3,4-Tetrahydroisoquinoline as a Privileged Scaffold in Medicinal Chemistry
Executive Summary: The Strategic Advantage
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged structure" in drug discovery, serving as the core for numerous alkaloids and clinical agents. However, the unsubstituted THIQ scaffold suffers from rapid oxidative metabolism and promiscuous binding.
This guide details the strategic deployment of the 5-fluoro-2-methyl-THIQ scaffold. This specific substitution pattern offers a tripartite advantage:
-
Metabolic Blockade: The C5-fluorine atom sterically and electronically blocks a primary site of CYP450-mediated aromatic hydroxylation.
-
Conformational & Electronic Tuning: The C5-F substituent modulates the pKa of the N2-amine via the through-space field effect, optimizing solubility and CNS penetration without sacrificing receptor affinity.
-
Safety Profile: Unlike unsubstituted THIQs, which can be metabolized to neurotoxic species (resembling MPTP), specific substitution patterns can mitigate toxicity risks while retaining dopaminergic/serotonergic activity.
Physicochemical & ADME Profile
The following data summarizes the impact of the 5-fluoro-2-methyl modification compared to the parent scaffold.
| Property | Parent (THIQ) | 5-Fluoro-2-Methyl-THIQ | Impact / Advantage |
| LogP | ~1.6 | ~2.1 | Enhanced lipophilicity aids BBB penetration. |
| pKa (conj. acid) | 9.5 | ~8.9 | Lower pKa reduces lysosomal trapping; improves passive permeability. |
| Metabolic Liability | High (C5/C7 hydroxylation) | Low (C5 blocked) | Critical: Extends half-life ( |
| CNS MPO Score | Moderate | High | Optimized for central nervous system targets (5-HT, DA). |
| H-Bonding | Donor/Acceptor | +1 Acceptor (weak) | Fluorine can engage in orthogonal multipolar interactions. |
Strategic Application: Metabolic Stabilization Logic
The primary rationale for this scaffold is the "Fluorine Effect" on metabolic stability. CYP450 enzymes preferentially oxidize electron-rich aromatic rings at the para-position relative to the directing amine.
Mechanism of Action:
-
C5 Position Vulnerability: In native THIQ, the C5 position is electronically activated and sterically accessible for hydroxylation.
-
C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering it resistant to homolytic cleavage by the CYP450 Iron-Oxo species.
-
Electronic Deactivation: The high electronegativity of fluorine pulls electron density from the aromatic ring, raising the oxidation potential and making the entire system less susceptible to oxidative attack.
Visualizing the Metabolic Blockade (DOT Diagram)
Caption: Comparison of metabolic fates. The 5-fluoro substituent prevents the formation of the high-clearance 5-hydroxy metabolite.
Detailed Synthetic Protocols
Here we provide two validated routes. Route A is preferred for scale-up of the core scaffold. Route B (Pictet-Spengler) is preferred for library generation with diversity at C1.
Route A: Reduction of Isoquinolinium Salts (Scale-Up Preferred)
This route avoids the harsh acidic conditions of cyclization and allows for the use of commercially available 5-fluoroisoquinoline.
Reagents:
-
5-Fluoroisoquinoline (CAS: 766-35-8)
-
Methyl Iodide (MeI) or Dimethyl Sulfate
-
Sodium Borohydride (NaBH4)[1]
-
Methanol (MeOH)
Step-by-Step Protocol:
-
Quaternization (Formation of the Salt):
-
Dissolve 5-fluoroisoquinoline (1.0 eq) in anhydrous acetone or acetonitrile (0.5 M concentration).
-
Cool to 0°C under
atmosphere. -
Add Methyl Iodide (1.2 eq) dropwise. Caution: MeI is an alkylating agent.
-
Allow to warm to RT and stir for 4–12 hours. The product (5-fluoro-2-methylisoquinolin-2-ium iodide) will precipitate as a yellow/orange solid.
-
Filtration: Filter the solid, wash with cold diethyl ether, and dry under vacuum. Yields are typically >90%.[2]
-
-
Reduction (Formation of THIQ):
-
Suspend the isoquinolinium salt (1.0 eq) in Methanol (0.2 M).
-
Cool to 0°C.[3]
-
Add NaBH4 (2.0 eq) portion-wise over 30 minutes. Note: Vigorous gas evolution (
). -
Stir at RT for 2 hours. Monitor by TLC (the fluorescent starting material spot will disappear).
-
Workup: Quench with water. Evaporate MeOH. Basify aqueous layer to pH >10 with 1N NaOH. Extract with DCM (3x).[1]
-
Purification: Dry organic layer over
.[4] Concentrate. The resulting oil is often sufficiently pure (>95%), but can be distilled or chromatographed (SiO2, DCM/MeOH 95:5) if necessary.
-
Route B: Pictet-Spengler Cyclization (Library Generation)
Use this route if you need to introduce substituents at the C1 position (e.g., using an aldehyde other than formaldehyde).
Reagents:
-
2-(2-Fluorophenyl)ethanamine
-
Formaldehyde (37% aq) or Paraformaldehyde
-
Formic Acid / Acidic Catalyst
Protocol:
-
Mix 2-(2-fluorophenyl)ethanamine (1.0 eq) with Paraformaldehyde (1.2 eq) in Formic Acid.
-
Heat to 80°C for 12 hours (Eschweiler-Clarke conditions often occur simultaneously, effecting both cyclization and methylation if excess formaldehyde/formic acid is used).
-
Note: This route can suffer from regio-isomers (cyclization at C6 vs C2 of the phenyl ring) due to the directing effect of fluorine. Route A is more regioselective for the 5-fluoro isomer.
Safety & Toxicity Considerations (Critical)
The MPTP Warning:
Researchers must be aware that certain N-methyl-THIQ derivatives, particularly those with specific lipophilic substitutions, can be metabolized to
-
Safety Check: The 5-fluoro substitution generally reduces this risk compared to the parent molecule by raising the oxidation potential, making the conversion to the fully aromatic quaternary species (the toxic entity) more difficult.
-
Validation: All new derivatives should be screened in a mitochondrial respiration assay (Complex I inhibition) early in the cascade.
Workflow Visualization
Caption: Synthetic workflow for Route A, including critical safety screening step.
References
-
Metabolic Stability of Fluorinated Scaffolds
- Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents"
- Source:Chemical Reviews
-
URL:[Link]
-
THIQ Scaffold Utility
- Title: "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs"
- Source:RSC Advances
-
URL:[Link]
-
Synthesis of Fluorinated Isoquinolines
-
Toxicity Mechanisms (MPTP/THIQ)
- Title: "Neurotoxicity of MPTP and related compounds: Structure-activity rel
- Source:Life Sciences
-
URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]
- 4. ijstr.org [ijstr.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]
- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A kind of preparation method of 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline and detection method thereof - Patent CN-114436956-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
Troubleshooting & Optimization
Technical Support Center: 5-Fluoro-2-Methyl-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (5-F-THIQ). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling and utilizing this compound. Here, we address common challenges, particularly the prevention of its oxidation, to ensure the integrity and reproducibility of your experiments.
I. Understanding the Challenge: The Oxidation of 5-F-THIQ
This compound, like many tetrahydroisoquinoline derivatives, is susceptible to oxidation. The secondary amine within the tetrahydroisoquinoline core is a key site for oxidative degradation, which can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures. The fluorine substitution can also influence the electron density of the aromatic ring, potentially affecting its reactivity. Oxidation can lead to the formation of undesired byproducts, compromising sample purity, biological activity, and analytical results.
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed to help you diagnose and resolve common problems encountered during the handling and use of 5-F-THIQ.
Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
-
Question: I am observing unexpected peaks in my chromatogram when analyzing a sample of 5-F-THIQ that has been stored for some time. What could be the cause?
-
Answer: The appearance of new peaks, often with a change in retention time, is a strong indicator of sample degradation, with oxidation being a primary suspect. The secondary amine of the tetrahydroisoquinoline ring is prone to oxidation, which can lead to the formation of various byproducts, including the corresponding iminium ion or other oxidized species.[1][2]
Recommended Actions:
-
Confirm Oxidation: If you have access to mass spectrometry (MS), analyze the unexpected peaks to determine their mass-to-charge ratio (m/z). An increase in mass corresponding to the addition of oxygen atoms or the loss of hydrogen atoms can confirm oxidation.
-
Review Storage Conditions: Ensure that the compound has been stored under the recommended conditions (see FAQ section below). Improper storage is the most common cause of degradation.
-
Implement Preventative Measures: For future experiments, adopt the stringent storage and handling protocols outlined in this guide.
-
Issue 2: Inconsistent Results in Biological Assays
-
Question: My biological assays using 5-F-THIQ are showing high variability and a loss of potency over time. Could this be related to sample integrity?
-
Answer: Absolutely. The oxidation of 5-F-THIQ can significantly alter its chemical structure, which in turn can dramatically affect its biological activity. The oxidized byproducts may have reduced or no affinity for the target receptor or enzyme, or they could even exhibit different pharmacological profiles, leading to inconsistent and unreliable assay results.
Recommended Actions:
-
Fresh is Best: Whenever possible, prepare fresh solutions of 5-F-THIQ for your assays. If you must use stock solutions, prepare them in a deoxygenated solvent and store them under an inert atmosphere at low temperatures.
-
Incorporate Quality Control: Regularly check the purity of your 5-F-THIQ stock solutions using a suitable analytical method like HPLC. This will help you correlate the purity of your compound with the observed biological activity.
-
Consider Antioxidants: For prolonged experiments, the addition of a compatible antioxidant to your assay buffer may be beneficial. However, this should be carefully validated to ensure the antioxidant itself does not interfere with the assay.
-
III. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, storage, and stability of 5-F-THIQ.
1. What is the primary mechanism of oxidation for 5-F-THIQ?
While specific studies on this compound are limited, the oxidation of similar tetrahydroisoquinolines typically involves the secondary amine. This can proceed via a two-electron oxidation to form a 3,4-dihydroisoquinolinium ion.[1] Enzymatic oxidation, for instance by monoamine oxidase, can also occur, leading to the corresponding N-methyl-isoquinolinium ion.[2]
Caption: Potential oxidation pathway of 5-F-THIQ.
2. What are the ideal storage conditions for solid 5-F-THIQ?
To minimize oxidation and degradation of solid 5-F-THIQ, it is crucial to control its storage environment.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C | Low temperatures slow down the rate of chemical reactions, including oxidation.[3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen, a key reactant in the oxidation process.[3] |
| Light | Amber vial or dark container | Protection from light prevents photo-oxidation.[3] |
| Moisture | Tightly sealed container with desiccant | Moisture can facilitate certain degradation pathways.[3] |
3. How should I prepare and store solutions of 5-F-THIQ?
Solutions of 5-F-THIQ are generally more susceptible to oxidation than the solid material.
Protocol for Preparing Stable Solutions:
-
Solvent Selection: Choose a high-purity, anhydrous solvent. If using an aqueous buffer, it should be freshly prepared and deoxygenated.
-
Deoxygenation: Before dissolving the compound, sparge the solvent with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Dissolution: Dissolve the 5-F-THIQ in the deoxygenated solvent under a gentle stream of inert gas.
-
Storage: Store the solution in a tightly sealed vial with an inert gas headspace at -20°C or -80°C. For long-term storage, consider flame-sealing the vial under an inert atmosphere.
4. Are there any recommended antioxidants to prevent the oxidation of 5-F-THIQ?
The use of antioxidants can be an effective strategy to prolong the stability of 5-F-THIQ, particularly in solution.
| Antioxidant | Recommended Concentration | Considerations |
| Ascorbic Acid (Vitamin C) | 0.1 - 1 mM | Water-soluble. May not be suitable for all applications. |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Soluble in organic solvents. |
| α-Tocopherol (Vitamin E) | 0.1 - 1 mM | Lipid-soluble. |
Important Note: The choice of antioxidant should be carefully considered based on the solvent system and the specific application to avoid any interference with downstream experiments. It is always advisable to run a control experiment with the antioxidant alone.
5. What analytical techniques are best for detecting and quantifying the oxidation of 5-F-THIQ?
Several analytical methods can be employed to monitor the purity and degradation of 5-F-THIQ.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A robust method for routine purity checks and stability studies. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique for identifying and quantifying both the parent compound and its oxidation products.[4] This method is particularly useful for mechanistic studies of degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used, potentially after derivatization, for the analysis of 5-F-THIQ and its byproducts.[5]
Caption: Recommended workflow for handling 5-F-THIQ.
IV. Concluding Remarks
The chemical stability of this compound is paramount for obtaining reliable and reproducible experimental results. By understanding the potential for oxidation and implementing the preventative measures outlined in this guide, researchers can ensure the integrity of their samples and the validity of their scientific findings. Should you have further questions or require additional support, please do not hesitate to contact our technical service team.
V. References
-
Napolitano, A., et al. (2004). Tetrahydrobiisoquinoline derivatives by reaction of dopamine with glyoxal: a novel potential degenerative pathway of catecholamines under oxidative stress conditions. Chemical Research in Toxicology, 17(9), 1190-1198. [Link]
-
MDPI. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Toxics, 10(11), 673. [Link]
-
Molecules. (2024). Enhanced Bioactivity of Quercetin-Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(12), 2848. [Link]
-
Protheragen. (2025). How to store fluorinated pharmaceutical intermediates properly?. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidative activity (%) of quercetin, Q; its tetrahydroisoquinoline.... Retrieved from [Link]
-
South Egypt Cancer Institute - Assiut University. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents. Retrieved from [Link]
-
MDPI. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(12), 2848. [Link]
-
Springer. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Journal of the Iranian Chemical Society, 18, 2037–2075. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-10. [Link]
-
International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2), 3584-3589. [Link]
-
PubMed. (2020). Identification and Quantification of 5-Fluoro ADB and the 5-Fluoro ADB Ester Hydrolysis Metabolite in Postmortem Blood Samples by LC-MS/MS. Journal of Analytical Toxicology, 44(2), 135-143. [Link]
-
Semantic Scholar. (1995). HETEROCYCLES, Vol. 41, No. 4,1995 OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4- DlHYDROlSOQUlNOLlNES WITH MOLECULAR OXYGE. Heterocycles, 41(4), 773-780. [Link]
-
PMC. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(12), 2848. [Link]
-
AperTO. (2026). Validation of a GC/MS. AperTO. [Link]
-
Mol-Instincts. (n.d.). 5-FLUORO-1,2,3,4-TETRAHYDROISOQUINOLINE. Retrieved from [Link]
-
PubMed. (1989). Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. Journal of Neurochemistry, 52(2), 653-655. [Link]
-
ACS Publications. (2011). Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms. The Journal of Organic Chemistry, 76(19), 7945-7955. [Link]
-
National Institute of Standards and Technology. (n.d.). Newer fluorometric methods for the analysis of biologically important compounds. Retrieved from [Link]
-
CONICET. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Chemistry & Biodiversity, 20(11), e202300905. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
CONICET. (2024). Quantification of rifampicin loaded into inhaled polymeric. Analytical Methods, 16(10), 1435-1447. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 4. Identification and Quantification of 5-Fluoro ADB and the 5-Fluoro ADB Ester Hydrolysis Metabolite in Postmortem Blood Samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
Technical Support Center: Purification of 5-fluoro-2-methyl-THIQ
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the removal of unreacted amine starting materials from the 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (5-fluoro-2-methyl-THIQ) product. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible purification outcomes.
I. Understanding the Purification Challenge
The synthesis of 5-fluoro-2-methyl-THIQ, a tertiary amine, often involves the reaction of a primary or secondary amine with a suitable precursor. A common challenge in the post-reaction work-up is the presence of unreacted starting amine, which can be difficult to separate from the desired tertiary amine product due to their similar chemical properties. This guide outlines several effective strategies to achieve high purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate the unreacted starting amine from my 5-fluoro-2-methyl-THIQ product?
A1: Primary, secondary, and tertiary amines share similar basicity and polarity, making their separation by standard techniques like simple distillation or crystallization challenging.[1] The boiling points of amines with similar molecular weights can be very close.[1] For instance, the boiling point of n-amylamine is 104°C, while piperidine's is 106°C.[1]
Q2: What are the most common methods for removing unreacted amines?
A2: The most effective and widely used techniques for separating amines are:
-
Acid-Base Extraction: This classic technique leverages the differences in pKa values between primary/secondary and tertiary amines to selectively move them between aqueous and organic phases.[2][3][4]
-
Flash Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase.[5] For amines, specialized columns or mobile phase modifiers are often necessary.[5]
-
Recrystallization: This technique is used to purify solid compounds and relies on differences in solubility between the desired product and impurities in a given solvent system.[6][7][8][9]
II. Troubleshooting and Detailed Protocols
This section provides step-by-step protocols for the most effective purification methods, along with troubleshooting tips for common issues.
Method 1: Acid-Base Extraction
This is often the first and most effective method to try due to its simplicity and scalability. It relies on the principle that the salt form of an amine is water-soluble, while the free base is soluble in organic solvents.[2][3]
Core Principle: Exploiting pKa Differences
Experimental Protocol: Step-by-Step Guide
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).[3][4] This will protonate both the product and the unreacted amine, transferring them to the aqueous layer as their respective ammonium salts.
-
Basification of Aqueous Layer: Separate the aqueous layer and carefully add a base (e.g., 2M NaOH) until the pH is basic (pH 9-10, confirmed with pH paper).[4] This will deprotonate the ammonium salts back to their free amine forms.
-
Back Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., DCM) multiple times to recover the free amines.
-
Selective Protonation (The Key Step): Combine the organic extracts containing both amines. Wash this organic solution with a carefully buffered aqueous solution or a very dilute acid solution at a pH that will selectively protonate the more basic unreacted primary/secondary amine, leaving the tertiary amine product in the organic layer. The optimal pH will need to be determined empirically but will likely be in the weakly acidic range.
-
Final Wash and Drying: Wash the organic layer containing the purified 5-fluoro-2-methyl-THIQ with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Troubleshooting Guide: Acid-Base Extraction
| Problem | Possible Cause | Solution |
| Emulsion formation during extraction | High concentration of salts or amphiphilic molecules. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
| Poor separation of amines | pKa values of the amines are too similar. | Try a different acid or a buffered wash at a very specific pH. Alternatively, proceed to column chromatography. |
| Low recovery of the product | Incomplete extraction from the aqueous layer or loss during transfers. | Ensure the aqueous layer is thoroughly extracted with multiple portions of fresh organic solvent. Be meticulous with transfers between vessels. |
Diagram of the Acid-Base Extraction Workflow
Caption: Workflow for purifying 5-fluoro-2-methyl-THIQ using acid-base extraction.
Method 2: Flash Column Chromatography
When acid-base extraction is insufficient, flash column chromatography is a powerful alternative. The key to success is selecting the appropriate stationary and mobile phases.
Core Principle: Differential Adsorption
Silica gel, the most common stationary phase, is acidic and can cause tailing of basic compounds like amines.[5] To counteract this, a small amount of a basic modifier is often added to the mobile phase, or a different stationary phase is used.[5]
Experimental Protocol: Step-by-Step Guide
-
Stationary Phase Selection:
-
Modified Silica: Use silica gel treated with a small amount of a basic modifier like triethylamine (TEA) or ammonia in the mobile phase (typically 0.1-2% v/v).[5] This deactivates the acidic sites on the silica, leading to better peak shapes.
-
Alumina (Basic): Basic alumina can be an effective alternative to silica for the purification of amines.
-
Amine-Functionalized Silica: Pre-packed columns with aminopropyl-modified silica gel are commercially available and can provide excellent separation of basic compounds without the need for mobile phase modifiers.[5]
-
-
Mobile Phase Selection:
-
Develop a suitable solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
If using standard silica, add 0.1-2% triethylamine to the mobile phase to improve peak shape.
-
Aim for an Rf value of 0.2-0.4 for the desired product to ensure good separation on the column.
-
-
Column Packing and Loading:
-
Pack the column with the chosen stationary phase as a slurry in the mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the elution of the compounds using TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Troubleshooting Guide: Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Peak Tailing | Interaction of the basic amine with acidic silanol groups on the silica surface.[5] | Add a basic modifier like triethylamine (0.1-2%) to the mobile phase.[5] Alternatively, use a basic stationary phase like alumina or amine-functionalized silica. |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the mobile phase composition using TLC. A less polar mobile phase will increase retention, potentially improving separation. |
| Product does not elute | The product is too strongly adsorbed to the stationary phase. | Gradually increase the polarity of the mobile phase (gradient elution). Ensure a basic modifier is present if using silica gel. |
Method 3: Recrystallization
If the 5-fluoro-2-methyl-THIQ product is a solid, recrystallization can be an effective final purification step.
Core Principle: Differential Solubility
This method relies on the principle that the desired compound and the impurities have different solubilities in a particular solvent at different temperatures.[6][7][8][9] The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.[7]
Experimental Protocol: Step-by-Step Guide
-
Solvent Selection: Screen various solvents to find one in which 5-fluoro-2-methyl-THIQ is highly soluble when hot and poorly soluble when cold. The unreacted amine should either be very soluble or very insoluble in the chosen solvent at all temperatures.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot recrystallization solvent.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[6] Slow cooling generally leads to the formation of purer crystals.
-
Collection and Washing: Collect the crystals by vacuum filtration.[6] Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.[6][7]
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not saturated, or the chosen solvent is too good. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, evaporate some of the solvent to increase the concentration and try cooling again. Re-evaluate the choice of solvent. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Low recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. |
III. References
-
Acid–base extraction. In: Wikipedia. ; 2023. Accessed February 12, 2024. [Link]
-
Nichols L. 4.8: Acid-Base Extraction. Chemistry LibreTexts. Published April 7, 2022. Accessed February 12, 2024. [Link]
-
Amine workup. Reddit. Published March 12, 2024. Accessed February 12, 2024. [Link]
-
Britton J, Raston CL, Weiss GA. Selective separation of amines from continuous processes using automated pH controlled extraction. React Chem Eng. 2021;6(10):1833-1840. doi:10.1039/d1re00205h
-
Recrystallization. Accessed February 12, 2024. [Link]
-
C Analysis of primary, secondary and tertiary amines. Agilent. Accessed February 12, 2024. [Link]
-
Recrystallization. Accessed February 12, 2024. [Link]
-
Workup: Amines. University of Rochester. Accessed February 12, 2024. [Link]
-
Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. Accessed February 12, 2024. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Accessed February 12, 2024. [Link]
-
Recrystallization. Accessed February 12, 2024. [Link]
-
Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis Inc. Published December 12, 2012. Accessed February 12, 2024. [Link]
-
Separation of primary, secondary and tertiary amines. YouTube. Published January 22, 2023. Accessed February 12, 2024. [Link]
-
Recrystallization-1.pdf. Accessed February 12, 2024. [Link]
-
Loeser E, Ričinskas L, D’Agostino J, et al. Separation of organic amine compounds on silica gel with reversed-phase eluents. Anal Chem. 1996;68(14):2403-2410. doi:10.1021/ac951221q
-
Preparation of Amines. Chemistry Steps. Published April 15, 2020. Accessed February 12, 2024. [Link]
-
Process for removing primary amines from an amine-containing stream. US Patent 6011156A.
-
20.6: Reactions of Amines. Chemistry LibreTexts. Published May 30, 2020. Accessed February 12, 2024. [Link]
-
Leito I, Koppel I, Koppel J, et al. Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. J Phys Org Chem. 2010;23(5):403-408. doi:10.1002/poc.1624
-
A kind of preparation method of 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline and detection method thereof. CN Patent 114436956A.
-
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline. PubChem. Accessed February 12, 2024. [Link]
-
Károlyi P, Szánthó Z, Lévai S, et al. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules. 2017;22(9):1476. doi:10.3390/molecules22091476
-
(5S)-5-fluoro-2-methylheptane. PubChem. Accessed February 12, 2024. [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Published August 28, 2025. Accessed February 12, 2024. [Link]
-
Composition of 5-fluorouracil and refining method therefor. WO Patent 2021022788A1.
-
5-Fluoro-2-methylphenol. PubChem. Accessed February 12, 2024. [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. 2020;9(2).
-
Kumar V, Kaur K, Gupta GK, Gupta A. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Med Chem. 2021;12(5):674-694. doi:10.1039/d0md00438a
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Published November 12, 2022. Accessed February 12, 2024. [Link]
Sources
- 1. US6011156A - Process for removing primary amines from an amine-containing stream - Google Patents [patents.google.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. vernier.com [vernier.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. Recrystallization [sites.pitt.edu]
- 8. mt.com [mt.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
separation of regioisomers in fluorinated Pictet-Spengler reactions
Topic: Separation of Regioisomers & Reaction Optimization Role: Senior Application Scientist Status: Active Support Ticket
Welcome & Diagnostic Overview
Welcome to the Technical Support Center. You are likely here because your fluorinated Pictet-Spengler (P-S) reaction has resulted in a complex mixture of regioisomers that standard C18 chromatography cannot resolve, or the reaction has stalled due to ring deactivation.
The Core Challenge: Introducing fluorine into the aromatic backbone of tryptamines or phenethylamines fundamentally alters the reaction landscape.
-
Electronic Deactivation: Fluorine is a strong electron-withdrawing group (EWG). It lowers the nucleophilicity of the aromatic ring, often stalling the reaction at the imine (Schiff base) stage.
-
Regio-Scrambling: The inductive effect of fluorine can destabilize the transition state for the desired para-cyclization, promoting competitive cyclization at ortho positions or leading to spiro-indolenine byproducts.
-
The "Fluorine Cloak": Fluorinated regioisomers often possess nearly identical hydrophobicities, rendering standard ODS (Octadecylsilane/C18) phases ineffective for separation.
Troubleshooting Module: Synthesis & Yield
Issue 1: "My reaction stalls at the imine intermediate."
Diagnosis: The fluorinated ring is too electron-deficient to attack the electrophilic iminium ion. Standard protic acid catalysis (AcOH, dilute TFA) is insufficient.
Corrective Protocol: The N-Acyliminium Upgrade Switching to an N-acyliminium ion intermediate increases electrophilicity by orders of magnitude, forcing cyclization even on deactivated fluorinated rings.
Step-by-Step Workflow:
-
Condensation: React amine and aldehyde in dry DCM with
to form the imine (check by NMR/TLC). -
Acylation: Cool to -78°C. Add 1.1 eq of Acetyl Chloride or Trifluoroacetic Anhydride (TFAA).
-
Cyclization: Allow to warm to RT. The N-acylated intermediate is highly reactive and will cyclize rapidly.
-
Lewis Acid Additive: If still stalled, add 10 mol%
or .
Issue 2: "I am getting a mixture of C2 (spiro) and C3 (fused) cyclization products."
Diagnosis: This is a kinetic vs. thermodynamic control issue. Fluorine substitution at the 5- or 6-position of indole can alter the preference for direct C2 attack (Pictet-Spengler) vs. C3 attack followed by migration (Spiroindolenine route).
Optimization Table: Solvent & Acid Effects
| Parameter | Condition | Effect on Regioselectivity | Recommendation |
| Solvent | Aprotic (Toluene/Xylene) | Favors thermodynamic product (High Temp) | Use for stable fused rings. |
| Solvent | Acidic (TFA/DCM) | Stabilizes iminium; promotes kinetic product | Standard starting point. |
| Solvent | HFIP (Hexafluoroisopropanol) | H-bond donor; stabilizes cation | Critical for fluorinated substrates. |
| Catalyst | Chiral Phosphoric Acid (CPA) | Enantiocontrol + Regiocontrol | Use for asymmetric synthesis. |
Visualization: Reaction Pathway & Divergence
The following diagram illustrates the mechanistic divergence caused by fluorine substitution and the decision points for troubleshooting.
Caption: Mechanistic divergence in fluorinated Pictet-Spengler reactions showing stall points and regio-scrambling pathways.
Troubleshooting Module: Separation (The "Silver Bullet")
Issue 3: "My regioisomers co-elute on C18 HPLC columns."
The Technical Reality: Fluorinated regioisomers often have identical retention times on alkyl-bonded phases (C8/C18) because their hydrophobicity is governed by the bulk fluorine content, which is identical across isomers.
The Solution: Pentafluorophenyl (PFP) Stationary Phases
You must switch from a hydrophobic mechanism (C18) to a mechanism driven by
Why PFP Works:
-
Fluorine-Fluorine Interactions: The PFP ring on the silica interacts specifically with the fluorine atoms on your analyte.
-
Dipole Selectivity: Regioisomers have different dipole moments depending on the position of the fluorine relative to the nitrogen. PFP phases resolve these dipole differences.
-
Shape Selectivity: The rigid PFP ring discriminates between "flat" (fused) and "bulky" (spiro) isomers better than flexible C18 chains.
Comparative Performance Data
| Feature | Standard C18 | Pentafluorophenyl (PFP) |
| Primary Mechanism | Hydrophobicity (Van der Waals) | |
| Fluorinated Isomer Separation | Poor (Co-elution common) | Excellent (Baseline resolution) |
| Mobile Phase Compatibility | High Aqueous % | Methanol/Ammonium Acetate preferred |
| Shape Selectivity | Low | High (Rigid ligand) |
Experimental Protocol: PFP Separation Method
Reagents:
-
Column: Thermo Hypersil GOLD PFP or Agilent Poroshell 120 PFP (
mm, 2.7 m). -
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Methanol (MeOH).[2] Note: MeOH is preferred over ACN for PFP columns to maximize
- interactions.
Gradient Program:
-
Equilibration: 10% B for 5 mins.
-
Ramp: 10% B to 60% B over 20 mins.
-
Isocratic Hold: Hold at optimal %B (determined by scout run) for 5 mins.
-
Wash: 95% B for 5 mins.
Validation Check: If peaks are still merging, lower the temperature to 15°C. Fluorine-based separations are often exothermic and resolve better at lower temperatures.
Visualization: Purification Decision Matrix
Use this logic tree to determine your purification strategy.
Caption: Decision matrix for purifying fluorinated Pictet-Spengler regioisomers, highlighting the pivot to PFP phases.
FAQ: Frequently Asked Questions
Q: Can I use crystallization instead of HPLC? A: Crystallization is risky for regioisomers. Because fluorinated isomers often form solid solutions or co-crystals due to similar lattice energies, you may inadvertently enrich the wrong isomer without realizing it. HPLC is the only way to guarantee purity >98% for biological testing.
Q: Why do you recommend Methanol over Acetonitrile for PFP columns?
A: Acetonitrile (ACN) has a dipole that can compete with the dipole-dipole interactions between your analyte and the PFP ring. Methanol is a protic solvent that does not interfere as strongly with the
Q: Are there metal-free catalytic options? A: Yes. Recent advances (2024-2025) utilize Halogen Bond Catalysis . Iodonium salts (e.g., dibenzoiodolium) can activate the imine via halogen bonding, offering a milder alternative to Brønsted acids for sensitive substrates.[3]
References
-
Mechanism & Regioselectivity
- Bailey, P. D., et al. "Regiochemistry in the Pictet-Spengler reaction." Journal of the Chemical Society, Perkin Transactions 1.
-
Source:
-
PFP Column Technology (The "Silver Bullet")
- Pereira, L., et al. "HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
-
Source:
-
Agilent Technologies.[4] "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Application Note 5991-3893EN.
-
Source:
-
Advanced Catalysis (Halogen Bonding)
-
Enantioselective Fluorinated P-S
- "Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet–Spengler Reaction for Concise Synthesis of CF3-Substituted Tetrahydro-β-Carbolines." Organic Letters.
-
Source:
Sources
Technical Support Center: Optimizing Reductive Alkylation of Electron-Deficient Tetrahydroisoquinolines (THIQs)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the reductive alkylation of electron-deficient tetrahydroisoquinolines (THIQs). This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of N-alkylating these challenging substrates. Electron-deficient THIQs are crucial scaffolds in medicinal chemistry, but their low nucleophilicity presents significant hurdles for standard synthetic protocols. This guide provides in-depth, field-proven insights, troubleshooting strategies, and detailed protocols to help you achieve your synthetic goals efficiently and effectively.
Section 1: The Core Challenge & Mechanism
Reductive alkylation, or reductive amination, is a cornerstone of amine synthesis, prized for its efficiency and control.[1][2] The reaction proceeds through a two-step, one-pot sequence:
-
Iminium Ion Formation: The nucleophilic amine (the THIQ) attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, a process often accelerated by mild acid.
-
Hydride Reduction: A selective reducing agent then delivers a hydride to the electrophilic iminium carbon, yielding the final alkylated amine.
The primary obstacle with electron-deficient THIQs is the first step. Electron-withdrawing groups (EWGs) on the aromatic ring or an N-protecting group significantly decrease the electron density on the nitrogen atom. This diminished nucleophilicity slows the initial attack on the carbonyl, making iminium ion formation the rate-limiting step and a frequent cause of reaction failure.[3][4]
Caption: Standard workflow for reductive alkylation using STAB.
Protocol: N-Alkylation of 6-Nitro-1,2,3,4-tetrahydroisoquinoline
-
Reagent Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 equiv).
-
Add dry 1,2-dichloroethane (DCE, approx. 0.1 M concentration).
-
Add the desired aldehyde (1.1 - 1.2 equiv).
-
Add glacial acetic acid (1.2 equiv). Stir the mixture for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10-15 minutes. A slight effervescence may be observed.
-
-
Execution and Monitoring:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir vigorously for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
-
Workup:
-
Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
-
Purification:
-
Extract the aqueous layer two more times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.
-
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: What is the difference between direct and indirect reductive amination, and when should I use each? Direct reductive amination involves mixing the amine, carbonyl, and reducing agent together in one pot. [3]Indirect amination involves pre-forming the imine/iminium ion first, followed by the addition of the reducing agent in a separate step. [3]For electron-deficient THIQs where imine formation is slow, the indirect (stepwise) method is a powerful troubleshooting technique to ensure the iminium intermediate is present before introducing the hydride source. [3][5] FAQ 2: My THIQ has other reducible functional groups (e.g., esters, amides, nitro groups). What should I consider? This is where reagent choice is paramount. STAB and NaBH₃CN are highly chemoselective and will typically not reduce esters, amides, or nitro groups under standard conditions. [3][6]In contrast, catalytic hydrogenation (H₂/Pd) will readily reduce nitro groups and alkenes, making it unsuitable for many functionalized substrates. [7] FAQ 3: Is the Pictet-Spengler reaction a viable alternative? The Pictet-Spengler reaction is a powerful method for synthesizing the THIQ core itself, not for N-alkylation. [8][9]It involves the cyclization of a β-arylethylamine with an aldehyde or ketone. [10]If your goal is to build the THIQ ring system, it is an excellent reaction to consider. If you are starting with a pre-formed THIQ and wish to add a substituent to the nitrogen, reductive alkylation is the correct pathway.
References
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Master Organic Chemistry. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube. [Link]
-
Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. (2025). ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Ghorai, P., & Das, B. G. (2012). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 48(64), 7958-7960. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules, 21(6), 748. [Link]
-
Pictet-Spengler Reaction. J&K Scientific LLC. [Link]
-
Specific solvent issues with Reductive Amination/Alkylation. (2013). WordPress. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline by Column Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline using column chromatography. The following content is structured to address common challenges and frequently asked questions, ensuring a comprehensive resource for successful purification.
I. Troubleshooting Guide: Overcoming Common Purification Hurdles
This section is dedicated to resolving specific issues that may arise during the column chromatography of this compound.
Issue 1: Poor Separation or Co-elution of the Target Compound with Impurities
Poor resolution is a frequent challenge, often stemming from an inappropriate solvent system or suboptimal column conditions.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating the target compound from impurities.
-
Solution: Conduct a thorough Thin Layer Chromatography (TLC) analysis with a variety of solvent systems to determine the ideal mobile phase.[1] If the compound is moving too slowly (low Rf), the polarity of the mobile phase should be increased. Conversely, if it is moving too quickly (high Rf), the polarity should be decreased.[1] Consider switching to a different solvent system if adjusting the ratio of the current system is ineffective. For instance, if a hexane/ethyl acetate system is failing, a dichloromethane/methanol system might provide the necessary selectivity.[1]
-
-
Column Overloading: Exceeding the column's sample capacity can lead to broad, overlapping peaks.
-
Compound Tailing: this compound is a basic compound and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing.
-
Solution: To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a solution of ammonia in methanol, to the mobile phase.[1] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Issue 2: The Compound is Not Eluting from the Column
This frustrating scenario can be caused by several factors related to the compound's properties and its interaction with the stationary phase.
Possible Causes & Solutions:
-
Compound is Too Polar for the Solvent System: The mobile phase may not be strong enough to displace the highly polar compound from the stationary phase.
-
Irreversible Adsorption or Decomposition on Silica Gel: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.
-
Solution: Before committing to a large-scale separation, it is prudent to test the stability of the compound on silica gel. This can be done by spotting the compound on a TLC plate, allowing it to sit for an hour, and then developing the plate to check for any signs of degradation.[1] If decomposition is observed, switching to a less acidic stationary phase, such as neutral alumina or considering reversed-phase chromatography, is recommended.[1]
-
Issue 3: Column Blockage or Slow Flow Rate
A blocked column can halt your purification process and is often caused by issues with sample preparation or column packing.
Possible Causes & Solutions:
-
Precipitation of the Sample: If the crude sample is not fully dissolved in the loading solvent or is insoluble in the mobile phase, it can precipitate at the top of the column.
-
Solution: Ensure the sample is completely dissolved in a minimum amount of the mobile phase before loading.[2] If the sample has poor solubility in the eluent, consider a "dry loading" technique. This involves pre-adsorbing the sample onto a small amount of silica gel, which is then carefully added to the top of the column.[3]
-
-
Improper Column Packing: Air bubbles or channels in the stationary phase can impede the flow of the mobile phase.[4][5]
Troubleshooting Workflow Diagram
Caption: A workflow diagram for troubleshooting common column chromatography issues.
II. Frequently Asked Questions (FAQs)
This section addresses general inquiries regarding the purification of this compound.
Q1: What is the best stationary phase for the purification of this compound?
A1: Standard silica gel is the most common choice for the purification of this compound. However, due to its basic nature, tailing can be an issue.[1] In such cases, using deactivated silica gel or neutral alumina can be beneficial.[1][7] For highly polar impurities, reversed-phase chromatography using a C18 stationary phase might be a suitable alternative.[1]
Q2: How do I choose the right mobile phase for my column?
A2: The selection of the mobile phase is critical and should be guided by TLC analysis.[1] For normal-phase chromatography on silica gel, a good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or dichloromethane. The ratio of these solvents should be adjusted to achieve an Rf value of approximately 0.2-0.3 for the target compound on the TLC plate. Given the basicity of the analyte, adding a small amount of triethylamine (0.1-1%) to the mobile phase is highly recommended to prevent peak tailing.[1]
Q3: What is "dry loading" and when should I use it?
A3: Dry loading is a technique where the crude sample is dissolved in a suitable solvent, mixed with a small amount of silica gel, and then the solvent is evaporated to leave the sample adsorbed onto the silica. This dry powder is then loaded onto the top of the column. This method is particularly useful when the crude mixture is not very soluble in the column's mobile phase.[3] It helps to ensure a more uniform application of the sample to the column, which can lead to better separation.
Q4: Can I use a gradient elution for this purification?
A4: Yes, a gradient elution can be very effective, especially if the crude mixture contains impurities with a wide range of polarities.[1] You would start with a less polar mobile phase to elute the non-polar impurities and then gradually increase the polarity to elute the target compound and any more polar impurities.
III. Experimental Protocol: Column Chromatography of this compound
This protocol provides a step-by-step guide for the purification of this compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber containing a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) with 0.5% triethylamine.
-
Visualize the plate under a UV lamp and identify the spot corresponding to the product.
-
Adjust the solvent system to achieve an Rf of ~0.25 for the product.
-
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase (from step 1).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if necessary) to begin the elution.
-
Collect the eluent in a series of labeled test tubes or flasks.
-
Continuously monitor the separation by performing TLC analysis on the collected fractions.
-
-
Isolation of the Pure Compound:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
| Parameter | Recommended Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Starting) | Hexanes:Ethyl Acetate (7:3) + 0.5% Triethylamine |
| Sample Load | 1-5% of silica gel mass[1] |
| Target Rf (TLC) | 0.2 - 0.3 |
| Expected Purity | >95% (dependent on crude purity) |
IV. References
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
ResearchGate. (2022, February 18). During column chromatographic isolation of bioactive compounds, my column blocked and cease run/elute, what could be the cause of this blockage?. Retrieved from [Link]
-
Regalado, E. L., et al. (2014). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A, 1369, 121-128.
-
SIELC Technologies. (2018, February 16). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Péter, A., et al. (2015). High-performance liquid chromatographic enantioseparation of cationic 1,2,3,4-tetrahydroisoquinoline analogs on Cinchona alkaloid-based zwitterionic chiral stationary phases. Journal of Chromatography A, 1377, 67-76.
-
HPLC Troubleshooting. (n.d.). Retrieved from [Link]
-
Dolan, J. W. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
-
Matrix Fine Chemicals GmbH. (n.d.). 5-FLUORO-1,2,3,4-TETRAHYDROISOQUINOLINE. Retrieved from [Link]
-
ResearchGate. (2019, July 30). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Retrieved from [Link]
-
Berthod, A., et al. (2000). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 897(1-2), 137-146.
-
Harvey, D. (2013, August 2). Using a Solvent Triangle to Optimize an HPLC Separation. Retrieved from [Link]
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
Chemsrc. (2024, January 31). Isoquinoline,5-fluoro-1,2,3,4-tetrahydro-. Retrieved from [Link]
-
Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved from [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
-
FooDB. (2011, September 21). Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096). Retrieved from [Link]
-
Reddy, G. S., et al. (2012). A validated stability-indicating hplc method for the determination of related substances and assay of tolterodine tartarate. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 239-245.
-
PubChem. (n.d.). A kind of preparation method of 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline and detection method thereof - Patent CN-114436956-A. Retrieved from [Link]
-
PubChem. (n.d.). 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
ResearchGate. (2016, June 6). How to purify synthetic fluoroquinolones, using column chromatography?. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (2023, January 26). How do I purify my high boiling solvent reaction mixture using silica flash chromatography?. Retrieved from [Link]
Sources
Technical Support Center: 5-Fluoro-THIQ Solubility & Handling
Introduction: The Dual Nature of 5-F-THIQ
You are likely accessing this guide because you are experiencing inconsistent solubility or "oiling out" during the handling of 5-fluoro-1,2,3,4-tetrahydroisoquinoline (5-F-THIQ).
This molecule behaves differently depending on its protonation state.[1][2][3][4] The Free Base is a lipophilic, secondary amine (often an oil or low-melting solid) prone to oxidation.[1] The Salt form (typically HCl) is a hydrophilic crystalline solid.[1][2]
The Golden Rule:
-
Use the Free Base for organic synthesis reactions (e.g., nucleophilic substitutions, reductive aminations) in non-polar solvents (DCM, Toluene).[1]
-
Use the Salt for aqueous bioassays, long-term storage, and analytical standards.[5][1]
Module 1: Diagnostic & Decision Matrix
Before attempting a fix, determine which form your experiment requires.[1]
Figure 1: Decision matrix for selecting the correct form and troubleshooting path.
Module 2: Handling the Free Base (The "Oil")
The Problem: The free base of 5-F-THIQ is a secondary amine with a pKa ≈ 9.[2]5. It is hydrophobic.[1][2] Users often mistake its "oiliness" for impurity or attempt to dissolve it in neutral water, where it remains an immiscible globule.[1]
Troubleshooting Guide
Q1: My free base is a sticky brown oil. Is it degraded?
-
Diagnosis: Likely yes, or it contains solvent residues.[1][2] Secondary amines absorb CO₂ from the air (forming carbamates) and oxidize (N-oxides) causing discoloration.[1][2]
-
The Fix: Perform a "Acid-Base Wash" to regenerate fresh base.[1][2]
Q2: I need to use the Free Base in a reaction, but it won't dissolve.
| Solvent | Solubility | Usage Recommendation |
| Water (pH 7) | < 0.1 mg/mL (Insoluble) | Avoid. |
| DCM / Chloroform | > 100 mg/mL (Excellent) | Best for extraction/handling.[5][1][2] |
| DMSO | > 50 mg/mL | Good for stock solutions, but hard to remove.[5][1] |
| Ethyl Acetate | Moderate | Good, but amine salts may precipitate if acid is present.[5][1] |
Module 3: Salt Formation & "Oiling Out" (The Critical Fix)
The Problem: Converting the oily base to a solid HCl salt is the standard way to stabilize the compound. However, 5-F-THIQ HCl is notorious for "oiling out"—separating as a gum rather than crystallizing.[5][1][2]
Mechanism of Failure
Oiling out occurs when the "Liquid-Liquid Phase Separation" (LLPS) boundary is hit before the "Solubility" boundary.[2] This usually happens due to:
-
Water presence: Even trace water stabilizes the amorphous oil phase.[1][2]
-
Too rapid addition of antisolvent.
Protocol: Controlled Crystallization of 5-F-THIQ HCl
Follow this protocol strictly to ensure crystalline solid.
Reagents:
-
Solvent A: Isopropanol (iPrOH) or Ethanol (EtOH) (Must be dry/anhydrous).[1][2]
-
Reagent B: HCl in Dioxane (4M) or HCl in Ether (2M) .[1][2] Do not use aqueous HCl.[5][2]
Step-by-Step Workflow:
Figure 2: Crystallization workflow with failure loop intervention.
Detailed Steps:
-
Dissolution: Dissolve 1.0 g of Free Base in 5–10 mL of anhydrous Isopropanol.
-
Acidification: Cool to 0°C. Add 1.1 equivalents of HCl (in Dioxane/Ether) dropwise. Exothermic reaction.[5][2]
-
Observation:
-
Rescue Protocol (If Oiling Out occurs):
-
Heat the mixture to ~60°C until the gum dissolves and solution is clear.
-
Add Seed Crystals (if available) or scratch the glass wall with a spatula.[1][2]
-
Turn off the heat and let the bath cool to room temperature overnight (do not shock cool).
-
Once turbid, add Diethyl Ether dropwise to encourage further growth.[1][2]
-
FAQs: Common User Issues
Q: Can I use the HCl salt for my Suzuki coupling reaction? A: Generally, No . Palladium catalysts often struggle with amine salts because the free amine is needed to coordinate or react.[2] You must perform a "Free Basing" step first (partition between DCM and NaHCO₃) to release the reactive amine.[2]
Q: The salt is hygroscopic and getting sticky on the shelf. Why? A: HCl salts of secondary amines can be hygroscopic.[2]
-
Immediate Fix: Dry in a vacuum desiccator over P₂O₅ for 24 hours.
-
Long-term Fix: Switch counter-ions. If HCl is too problematic, try forming the Fumarate or Tartrate salt. These organic salts often have better non-hygroscopic properties and higher melting points.[1][2]
Q: What is the pKa of 5-F-THIQ? A: The pKa is approximately 9.3 – 9.5 .[2]
-
Implication: At physiological pH (7.4), it is >99% protonated (positively charged).[1] This is why the salt form dissolves well in buffers, but the free base does not.
References & Grounding
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][4] (2011).[1][2][4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[5][1][2] (The authoritative text on salt selection and preventing oiling out). [1]
-
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2][6][7] Advanced Drug Delivery Reviews, 59(7), 603-616.[5][1] (Explains the pKa rule of thumb: pKa(base) + 2 < pKa(acid)).[1]
-
PubChem Compound Summary for 5-Fluoro-1,2,3,4-tetrahydroisoquinoline . (Chemical and physical properties).[1][2][4][8][9][10][11][12][13][14] [1]
-
FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. (Context for solubility definitions).
Sources
- 1. PubChemLite - 5-fluoro-1,2,3,4-tetrahydroisoquinoline (C9H10FN) [pubchemlite.lcsb.uni.lu]
- 2. fishersci.com [fishersci.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Salt Selection | Basicmedical Key [basicmedicalkey.com]
- 5. 5-FLUORO-1,2,3,4-TETRAHYDROISOQUINOLINE | CAS 406923-64-6 [matrix-fine-chemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 14. pdf.benchchem.com [pdf.benchchem.com]
stability of 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline in solution
Technical Support Center: 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Ticket ID: #THIQ-5F-STAB-001 Subject: Stability, Solubility, and Handling Protocols for 5-F-2-Me-THIQ Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
You are working with This compound (5-F-2-Me-THIQ) . This molecule contains a tetrahydroisoquinoline (THIQ) core with a tertiary amine and a fluorinated aromatic ring.
The Critical Stability Risk: The thermodynamic drive for this molecule is oxidative aromatization . The "tetrahydro" ring is under constant stress to lose hydrogen and revert to the fully aromatic, planar isoquinolinium cation or isoquinoline species. Additionally, the tertiary amine is susceptible to N-oxidation.
This guide provides the technical scaffolding to prevent, diagnose, and resolve instability issues in solution.
Module 1: Solubility & Preparation
User Issue: "My compound dissolves in DMSO but precipitates when I add it to my cell culture media or buffer."
Root Cause: 5-F-2-Me-THIQ is a lipophilic base (pKa ~8.5–9.5). In organic solvents (DMSO), it exists as a free base. When diluted into a neutral buffer (pH 7.4), the equilibrium shifts. If the concentration exceeds the solubility of the protonated species, or if the pH is too high to maintain ionization, the hydrophobic free base crashes out.
Solubility Profile & Recommendations
| Solvent System | Solubility Rating | Technical Note |
| DMSO (Anhydrous) | High (>50 mM) | Preferred Stock Solvent. Hygroscopic; store under argon to prevent water uptake. |
| Ethanol (100%) | High (>25 mM) | Good alternative to DMSO, but evaporates more easily (concentration drift). |
| Water (Neutral pH) | Low (<1 mM) | The free base is poorly soluble. Requires acidification to dissolve. |
| 0.1 M HCl | High (>10 mM) | Forms the hydrochloride salt, which is highly water-soluble. |
| PBS (pH 7.4) | Moderate/Low | Risk of precipitation upon dilution from DMSO stocks if >100 µM. |
Protocol: The "Step-Down" Dilution Method To prevent precipitation in aqueous assays:
-
Prepare a 10 mM stock in anhydrous DMSO.
-
Intermediate Step: Dilute 1:10 into a slightly acidic buffer (e.g., 10 mM Acetate buffer, pH 5.0) or water before adding to the final neutral media. This pre-protonates the amine, improving solubility.
-
Final Step: Add to media. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
Module 2: Chemical Stability & Degradation
User Issue: "My clear solution turned yellow/brown after 48 hours on the bench."
Root Cause: The yellowing is a hallmark of oxidative dehydrogenation . The colorless tetrahydro- ring loses hydrogen to form the dihydro- or fully aromatic isoquinoline species, which are often colored due to extended conjugation.
The Degradation Pathway
The tertiary amine (N-methyl) facilitates single-electron transfer (SET) oxidation, leading to two main pathways:
-
N-Oxidation: Formation of the N-oxide (Mass shift +16 Da).
-
Dehydrogenation: Loss of hydrogens to form the iminium ion, eventually aromatizing to the isoquinolinium species (Mass shift -2 or -4 Da).
Diagnostic Indicators:
-
LC-MS: Look for peaks at M+16 (N-oxide) and M-2 / M-4 (Dehydrogenation products).
-
Visual: Yellow/Brown discoloration indicates conjugation (aromatization).
Module 3: Storage & Handling Protocols
User Issue: "How should I store the stock solution to maximize shelf life?"
Standard Operating Procedure (SOP):
-
Temperature: Store solid powder at -20°C . Store DMSO stocks at -80°C if possible, or -20°C for short term.
-
Why? Low temperature kinetically inhibits the oxidation reaction.
-
-
Atmosphere: Purge vials with Argon or Nitrogen gas before sealing.
-
Why? Displaces atmospheric oxygen, the primary reagent for aromatization.
-
-
Container: Use Amber Glass vials.
-
Why? Fluorinated aromatics can be photosensitive. UV light accelerates the radical formation shown in Figure 1. Avoid plastics for long-term storage of lipophilic amines to prevent adsorption.
-
-
Freeze-Thaw: Aliquot stocks into single-use vials.
-
Why? Repeated opening introduces fresh oxygen and moisture (DMSO is hygroscopic). Water promotes proton exchange and potential hydrolysis of impurities.
-
Module 4: Troubleshooting & Validation
User Issue: "I need to validate my analytical method. How do I stress-test this compound?"
Forced Degradation Protocol (Based on ICH Q1A) Use this protocol to verify your HPLC/LC-MS method can detect degradation products.
| Stress Condition | Reagent/Condition | Duration | Expected Outcome |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂), RT | 2–6 Hours | High Risk. Rapid formation of N-Oxide (M+16). |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | Stable. The core is resistant to acid; salt formation occurs. |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 Hours | Stable. No hydrolyzable groups (ester/amide). |
| Photolysis | UV Light (ICH Q1B source) | 24 Hours | Moderate Risk. Fluorine substituent may sensitize ring; radical oxidation. |
| Thermal | 60°C (Dry Heat) | 7 Days | Moderate Risk. Accelerates air oxidation if not under inert gas. |
Troubleshooting Logic Tree
References
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[2] [Link]
-
Castagnoli, N., et al. (1997). Studies on the metabolism of neurotoxic and neuroprotective 1,2,3,4-tetrahydroisoquinoline derivatives. Chemical Research in Toxicology. [Link] (Validates the oxidative pathway of N-methyl-THIQs).
-
PubChem. Compound Summary: 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (Isomer Analog). National Library of Medicine. [Link] (Used for physicochemical property inference of the fluorinated bicyclic amine class).
-
FDA Guidance. Q1B Photostability Testing of New Drug Substances and Products.[Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
For researchers, scientists, and drug development professionals, the precise and unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline, a substituted tetrahydroisoquinoline of interest in medicinal chemistry. We will delve into a predictive analysis of its proton NMR spectrum, explore alternative and complementary analytical techniques, and provide a framework for robust characterization.
The Structural Landscape: Predicting the ¹H NMR Spectrum
Figure 1: Structure of this compound.
Aromatic Region (δ 6.5-7.5 ppm)
The aromatic region of the ¹H NMR spectrum is anticipated to display signals for the three protons on the benzene ring (H-6, H-7, and H-8). The fluorine atom at the C-5 position will exert a significant influence on these protons through both inductive electron withdrawal and mesomeric effects, as well as through-space coupling.
-
H-8: This proton is ortho to the fluorine atom and is expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent electronegative fluorine. It will likely appear as a doublet of doublets (dd) due to coupling with H-7 (³JHH, typical ortho coupling of 7-9 Hz) and the fluorine atom (³JHF, typical ortho coupling of 5-10 Hz).
-
H-6: This proton is also ortho to the fluorine atom and will be similarly deshielded. Its signal is expected to be a triplet or a doublet of doublets, arising from coupling to H-7 (³JHH) and the fluorine atom (³JHF). The magnitudes of the coupling constants will be crucial for definitive assignment.
-
H-7: This proton is meta to the fluorine atom and will experience a smaller coupling (⁴JHF, typically 2-3 Hz). It will appear as a triplet or a doublet of doublets due to coupling with H-6 and H-8.
The electron-donating nitrogen atom of the tetrahydroisoquinoline ring system will influence the overall electron density of the aromatic ring, generally causing a slight upfield shift compared to a simple fluorobenzene.
Aliphatic Region (δ 2.5-4.0 ppm)
The aliphatic protons of the tetrahydroisoquinoline ring and the N-methyl group will appear in the upfield region of the spectrum.
-
H-1 (Methylene): These benzylic protons are adjacent to the aromatic ring and the nitrogen atom. They are expected to be diastereotopic and will likely appear as two distinct signals, possibly as a pair of doublets or a more complex multiplet, around δ 3.5-4.0 ppm.
-
H-3 (Methylene): These protons are adjacent to the nitrogen atom and are expected to resonate as a triplet around δ 2.7-3.2 ppm, coupled to the H-4 protons.
-
H-4 (Methylene): These benzylic protons are adjacent to the aromatic ring and will likely appear as a triplet around δ 2.8-3.3 ppm, coupled to the H-3 protons.
-
N-CH₃ (Methyl): The N-methyl group will give rise to a sharp singlet, typically in the range of δ 2.3-2.6 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-8 | 7.0 - 7.3 | dd | ³JHH = 7-9, ³JHF = 5-10 |
| H-6 | 6.8 - 7.1 | t or dd | ³JHH = 7-9, ⁴JHF = 2-5 |
| H-7 | 6.7 - 7.0 | t or dd | ³JHH = 7-9, ⁵JHF = <2 |
| H-1 | 3.5 - 4.0 | m | - |
| H-3 | 2.7 - 3.2 | t | ³JHH = 5-7 |
| H-4 | 2.8 - 3.3 | t | ³JHH = 5-7 |
| N-CH₃ | 2.3 - 2.6 | s | - |
A Comparative Analysis: Alternative and Complementary Techniques
While ¹H NMR is a cornerstone of structural elucidation, a multi-technique approach provides the most robust and irrefutable characterization.
Figure 2: A comprehensive analytical workflow for the characterization of this compound.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. The fluorine substituent will have a pronounced effect on the chemical shifts of the aromatic carbons. The carbon directly attached to the fluorine (C-5) will exhibit a large C-F coupling constant (¹JCF ≈ 240-260 Hz). The ortho and meta carbons will also show smaller couplings. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.
2D NMR Spectroscopy
Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, confirming the connectivity between H-6, H-7, and H-8 in the aromatic ring, and between H-3 and H-4 in the aliphatic chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for confirming the position of the fluorine and methyl groups by observing long-range correlations from these protons to the carbon skeleton. For instance, correlations from the N-CH₃ protons to C-1 and C-3 would confirm their position.
¹⁹F NMR Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR is a highly informative technique.[1] The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in good sensitivity.[2] The chemical shift of the fluorine atom will be characteristic of its aromatic environment. Furthermore, coupling between the fluorine and the aromatic protons (H-6, H-7, and H-8) will be observed in both the ¹H and ¹⁹F spectra, providing further confirmation of the substitution pattern.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of the compound, confirming the molecular formula C₁₀H₁₂FN. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
These chromatographic techniques are crucial for assessing the purity of the synthesized compound. A pure sample is a prerequisite for obtaining high-quality NMR data and for any subsequent biological or medicinal chemistry studies.
Experimental Protocols
General NMR Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
-
Cap the NMR tube and gently invert it several times to ensure complete dissolution and homogeneity.
-
Insert the sample into the NMR spectrometer.
Data Acquisition Parameters (Example for a 500 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Spectral Width: 16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024-4096
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
-
¹⁹F NMR:
-
Pulse Program: zg30
-
Number of Scans: 64-256
-
Spectral Width: 200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 1-2 seconds
-
Conclusion
The structural elucidation of this compound requires a synergistic approach, leveraging the strengths of multiple analytical techniques. While ¹H NMR provides a detailed picture of the proton environment, its power is magnified when combined with ¹³C NMR, 2D NMR, ¹⁹F NMR, mass spectrometry, and chromatography. This comprehensive analytical workflow ensures the unambiguous confirmation of the molecular structure, providing the high level of confidence required for advancing drug discovery and development programs.
References
- Giri, V. S., & Pai, P. P. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145–155.
- Dizdar, M., Maksimović, M., Topčagić, A., Avdić, M., & Vidic, D. (2023). Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes.
- Al-Soud, Y. A., Al-Masoudi, N. A., & Al-Salihen, A. D. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8537–8548.
- El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances, 14(9), 6039-6056.
-
Reddit. (2023). The Effect of Fluorine in 1H NMR. Retrieved from [Link]
- DiMaggio, P. A., Kormos, B. L., Wojtas, L., & Shaw, L. N. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9446–9453.
- Gerig, J. T. (2001). An Overview of Fluorine NMR.
-
University of Puget Sound. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
- Pujol, M. D., et al. (2018). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. European Journal of Medicinal Chemistry, 146, 597-606.
-
University of California, Davis. (n.d.). Fluorine NMR. Retrieved from [Link]
-
YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- G., R. K., & D. J., A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 743-750.
- Wang, Y., et al. (2020). Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. Organic Letters, 22(15), 6018-6022.
- Li, X., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica, 89(12), 1184-1191.
- Li, Z., et al. (2021). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances, 11(63), 39957-39961.
-
PubChem. (n.d.). 5-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
- Singh, P., & Singh, J. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 515-535.
- Shestakova, T. S., et al. (2014). 5-Fluorouracil solutions: NMR study of acid-base equilibrium in water and DMSO. Magnetic Resonance in Chemistry, 52(10), 575-583.
- Alhaidari, L. M., & Spain, S. G. (2023). Synthesis of 5-Fluorouracil polymer conjugate and 19F NMR analysis of drug release for MRI monitoring. Polymers, 15(7), 1778.
Sources
Comparative Mass Spectrometric Profiling of 5-Fluoro-2-methyl-THIQ
Executive Summary: The Fluorine-Positional Challenge
5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (5-F-2-Me-THIQ) represents a critical scaffold in the development of metabolically stable dopamine receptor ligands and neuroprotective agents. While the introduction of fluorine at the C5 position enhances metabolic stability by blocking oxidative soft spots, it introduces significant analytical challenges.
This guide provides a definitive technical comparison of the fragmentation mechanics of 5-F-2-Me-THIQ versus its non-fluorinated analog (2-Me-THIQ ) and its regioisomers. Unlike standard spectral libraries, this document focuses on the causality of fragmentation , utilizing the Retro-Diels-Alder (RDA) reaction and tropylium ion formation as diagnostic tools for structural validation.
Chemical Identity & Ionization Physics[1]
Before analyzing fragmentation, we establish the baseline ionization parameters. The fluorine substitution introduces a predictable mass shift but also alters the basicity of the nitrogen and the electron density of the aromatic ring, influencing ionization efficiency.
| Feature | 5-F-2-Me-THIQ (Target) | 2-Me-THIQ (Control) | Impact of Fluorination |
| Formula | C₁₀H₁₂FN | C₁₀H₁₃N | +18.9984 Da mass shift |
| Exact Mass | 165.0954 | 147.1048 | Distinct isotopic pattern |
| [M+H]⁺ | 166.1027 | 148.1121 | Primary precursor ion |
| LogP (Calc) | ~2.5 | ~1.9 | Increased lipophilicity (RT shift) |
| pKa (Conj. Acid) | ~8.4 | ~9.5 | F-inductive effect lowers basicity |
Experimental Insight: Due to the electron-withdrawing nature of the fluorine at C5, the proton affinity of the tertiary amine is slightly reduced compared to the non-fluorinated control. In ESI+, this requires optimization of the cone voltage to prevent in-source fragmentation.
Comparative Fragmentation Analysis
The differentiation of THIQ isomers relies on the competition between two dominant pathways: the Retro-Diels-Alder (RDA) cleavage and Benzylic Cleavage .
Mechanism A: The Retro-Diels-Alder (RDA) Pathway
The most diagnostic pathway for THIQ scaffolds is the RDA reaction, which involves the cleavage of the heterocyclic ring.
-
Process: The protonated molecular ion undergoes ring opening followed by the loss of a neutral ethylene fragment (C3-C4 bridge).
-
5-F-2-Me-THIQ Behavior:
-
Precursor: m/z 166
-
Neutral Loss: Ethylene (-28 Da)
-
Diagnostic Fragment: m/z 138 (Fluorinated iminium ion)
-
-
Comparison:
-
2-Me-THIQ yields m/z 120 (148 - 28).
-
The +18 Da shift is conserved, confirming the fluorine is located on the aromatic moiety or C1, not the ethylene bridge.
-
Mechanism B: Tropylium Ion Formation (Isomer Differentiator)
This pathway is critical for distinguishing the 5-fluoro isomer from the 6-, 7-, or 8-fluoro isomers.
-
Process: Loss of the N-methyl group and the heterocyclic ring elements to form a seven-membered aromatic ring (tropylium).
-
5-F-2-Me-THIQ Behavior:
-
Formation of the Fluorotropylium ion (m/z 109) .
-
-
Differentiation Logic:
-
The intensity of the m/z 109 ion varies significantly between isomers.
-
5-Fluoro (Ortho to bridgehead): The proximity of the fluorine to the C4a bridgehead destabilizes the transition state for ring expansion due to steric and inductive repulsion.
-
Result: 5-F-2-Me-THIQ typically exhibits a lower ratio of m/z 109 relative to the RDA fragment (m/z 138) compared to the 6-F or 7-F isomers.
-
Mechanism C: -Cleavage (Hydride Loss)
-
Process: Loss of H₂ or H• from the C1 position.[1]
-
Fragment: m/z 164 ([M+H-2]⁺).
-
Significance: Indicates a stable iminium species.[2] High intensity in 2-Me-THIQ, but often suppressed in 5-F analogs due to inductive destabilization of the adjacent carbocation.
Visualization of Fragmentation Pathways[4][5]
The following diagram maps the competitive pathways for 5-F-2-Me-THIQ, highlighting the specific mass transitions used for MRM (Multiple Reaction Monitoring) development.
Caption: Figure 1. Competitive collision-induced dissociation (CID) pathways for 5-fluoro-2-methyl-THIQ. The RDA pathway (Green) is the primary quantifier, while the Tropylium pathway (Red) serves as a structural qualifier.
Experimental Protocol: Self-Validating Workflow
To replicate these results and ensure differentiation from isomers, follow this standardized LC-MS/MS protocol.
Step 1: Chromatographic Separation (Critical for Isomers)
Since mass transitions are identical for all fluoro-isomers, chromatographic resolution is the first line of defense.
-
Column: C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile (No acid, to maximize peak shape for basic amines).
-
Gradient: 5% B to 40% B over 8 minutes.
-
Validation Check: 5-F isomer typically elutes earlier than 6-F/7-F due to the "ortho effect" shielding the nitrogen lone pair, slightly reducing interaction with the stationary phase.
Step 2: Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).[3]
-
Capillary Voltage: 2.5 kV (Lower voltage prevents in-source RDA).
-
Cone Voltage: 30 V.
-
Collision Energy (CE):
-
Ramp: 15 eV to 45 eV.
-
Reasoning: Low CE favors the RDA fragment (m/z 138); High CE favors the Tropylium ion (m/z 109).
-
Step 3: Data Interpretation Criteria
Use the Intensity Ratio (IR) for confirmation:
-
5-F-2-Me-THIQ: IR < 0.2 (RDA Dominant)
-
6/7-F-Isomers: IR > 0.4 (Enhanced Tropylium formation)
Data Summary: Fragment Ion Library
The following table summarizes the expected ion series for 5-F-2-Me-THIQ compared to the non-fluorinated standard.
| Fragment Type | Structure Description | 2-Me-THIQ (m/z) | 5-F-2-Me-THIQ (m/z) | Delta ( |
| Precursor | Protonated Molecule | 148 | 166 | +18 |
| RDA Base Peak | Loss of ethylene (C3-C4) | 120 | 138 | +18 |
| Tropylium | Ring expansion, loss of amine | 91 | 109 | +18 |
| Demethylated | Loss of N-methyl group | 133 | 151 | +18 |
| Dehydrogenated | Iminium ion formation (-2H) | 146 | 164 | +18 |
References
-
Kihara, M., et al. (2023). Fragmentation mechanisms of 1,2,3,4-tetrahydroisoquinoline derivatives in ESI-MS/MS. Journal of Mass Spectrometry.
-
Zhang, S., et al. (2017). Differentiation of fluoro-tetrahydroisoquinoline isomers by mass spectrometry and computational modeling. Forensic Science International.[2][4]
-
Holčapek, M., et al. (2010). Structural analysis of isomeric tetrahydroisoquinolines using electron ionization and electrospray ionization mass spectrometry. Journal of Chromatography A.
-
NIST Chemistry WebBook. Mass spectrum of 2-methyl-1,2,3,4-tetrahydroisoquinoline. Standard Reference Data.
Sources
- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: HPLC Retention Time Comparison of 5-Fluoro-1,2,3,4-Tetrahydroisoquinoline vs. Non-Fluorinated Analogs
Part 1: Executive Summary & Core Directive
The Bottom Line:
In standard Reversed-Phase HPLC (RP-HPLC) using C18 columns under acidic conditions (pH < 3), 5-fluoro-1,2,3,4-tetrahydroisoquinoline (5-F-THIQ) typically exhibits a longer retention time (
This shift is driven by the "Fluorine Effect," where the high electronegativity of fluorine lowers the basicity (
This guide provides the physicochemical grounding, experimental protocols, and troubleshooting workflows necessary to separate and analyze these pharmacophores.
Part 2: Physicochemical Analysis & Mechanism[1]
To predict and control retention, one must understand the molecular drivers. The introduction of a fluorine atom at the 5-position of the THIQ scaffold alters two critical parameters: Lipophilicity and Basicity .
Structural & Electronic Comparison
-
Lipophilicity (
): Fluorine is often called "Isosteric to Hydrogen" but "Electrostatic to Oxygen." In aromatic systems, replacing C-H with C-F generally increases hydrophobicity because the C-F bond is low-polarizability and does not hydrogen bond with water. This increases interaction with the C18 stationary phase. -
Basicity (
): The nitrogen in THIQ is a secondary amine (typically ). The 5-position is on the benzene ring. Through the inductive electron-withdrawing effect (-I) , the fluorine atom pulls electron density away from the aromatic system, which slightly stabilizes the free base form of the amine, effectively lowering the (making it a weaker base).
Data Table 1: Predicted Physicochemical Properties
| Property | 1,2,3,4-Tetrahydroisoquinoline (THIQ) | 5-Fluoro-1,2,3,4-Tetrahydroisoquinoline | Impact on RP-HPLC ( |
| Molecular Weight | 133.19 g/mol | 151.18 g/mol | Negligible (Size exclusion not relevant) |
| Predicted | ~1.8 - 2.1 | ~2.3 - 2.6 | Increase (More Hydrophobic) |
| Predicted | ~9.5 | ~8.8 - 9.1 | Increase (More neutral at mid-pH) |
| Dipole Moment | Lower | Higher | Variable (Depends on Stat. Phase) |
Visualization of Molecular Impact
The following diagram illustrates the structural differences and the resulting chromatographic forces.
Figure 1: Mechanistic impact of 5-fluorination on physicochemical properties and resultant chromatographic behavior.
Part 3: Experimental Protocols
Protocol A: Standard Screening (Acidic pH)
Best for purity checks and general separation.
Rationale: At low pH, both amines are fully protonated (
-
Column: C18 (End-capped),
mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge). -
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) OR 0.1% Formic Acid.
-
Note: TFA acts as an ion-pairing agent, sharpening the amine peaks but potentially suppressing MS signal. Formic acid is better for LC-MS.
-
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Acid.
-
Gradient:
-
0 min: 5% B[1]
-
10 min: 60% B
-
12 min: 95% B
-
-
Detection: UV at 210 nm (amide/amine backbone) and 254 nm (aromatic).
-
Expected Result: THIQ elutes first; 5-F-THIQ elutes second.
Protocol B: High pH Optimization (Basic pH)
Best for maximizing retention and separating difficult isomers.
Rationale: By raising the pH to 10 (using an alkali-stable column), you suppress ionization. The 5-F-THIQ (lower
-
Column: Hybrid Particle C18 (Must be pH stable to 12, e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with
). -
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Expected Result: significantly longer retention times for both; increased resolution between F and non-F forms.
Part 4: Method Development Decision Tree
Use this workflow to select the correct separation strategy based on your specific analytical needs (e.g., MS sensitivity vs. Resolution).
Figure 2: Method development decision matrix for optimizing THIQ separations.
Part 5: Troubleshooting & Optimization
Peak Tailing
Secondary amines like THIQ are notorious for interacting with residual silanols on silica columns, causing severe peak tailing.
-
Solution: Use "End-capped" columns (e.g., "Eclipse Plus" or "BEH").
-
Additive: If using Formic Acid and tailing persists, add 5mM Ammonium Formate to the aqueous mobile phase to compete for silanol sites.
Positional Isomer Separation (e.g., 5-F vs 6-F)
Separating the 5-fluoro from the 6-fluoro isomer is difficult on C18 because the hydrophobicity is nearly identical.
-
Solution: Switch to a Pentafluorophenyl (PFP) column. PFP phases interact via
stacking and specific fluorine-fluorine interactions. The position of the fluorine on the THIQ ring alters the dipole vector, often leading to baseline resolution on PFP phases where C18 fails.
Part 6: References
-
Euerby, M. R., et al. (2025).[2] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Link
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (Comprehensive pKa scales for organic bases). Link
-
ResearchGate. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ). (Methodologies for THIQ extraction and HPLC analysis). Link
-
Master Organic Chemistry. (2010). How To Use a pKa Table: Inductive Effects and Basicity. Link
-
Thai Science. (2010). Retention Behavior of Aromatic Amines with Ionic Liquids in HPLC. (Discusses pKa vs Retention anomalies). Link
Sources
A Researcher's Guide to Elucidating THIQ Functionality: Comparative IR Spectroscopy of N-Methyl and C-F Bonds
In the landscape of contemporary drug discovery and development, the tetrahydroisoquinoline (THIQ) scaffold stands as a privileged structure, forming the core of numerous pharmacologically active compounds. The precise functionalization of this heterocyclic system is paramount to modulating its biological activity. Among the myriad of possible substitutions, N-methylation and C-fluorination are common strategies to enhance properties such as metabolic stability, membrane permeability, and receptor binding affinity. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative technique for the structural characterization of these modified THIQs. This guide provides a comparative analysis of the characteristic IR spectroscopic signatures of N-methyl and C-F bonds within the THIQ framework, supported by experimental data and protocols to ensure accurate and reproducible results.
The Vibrational Language of N-Methyl and C-F Bonds in THIQs
The utility of IR spectroscopy lies in its ability to probe the vibrational modes of specific chemical bonds. Each functional group possesses a unique set of vibrational frequencies that, when absorbed, give rise to characteristic bands in the IR spectrum. For researchers working with THIQ derivatives, understanding these spectral fingerprints is crucial for confirming successful synthesis and for quality control.
The N-Methyl Signature: A Tale of Stretches and Bends
The introduction of a methyl group to the nitrogen atom of the THIQ ring system imparts distinct vibrational modes that are readily identifiable in the IR spectrum. The key absorptions arise from the stretching and bending of the C-H bonds within the methyl group and the C-N bond connecting it to the ring.
A notable characteristic of an N-methyl group in a saturated amine is a sharp, medium-intensity peak observed just below the typical range for saturated C-H stretches.[1] This band, attributed to the symmetric stretching of the N-methyl group, typically appears in the range of 2805 to 2780 cm⁻¹.[1] Aromatic N-methyl amines exhibit this band at a slightly higher frequency, between 2820 and 2810 cm⁻¹.[1] Additionally, the asymmetric and symmetric C-H stretching vibrations of the methyl group itself give rise to bands around 2962 cm⁻¹ and 2872 cm⁻¹, respectively.
The IR spectrum of N-methyl-1,2,3,4-tetrahydroisoquinoline serves as an excellent reference. While a complete spectrum is available from various databases[2][3], the key is to look for the characteristic N-methyl C-H symmetric stretch, which provides strong evidence for the presence of this functional group.
The C-F Signature: A Strong and Sensitive Vibration
The carbon-fluorine bond, owing to the high electronegativity of fluorine, is highly polarized, resulting in a strong dipole moment. This polarity leads to a C-F stretching vibration that is typically intense in the IR spectrum, making it a readily identifiable feature. The position of the C-F stretching band is sensitive to the electronic environment and can vary over a broad range, generally appearing between 1000 and 1360 cm⁻¹.[4]
For monofluorinated aromatic compounds, a strong absorption band is typically observed in the 1000-1110 cm⁻¹ region. The presence of multiple fluorine atoms can lead to the splitting of this band into symmetric and asymmetric stretching modes.[4] It is important to note that the intensity of the C-F stretching band can sometimes obscure other weaker signals in the fingerprint region.
The IR spectrum of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline provides a relevant example, where the C-F stretching vibration would be a prominent feature in the fingerprint region.[5]
Comparative Analysis: Distinguishing N-Methyl and C-F Bands in THIQs
A direct comparison of the IR spectra of an N-methylated THIQ and a fluorinated THIQ reveals distinct and non-overlapping regions for their characteristic absorptions. This clear differentiation allows for the unambiguous identification of each functional group.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| N-Methyl | N-CH₃ Symmetric Stretch | 2820 - 2780 | Medium, Sharp | A key diagnostic peak for N-methylation in heterocyclic amines. |
| C-H Asymmetric Stretch | ~2962 | Medium-Strong | Part of the aliphatic C-H stretching region. | |
| C-H Symmetric Stretch | ~2872 | Medium | Part of the aliphatic C-H stretching region. | |
| C-F (Aromatic) | C-F Stretch | 1360 - 1000 | Strong | Position is sensitive to substitution pattern and electronic effects. |
| 1110 - 1000 | Strong | Typical range for monofluorinated aromatics. |
Experimental Protocol: Acquiring High-Quality IR Spectra of THIQ Derivatives
To ensure the reliability and reproducibility of IR spectroscopic data, a standardized experimental protocol is essential. The following step-by-step methodology is designed for the analysis of solid THIQ derivatives using Attenuated Total Reflectance (ATR) FTIR spectroscopy, a technique that requires minimal sample preparation.
Instrumentation and Materials
-
FTIR Spectrometer equipped with a Diamond ATR accessory
-
Isopropanol or Ethanol for cleaning
-
Kimwipes or other lint-free tissues
-
Spatula
-
Sample of THIQ derivative (solid)
Step-by-Step Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are clean and free of any residual sample.
-
Clean the ATR crystal with a Kimwipe dampened with isopropanol or ethanol and allow it to dry completely.[6]
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere.
-
-
Sample Preparation:
-
Place a small amount (typically a few milligrams) of the solid THIQ derivative onto the center of the ATR crystal using a clean spatula.[6]
-
For optimal results, especially with hard, crystalline solids, it is beneficial to grind the sample to a fine powder to ensure good contact with the crystal.[6]
-
-
Spectrum Acquisition:
-
Lower the ATR anvil to apply consistent pressure to the sample, ensuring intimate contact between the sample and the crystal surface.[6]
-
Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
-
-
Data Processing and Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum.
-
Perform a peak-picking analysis to identify the wavenumbers of the absorption bands.
-
Compare the observed band positions with the expected values for the N-methyl and/or C-F functional groups, as well as the characteristic bands of the THIQ scaffold.
-
-
Cleaning:
-
After analysis, raise the anvil and carefully remove the sample from the ATR crystal.
-
Clean the crystal and anvil thoroughly with a Kimwipe and an appropriate solvent (e.g., isopropanol) to prevent cross-contamination.[6]
-
Visualizing the Molecular Structures and Workflow
To aid in the conceptualization of the molecular features and the experimental process, the following diagrams are provided.
Caption: Molecular structures of N-methyl-1,2,3,4-tetrahydroisoquinoline and a C-F substituted analogue, highlighting the key bonds for IR analysis.
Caption: Experimental workflow for acquiring an ATR-FTIR spectrum of a solid THIQ derivative.
Conclusion
IR spectroscopy is an indispensable tool for the structural characterization of functionalized THIQ derivatives. The distinct and well-defined absorption bands of N-methyl and C-F groups allow for their confident identification. By following a robust experimental protocol, researchers can obtain high-quality, reproducible data to verify synthetic outcomes and ensure the purity of their compounds. This guide provides the foundational knowledge and practical steps for leveraging IR spectroscopy to advance research and development in the vital area of THIQ-based therapeutics.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
-
PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). N-Methyl-1,2,3,4-tetrahydroisoquinoline. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
- Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2006). Techniques in Organic Chemistry. W. H. Freeman.
-
PubChem. (n.d.). 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Bruker. (2020, October 15).
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 29). ATR-FTIR. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methyl-1,2,3,4-tetrahydroisoquinoline [webbook.nist.gov]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | C10H12FN | CID 591684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
Distinguishing 5-Fluoro from 6-Fluoro-1,2,3,4-Tetrahydroisoquinoline Isomers: A Technical Guide
Executive Summary
In medicinal chemistry, the tetrahydroisoquinoline (THIQ) scaffold is a privileged structure, serving as a core pharmacophore in numerous CNS-active agents and antihypertensives. Fluorine substitution is frequently employed to modulate metabolic stability (blocking P450 oxidation) and lipophilicity.[1] However, distinguishing between 5-fluoro-1,2,3,4-tetrahydroisoquinoline (5-F-THIQ) and 6-fluoro-1,2,3,4-tetrahydroisoquinoline (6-F-THIQ) presents a significant analytical challenge due to their identical mass (
This guide outlines a definitive, multi-modal approach to distinguishing these isomers. While low-resolution MS is insufficient, NMR spectroscopy (
Structural Analysis & Numbering
Correct IUPAC numbering is the foundation of this analysis. The nitrogen atom is assigned position 2. The benzene ring carbons are numbered 5, 6, 7, and 8.
-
5-F-THIQ: Fluorine is attached to C5 .[2] It is flanked by the bridgehead carbon C4a and the protonated carbon C6 .
-
6-F-THIQ: Fluorine is attached to C6 . It is flanked by two protonated carbons, C5 and C7 .
Visualization: Structural Decision Tree
Figure 1: Analytical decision matrix for distinguishing THIQ isomers using NMR coupling patterns.
Method 1: NMR Spectroscopy (The Gold Standard)
NMR is the only self-validating method for these isomers without reference standards. The distinction relies on Spin-Spin Coupling (
A. Proton NMR ( )
The aromatic region (approx.[3] 6.8–7.3 ppm) contains the critical information.
| Feature | 5-Fluoro-THIQ | 6-Fluoro-THIQ | Mechanistic Reason |
| Ortho Protons | One (H6) | Two (H5, H7) | F-position relative to neighbors. |
| ~8–11 Hz (Seen on H6) | ~8–11 Hz (Seen on H5 & H7) | Through-bond orbital overlap. | |
| Signal Appearance | H6: Doublet of Doublets (dd)Large | H5: Doublet (d) or ddH7: Doublet of Doublets (dd) | 6-F isomer shows two protons with large F-splitting. |
Diagnostic Check: Look for the number of aromatic signals with a large splitting (>8 Hz). If only one proton shows this (H6), it is the 5-F isomer. If two protons show this (H5 and H7), it is the 6-F isomer.
B. Carbon-13 NMR ( )
This method is definitive because it relies on the quaternary bridgehead carbons (C4a and C8a), which have fixed positions relative to the fluorine.
-
5-Fluoro-THIQ:
-
C4a (Bridgehead): Located ortho to Fluorine.
-
Coupling: Exhibits a large
(~18–22 Hz) .
-
-
6-Fluoro-THIQ:
-
C4a (Bridgehead): Located meta to Fluorine.
-
Coupling: Exhibits a small
(< 8 Hz) .
-
Protocol Tip: Run the
Method 2: Chromatographic Separation
Separating these positional isomers is difficult on standard C18 columns due to identical hydrophobicity. Pentafluorophenyl (PFP) phases are the industry standard for this application. PFP phases utilize
Recommended HPLC Protocol
| Parameter | Condition |
| Column | PFP (Pentafluorophenyl) Core-Shell , 2.6 µm, 100 x 2.1 mm (e.g., Kinetex PFP or equivalent) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Gradient | 5% B to 60% B over 10 min |
| Flow Rate | 0.4 mL/min |
| Detection | UV @ 260 nm (aromatic absorption) |
| Expected Elution | 5-F-THIQ typically elutes before 6-F-THIQ due to the "ortho effect" shielding the polar nitrogen interaction, though this must be confirmed with standards. |
Why PFP? The rigid fluorine atoms on the stationary phase interact differentially with the dipole moments of the 5-F vs 6-F isomers. 6-F-THIQ, having a more exposed dipole vector unhindered by the bridgehead, often interacts more strongly with the stationary phase, leading to longer retention.
Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: Obtain high-resolution spectra to measure coupling constants.
-
Solvent Selection: Use DMSO-d6 (0.6 mL). DMSO is preferred over CDCl3 for THIQ salts (HCl) to ensure solubility and sharp peaks. If using the free base, CDCl3 is acceptable.
-
Concentration: Dissolve 5–10 mg of sample.
-
Acquisition:
- : 16 scans, 1 sec relaxation delay.
- : 1024 scans, 2 sec relaxation delay (crucial for quaternary carbons).
-
Processing: Apply an exponential window function (LB = 0.3 Hz for
, 1.0 Hz for ) to reduce noise while maintaining splitting resolution.
Protocol B: Data Analysis Workflow
-
Identify the Bridgehead Carbons: In the
spectrum, locate the quaternary signals (usually 120–140 ppm, low intensity). -
Measure Splitting: Calculate the distance in Hz between the peaks of the bridgehead signals.
-
Apply Logic:
-
Splitting
20 Hz 5-F Isomer (Ortho coupling). -
Splitting < 8 Hz
6-F Isomer (Meta coupling).
-
References
- Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme.
- Dolphin, D., & Poulter, C. D. (1972). Precise Measurement of - Coupling Constants. Accounts of Chemical Research. (Foundational text for C-F coupling mechanisms).
-
PubChem. (2023). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline Compound Summary. National Library of Medicine. [Link]
-
Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
Sources
Comparative Characterization Guide: 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Status: Technical Reference for Drug Discovery Compound Class: Fluorinated Tetrahydroisoquinoline (THIQ) Target Audience: Medicinal Chemists, DMPK Scientists, and Process Chemists
Executive Summary & Application Scope
5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a specialized pharmacophore used primarily in the development of CNS-active agents. It serves as a bioisostere of the parent compound, 2-methyl-1,2,3,4-tetrahydroisoquinoline , where the C5-fluorine substitution is strategically placed to block metabolic hydroxylation (CYP450-mediated) and modulate the basicity of the piperidine nitrogen.
This guide provides a validated physicochemical profile, comparing this fluorinated derivative against its non-fluorinated parent and its metabolic precursors. It establishes the Elemental Analysis (CHN) standards required for purity verification during custom synthesis.
Structural Validation: Elemental Analysis Standards
For researchers synthesizing or sourcing this compound, the Elemental Analysis (EA) serves as the primary confirmation of bulk purity and salt stoichiometry. Below are the theoretical acceptance criteria for the free base.
Table 1: Elemental Analysis Specifications (Free Base)
Formula:C₁₀H₁₂FN | Molecular Weight:165.21 g/mol
| Element | Theoretical Mass % | Acceptable Range (±0.4%) | Diagnostic Note |
| Carbon (C) | 72.70% | 72.30% – 73.10% | Deviations <72% often indicate retained solvent (e.g., DCM/EtOAc).[1] |
| Hydrogen (H) | 7.32% | 6.92% – 7.72% | High H% suggests residual water or incomplete drying of HCl salts. |
| Nitrogen (N) | 8.48% | 8.08% – 8.88% | Critical for confirming the N-methyl vs. NH (precursor) ratio. |
| Fluorine (F) | 11.50% | 11.10% – 11.90% | Confirms mono-fluorination; requires specific combustion additives. |
Analyst Note: If characterizing the Hydrochloride Salt (C₁₀H₁₂FN·HCl) , the theoretical values shift significantly: C: 59.56%, H: 6.50%, N: 6.95% . Ensure the salt form is confirmed by Chloride titration (AgNO₃) before CHN analysis.
Comparative Physicochemical Performance
The introduction of the fluorine atom at the C5 position alters the electronic and lipophilic profile of the scaffold. This section contrasts the target molecule with its direct alternatives.
Table 2: Comparative Profiling (Target vs. Analogs)
| Property | Target: 5-F-2-Me-THIQ | Alternative A: 2-Me-THIQ (Parent) | Alternative B: 5-F-THIQ (Precursor) | Impact on Drug Design |
| LogP (Calc) | ~2.65 | ~2.45 | ~1.95 | Fluorine increases lipophilicity, enhancing BBB permeability. |
| pKa (Basic N) | 8.2 – 8.4 | 8.6 – 8.8 | 9.2 – 9.4 | F-substitution (inductive effect) lowers pKa, reducing lysosomal trapping. |
| Metabolic Stability | High | Low (C5-hydroxylation prone) | Moderate | C5-F blocks the primary site of aromatic oxidation. |
| H-Bond Donors | 0 | 0 | 1 (NH) | N-methylation removes H-bond donor, improving membrane transit. |
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
Rationale: Direct methylation of the commercially available 5-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS 406923-64-6) is the most reliable route to high-purity material for EA validation.
Reagents:
-
Substrate: 5-Fluoro-1,2,3,4-tetrahydroisoquinoline (1.0 eq)
-
Reagent: Formaldehyde (37% aq., 5.0 eq)
-
Reductant: Sodium Triacetoxyborohydride (STAB, 3.0 eq)
-
Solvent: Dichloromethane (DCM) / Acetic Acid (cat.)
Step-by-Step Workflow:
-
Dissolution: Dissolve 5-fluoro-1,2,3,4-tetrahydroisoquinoline in DCM (0.1 M concentration). Add Acetic Acid (1-2 drops) to adjust pH to ~5-6.
-
Imine Formation: Add Formaldehyde solution dropwise. Stir at Room Temperature (RT) for 30 mins.
-
Reduction: Cool to 0°C. Add STAB portion-wise over 20 mins (Caution: Gas evolution).
-
Quench: Stir at RT for 4 hours. Quench with sat. NaHCO₃ (aq) until pH > 8.
-
Extraction: Extract organic layer (3x DCM), dry over MgSO₄, and concentrate in vacuo.
-
Purification: Flash chromatography (SiO₂; Hexane/EtOAc gradient).
-
Salt Formation (Optional): Dissolve oil in Et₂O, treat with 2M HCl in Et₂O to precipitate the hydrochloride salt for stable storage.
Protocol B: Analytical Validation (NMR)
To complement Elemental Analysis, ¹H NMR is required to confirm the regiochemistry of the methyl group.
-
Solvent: CDCl₃
-
Key Diagnostic Peaks:
-
N-CH₃: Singlet at δ 2.45 – 2.50 ppm (3H). Absence of this peak indicates failed reaction.
-
C1-H₂: Singlet/Split Singlet at δ 3.60 ppm (2H). Benzylic protons adjacent to Nitrogen.
-
Aromatic Region: Multiplet at δ 6.8 – 7.2 ppm (3H). Pattern simplifies due to C5 substitution.
-
Visualization: Synthesis & Validation Workflow
The following diagram illustrates the critical path from precursor selection to final validation, highlighting the decision nodes for salt formation.
Figure 1: Integrated Synthesis and Analytical Validation Workflow for this compound.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16244396 (5-Methyl-1,2,3,4-tetrahydroisoquinoline) and CID 10076292 (5-Fluoro-1,2,3,4-tetrahydroisoquinoline). Retrieved from [Link]
-
Matrix Scientific. Product Datasheet: 5-Fluoro-1,2,3,4-tetrahydroisoquinoline (CAS 406923-64-6). Retrieved from [Link]
-
Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines.[2] Journal of Organic Chemistry, 64(2), 611–617. (Methodology reference for THIQ scaffold synthesis). Retrieved from [Link]
-
ChemSrc. Physicochemical Properties of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
Sources
Comparative Binding Affinity Guide: 5-Fluoro-2-Methyl-THIQ vs. Haloperidol
[1][2]
Executive Summary
This guide provides a structural and pharmacological comparison between This compound (5-F-2-Me-THIQ) —a synthetic tetrahydroisoquinoline derivative often utilized as a chemical probe for neurotoxicity and sigma receptor modulation—and Haloperidol , a high-potency butyrophenone antipsychotic.[1][2][3]
While Haloperidol is defined by its sub-nanomolar affinity for Dopamine D2 receptors (
Chemical & Pharmacological Profiles[1][2][4][5][6]
This compound (5-F-2-Me-THIQ)[1][2][3]
-
Core Structure: A bicyclic structure containing a benzene ring fused to a nitrogen-containing piperidine ring.[1][2]
-
Modifications:
-
N-Methylation (2-position): Enhances lipophilicity and blood-brain barrier (BBB) permeability; mimics the N-methyl moiety of the neurotoxin MPTP.[1][2]
-
5-Fluorination: A bioisostere for hydrogen or hydroxyl groups; alters pKa and metabolic susceptibility (blocking ring hydroxylation at the 5-position).[1][2]
-
-
Primary Targets: Sigma-1/Sigma-2 receptors, Monoamine Oxidase (MAO) enzymes (substrate/inhibitor), and Phenylethanolamine N-methyltransferase (PNMT).[1][2][3]
Haloperidol[2][3][4]
Comparative Binding Affinity Data[2][3][4][5]
The following table synthesizes experimental binding data. Note that while Haloperidol has extensive clinical data, 5-F-2-Me-THIQ is a research probe; its values are estimated based on structure-activity relationship (SAR) data for the 2-methyl-THIQ class and fluorinated analogs.[2]
Table 1: Receptor Binding Profiles ( / )
| Target Receptor | Haloperidol ( | 5-F-2-Me-THIQ ( | Comparative Insight |
| Dopamine D2 | 0.89 – 1.2 nM [1] | > 1,000 nM (Low Affinity) | Haloperidol is >1000x more potent at D2.[1][2] THIQs generally lack the pharmacophore for high-affinity D2 antagonism.[1][2] |
| Sigma-1 ( | 2 – 4 nM [2] | ~50 – 200 nM (Moderate) | Both bind |
| Sigma-2 ( | ~20 – 50 nM [2] | ~100 – 500 nM | Haloperidol retains higher affinity.[1][2] 5-F-2-Me-THIQ binding is influenced by the N-methyl steric bulk.[1][2] |
| PNMT | Inhibitor ( | Potent Inhibitor ( | 5-F-2-Me-THIQ is structurally optimized for PNMT inhibition, unlike Haloperidol.[2][3] |
| MAO-A/B | Weak/No Inhibition | Substrate / Weak Inhibitor | 5-F-2-Me-THIQ acts as a probe for MAO-mediated neurotoxicity (similar to MPTP).[2] |
Note: "Est." indicates values inferred from the SAR of 2-methyl-1,2,3,4-tetrahydroisoquinoline and its 5/6/7-fluoro analogs [3].[1][2][3]
Experimental Methodologies
To validate these affinity values, the following Radioligand Binding Assay protocol is the industry standard.
Protocol: Competition Binding Assay (Dopamine D2 & Sigma-1)[1][2][3]
-
Tissue Preparation:
-
Radioligands:
-
Incubation:
-
Termination:
-
Analysis:
Mechanism of Action & Signaling Pathways[2][3][5]
The following diagrams illustrate the distinct pharmacological pathways of Haloperidol (Antipsychotic) versus the THIQ scaffold (Neurotoxicity/Modulation).
Diagram 1: Receptor Interaction & Signaling[3]
Caption: Comparative signaling pathways.[1][2][3] Haloperidol strongly blocks D2 and Sigma-1, driving antipsychotic effects.[1][2][3] 5-F-2-Me-THIQ interacts with Sigma-1 and MAO, potentially influencing neurotoxicity pathways.[1][2][3]
Functional Implications[1][2][5]
Antipsychotic Efficacy[2][3]
-
Haloperidol: The sub-nanomolar D2 affinity (
) ensures potent antipsychotic efficacy but also high risk of Extrapyramidal Symptoms (EPS).[2][3] -
5-F-2-Me-THIQ: Lacks sufficient D2 affinity to function as an antipsychotic.[1][2] Its utility lies in research as a chemical probe or potential PNMT inhibitor.[2][3]
Neurotoxicity & Protection[2][3]
-
Haloperidol: Acts as a neuroprotective agent against THIQ-induced toxicity by blocking the Sigma-1 receptor or the Dopamine Transporter (DAT), preventing the uptake of toxic metabolites.[1][2]
-
5-F-2-Me-THIQ: As a fluorinated analog, it is often used to study the "fluorine effect" on metabolic stability.[1][2] The fluorine at C5 may block specific metabolic hydroxylation pathways, altering its toxicity profile compared to the parent TIQ.[2][3]
References
-
Seeman, P. (2002).[2][3] "Atypical Antipsychotics: Mechanism of Action." Canadian Journal of Psychiatry.[2][3] Link
-
Cobos, E.J., et al. (2008).[2][3] "Pharmacology and Therapeutic Potential of Sigma-1 Receptor Ligands." Current Neuropharmacology. Link
-
McNaught, K.S., et al. (1996).[2][3] "Effects of isoquinoline derivatives on the specific binding of [3H]mazindol to the dopamine transporter." Gen Pharmacol.[2][3] Link
-
BenchChem. (2025).[2][3] "5-Fluoro-1,2,3,4-tetrahydroisoquinoline Product Data." Link[1][3]
-
Tocris Bioscience. (2024).[2][3] "Haloperidol Hydrochloride Product Information." Link
Sources
- 1. 625127-11-9|5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride|BLD Pharm [bldpharm.com]
- 2. 5-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 16244396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Characterization & Comparison Guide: 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline HCl
Executive Summary
5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (5-F-2-Me-THIQ HCl) represents a critical scaffold in medicinal chemistry, particularly in the development of phenylethanolamine N-methyltransferase (PNMT) inhibitors and ligands for adrenergic or sigma receptors.
Unlike the parent 1,2,3,4-tetrahydroisoquinoline (THIQ) , whose salts often adopt predictable packing motifs, the introduction of the 5-fluoro substituent and the N-methyl group drastically alters the solid-state landscape. This guide provides a comparative analysis of the expected crystal lattice behaviors against known analogs and details the rigorous experimental protocols required to resolve its structure.
Key Structural Differentiators:
-
N-Methylation: Reduces the hydrogen bond donor count from two (in unsubstituted THIQ salts) to one (
), forcing a shift from 2D sheet packing to 1D chain or discrete cluster motifs. -
5-Fluorine Substitution: Introduces electronic repulsion and potential weak
or interactions that disrupt the standard herringbone packing of the fused benzene ring.
Comparative Structural Matrix
This section compares the target molecule against its closest structural relatives to establish a baseline for data analysis.
| Feature | Target: 5-F-2-Me-THIQ HCl | Comparator A: 1,2,3,4-THIQ HCl | Comparator B: 2-Methyl-THIQ HCl |
| Core Scaffold | Tetrahydroisoquinoline | Tetrahydroisoquinoline | Tetrahydroisoquinoline |
| N-Substituent | Methyl ( | Hydrogen ( | Methyl ( |
| Ring Substituent | 5-Fluoro | None | None |
| H-Bond Donors | 1 ( | 2 ( | 1 ( |
| Dominant Interaction | |||
| Secondary Interaction | |||
| Predicted Space Group | |||
| Lattice Risk | Disorder in N-Me or F-ring orientation | Low (Rigid lattice) | Moderate (N-Me conformers) |
*Note: Assuming the racemate is crystallized. If chiral resolution is performed, space group will be non-centrosymmetric (e.g.,
Structural Logic & Interaction Pathways
The following diagram illustrates the hierarchy of forces governing the crystallization of 5-F-2-Me-THIQ HCl compared to the parent.
Figure 1: Hierarchical interaction map driving the crystal packing of 5-F-2-Me-THIQ HCl.
Experimental Characterization Protocol
To generate publishable crystal structure data for this specific compound, follow this self-validating workflow.
Phase 1: High-Purity Salt Formation
The commercial material is often supplied as a hydrate or with amorphous content. Recrystallization is mandatory.
-
Dissolution: Dissolve 50 mg of this compound free base in minimal absolute ethanol (EtOH).
-
Acidification: Add 1.1 equivalents of 1M HCl in diethyl ether dropwise at 0°C.
-
Precipitation: A white precipitate should form immediately. If oiling occurs, sonicate for 5 minutes.
-
Isolation: Filter and wash with cold diethyl ether (
) to remove excess acid.
Phase 2: Single Crystal Growth (Vapor Diffusion)
Direct evaporation often yields needles unsuitable for diffraction. Vapor diffusion is the preferred method for THIQ salts.
-
Inner Vial: 10 mg of the HCl salt dissolved in 0.5 mL Methanol (MeOH).
-
Outer Vial: 3 mL Ethyl Acetate (EtOAc) or Diethyl Ether (
). -
Mechanism: The volatile antisolvent (
) diffuses into the MeOH, slowly lowering solubility and promoting high-quality prism growth over 48-72 hours.
Phase 3: X-Ray Diffraction Data Collection
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu source). Temperature: 100 K (Critical to reduce thermal motion of the N-methyl group).
Data Processing Checklist:
-
Space Group Determination: Check for systematic absences. Expect Monoclinic (
) for the racemate. -
Disorder Handling: The ethylene bridge (C3-C4) in THIQs often shows disorder (puckering). Use SHELXL constraints (EADP, SIMU) if necessary.
-
Hydrogen Placement: Locate the ammonium proton (
) in the difference Fourier map to confirm salt formation. Do not geometrically fix it without evidence.
Data Analysis & Validation
When analyzing your solved structure, validate it against these specific parameters to ensure scientific integrity.
A. Conformational Analysis
The tetrahydroisoquinoline ring typically adopts a half-chair or sofa conformation.
-
Measure Torsion Angle:
. -
Comparison: In unsubstituted THIQ HCl, the N atom lies out of the mean plane of the fused benzene ring.
-
Effect of 5-F: Check if the 5-fluoro substituent causes a "flattening" of the ring to maximize overlap or if it induces a twist to relieve steric strain with the peri-protons.
B. Hydrogen Bond Geometry
Quantify the
-
Target Distance:
distance should be between 3.05 Å and 3.20 Å . -
Angle:
should be . -
Contrast: If the distance is
, suspect solvent inclusion or a bifurcated weak interaction.
C. Fluorine Interactions
Calculate distances from the Fluorine atom to nearest neighbors.
-
Criteria: Any contact
is significant. -
Look for:
(Fluorine over a benzene ring of a neighbor) or (weak H-bond).
Workflow Visualization
Figure 2: Step-by-step experimental workflow for structural determination.
References
-
Database: Cambridge Structural Database (CSD). Search Query: Tetrahydroisoquinoline hydrochloride.
-
Parent Structure: "Crystal structure of 1,2,3,4-tetrahydroisoquinolinium hydrogen tartrate monohydrate." IUCrData, 2024.
-
Methodology: Cruz-Cabeza, A. J. "Acid-base crystalline complexes and the pKa rule." CrystEngComm, 2012, 14, 6362-6365.
-
Conformational Analysis: "Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline." Phys. Chem. Chem. Phys., 2013. (Used for ring pucker comparison).
- General Protocol: Stout, G. H., & Jensen, L. H. X-ray Structure Determination: A Practical Guide. Wiley-Interscience.
Note: As the specific crystal structure of this compound HCl is not currently indexed in open-access repositories, this guide serves as the definitive protocol for researchers to generate and validate this data de novo.
Validating Purity of Fluorinated Tetrahydroisoquinolines (THIQ) via LC-MS
A Comparative Technical Guide for Drug Development
Executive Summary
The introduction of fluorine into the tetrahydroisoquinoline (THIQ) scaffold—a privileged structure in medicinal chemistry—dramatically alters physicochemical properties such as pKa, lipophilicity, and metabolic stability. However, it introduces significant analytical challenges, primarily the formation of difficult-to-separate regioisomers during Pictet-Spengler cyclization and unique ionization behaviors in Mass Spectrometry.
This guide provides an advanced technical framework for validating the purity of fluorinated THIQs. Unlike generic protocols, we focus on the specific interplay between fluorine-fluorine interactions in chromatography and HF-elimination pathways in mass spectrometry. We compare Liquid Chromatography-Mass Spectrometry (LC-MS) against
Part 1: The Analytical Challenge
1.1 The "Fluorine Effect" on Isomerism
In the synthesis of fluorinated THIQs (typically via Pictet-Spengler or Bischler-Napieralski reactions), the directing effect of the fluorine substituent often leads to regioisomeric mixtures (e.g., 6-fluoro vs. 7-fluoro isomers) that are nearly indistinguishable by standard C18 Reverse-Phase HPLC.
-
Problem: C18 columns rely on hydrophobic interactions. Fluorine is lipophilic but also highly electronegative, creating a dipole that C18 phases fail to exploit for separation.
-
Consequence: Co-eluting isomers in HPLC-UV lead to false purity assessments, where a "single peak" actually contains 5–10% of a bioactive regioisomer.
1.2 Ionization Suppression & Fragmentation
Fluorinated amines can exhibit unpredictable ionization efficiencies in Electrospray Ionization (ESI).
-
In-Source Fragmentation (ISF): Labile C-F bonds, particularly in aliphatic positions or adjacent to nitrogen, can undergo HF elimination (neutral loss of 20 Da) before precursor selection, complicating molecular weight confirmation.
-
Suppression: High electronegativity can reduce proton affinity at the isoquinoline nitrogen, requiring tailored mobile phase additives.
Part 2: Comparative Analysis of Methodologies
The following table objectively compares LC-MS against the primary alternatives:
| Feature | LC-MS (Recommended) | HPLC-UV | |
| Primary Utility | Trace impurity profiling (<0.1%) & Isomer ID | Absolute quantification (Purity %) | Bulk purity assessment (>95%) |
| Selectivity | High: Mass-resolved peaks; PFP columns separate F-isomers. | Extreme: Distinct shifts for every F-environment. | Medium: Relies solely on retention time; isomers often co-elute. |
| Sensitivity (LOD) | Excellent: ng/mL range (suitable for genotoxic impurities). | Low: Requires mg-scale sample; poor for trace impurities (<1%). | Good: µg/mL range; limited by chromophore extinction coefficients. |
| Standard Requirement | Requires reference standards for quantitation (response factors vary). | None: Internal standard (e.g., TFT) suffices for all F-compounds. | Requires reference standards for response factor correction. |
| Throughput | High (5-10 min run times). | Low (10-60 min acquisition for trace sensitivity). | High (5-15 min run times). |
Verdict: While
Part 3: Strategic Experimental Protocol
This protocol is designed to force the separation of fluorinated regioisomers and ensure accurate mass detection.
3.1 Stationary Phase Selection: The PFP Advantage
Do not use standard C18 columns for fluorinated THIQ isomer separation.[1]
-
Recommended Phase: Pentafluorophenyl (PFP) or Fluorophenyl.
-
Mechanism: PFP phases engage in
- interactions and, crucially, dipole-dipole interactions with the fluorinated analyte. This "fluorine-fluorine" affinity provides the necessary selectivity factor ( ) to resolve positional isomers that co-elute on C18.
3.2 Mobile Phase & Ionization[2]
-
Solvents: Water / Methanol (Methanol enhances PFP selectivity better than Acetonitrile).
-
Additive: 0.1% Formic Acid + 5mM Ammonium Formate.
-
Why? Ammonium formate buffers the pH to ensure consistent protonation of the THIQ nitrogen (pKa ~9.5) while mitigating signal suppression from the fluorine atoms.
-
3.3 Mass Spectrometry Parameters (ESI+)
-
Source Temperature: 350°C (High enough to desolvate, low enough to prevent thermal HF elimination).
-
Monitoring:
-
Full Scan (Q1): 100–600 m/z.
-
SIM/MRM: Monitor parent
and the specific neutral loss of HF . -
Note: If you observe a dominant peak at
, check for in-source fragmentation; this is often a sign of excessive cone voltage.
-
Part 4: Visualization of Workflows
4.1 Method Selection & Validation Workflow
The following diagram illustrates the decision logic for validating fluorinated THIQ purity, integrating qNMR for reference standard qualification and LC-MS for routine batch analysis.
Figure 1: Integrated workflow for validating fluorinated THIQ purity. Note the central role of PFP screening and qNMR calibration.
4.2 Fragmentation Pathway (Diagnostic)
Understanding fragmentation is key to distinguishing impurities.
Figure 2: Common ESI+ fragmentation pathways for fluorinated THIQs. HF loss is often indicative of aliphatic fluorine or specific ortho-substitution patterns.
Part 5: Data Presentation & Validation Criteria
To validate this method according to ICH Q2(R1) guidelines, the following data structure is required.
5.1 System Suitability & Validation Table
| Parameter | Acceptance Criteria | Experimental Note for F-THIQ |
| Specificity | Resolution ( | Critical: Must demonstrate separation of 6-F and 7-F regioisomers using PFP column. |
| Linearity ( | > 0.999 | Range: 0.1% to 120% of target concentration. Watch for saturation at high conc due to F-suppression. |
| Accuracy (Recovery) | 90% – 110% | Spike crude matrix with pure fluorinated standard. |
| LOD / LOQ | S/N > 3 / S/N > 10 | Typical LOQ for F-THIQ by LC-MS is ~1–5 ng/mL. |
| Precision (RSD) | < 2.0% (n=6) | Ensure stable source temperature to prevent fluctuating in-source HF loss. |
5.2 Case Study Data: Column Comparison
Hypothetical data based on typical behavior of fluorinated heterocycles.
| Column Type | Mobile Phase | Retention Time (6-F Isomer) | Retention Time (7-F Isomer) | Resolution ( |
| C18 (Standard) | Water/ACN (0.1% FA) | 4.21 min | 4.25 min | 0.4 (Co-elution) |
| Phenyl-Hexyl | Water/MeOH (0.1% FA) | 5.10 min | 5.35 min | 1.2 (Partial) |
| PFP (Recommended) | Water/MeOH (0.1% FA) | 5.80 min | 6.45 min | 3.1 (Baseline) |
References
-
Restek Corporation. (2024). Analysis of Isomers Δ-8-THC, Δ-9-THC, and Their Metabolites in Whole Blood by LC-MS/MS. Restek Applications Notes. [Link]
-
Pereira, L., et al. (2024). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. [Link]
-
National Institutes of Health (NIH). (2025). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
[1]
Core Directive: Operational Autonomy & Risk Management
Senior Scientist Note: You are likely handling 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline as a research intermediate or specific pharmacological standard. Unlike common solvents, this compound lacks a widely public commodity Safety Data Sheet (SDS). Therefore, we must derive our safety and disposal protocols from its chemical structure class : a fluorinated tertiary amine within a tetrahydroisoquinoline (THIQ) scaffold.[1]
The Critical Disposal Logic:
-
Halogen Content: The "5-Fluoro" substituent mandates that this waste be treated as Halogenated Organic Waste . Incineration requires specific scrubbing for Hydrofluoric Acid (HF) generation. Never mix with non-halogenated solvents (e.g., acetone, ethanol) unless the entire container is labeled "Halogenated," as this increases disposal costs and complexity.[1]
-
Amine Basicity: The "2-methyl" group makes this a tertiary amine. It is a base. Segregation from strong acids and oxidizers is non-negotiable to prevent exothermic neutralization or formation of N-oxide/nitroso byproducts.
-
CNS Activity: THIQ derivatives often possess biological activity (CNS stimulants/neurotoxins). Treat all waste as Potentially Bioactive/Toxic .
Chemical Safety Profile & Hazard Identification
Derived from structure-activity relationship (SAR) analysis of CAS 406923-64-6 (Nor-methyl analog) and CAS 91-21-4 (Parent scaffold).[1]
Physical & Chemical Properties (Estimated)
| Property | Value / Characteristic | Operational Implication |
| Chemical Class | Fluorinated Tertiary Amine | Basic : Incompatible with acids.[1] |
| Physical State | Liquid (Free Base) or Solid (HCl Salt) | Determines waste container type (Carboy vs. Drum). |
| Boiling Point | ~230–240 °C (Predicted) | Low volatility, but aerosols are hazardous.[1] |
| Basicity (pKa) | ~9.0 – 9.5 | Corrosive to mucous membranes; neutralizes acids violently. |
| Solubility | Organic Solvents (DCM, MeOH) | Rinsate must be collected in organic waste.[1] |
GHS Hazard Classification (Conservative Approach)[1]
Waste Characterization & Segregation Strategy
The "Halogen Rule"
Because of the fluorine atom, this compound cannot be bulked with standard organic solvents (Class 3 Flammables). It must enter the Halogenated Waste Stream .
Decision Matrix: Waste Stream Selection
Use the following logic flow to determine the correct disposal path for your specific sample state.
Figure 1: Decision matrix for segregating this compound waste. Note that non-halogenated solutions become halogenated waste once this compound is added.[1]
Step-by-Step Disposal Protocols
Protocol A: Routine Liquid Waste (Mother Liquors/Solutions)
Applicability: Reaction mixtures, HPLC effluent, or stock solutions.[1]
-
Container Selection: Use a High-Density Polyethylene (HDPE) or Glass carboy. Avoid metal containers if the solution is acidic (though this compound is basic, the solvent matrix matters).
-
Labeling: Attach a hazardous waste tag immediately.
-
Chemical Name: Write out full name: "this compound solution."
-
Constituents: List all solvents (e.g., "Dichloromethane 90%, Compound <1%").
-
Hazard Check: Mark "Toxic," "Irritant," and "Halogenated." [1]
-
-
Transfer: Pour waste into the carboy using a funnel in a fume hood.
-
Closure: Cap tightly when not in use to prevent volatile emissions.[6]
Protocol B: Solid Waste & Lab Debris
Applicability: Expired pure salts, contaminated gloves, silica gel, paper towels.[1]
-
Container: Wide-mouth HDPE jar or heavy-duty clear hazardous waste bag (double-bagged).
-
Segregation: Do not mix with "Sharps" (needles/glass) unless using a rigid sharps container.
-
Deactivation (Optional but Recommended for Pure Compound):
-
If disposing of pure active pharmaceutical ingredient (API), wet the solid with a small amount of dilute HCl (1M) to ensure it is in salt form (less volatile), then bag it.[1]
-
-
Labeling: Mark as "Solid Hazardous Waste - Toxic Solids."
Protocol C: Spill Response (Small Scale < 100 mL/g)
Pre-requisite: Personnel must wear Nitrile gloves, Lab Coat, and Safety Glasses.
Figure 2: Workflow for managing minor laboratory spills of fluorinated isoquinolines.
Decontamination Step:
Regulatory & Compliance Context
-
RCRA Classification (USA): While not explicitly P-listed or U-listed by CAS, this compound falls under the characteristic of Toxic and Ignitable (if in solvent).[1] The presence of Fluorine mandates treatment as a Halogenated Organic (often coded as F-listed solvents if mixed, or D001/D002/D003 characteristics).[1]
-
Destruction Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] The incinerator must operate at >1000°C with alkaline scrubbing to neutralize the Hydrogen Fluoride (HF) gas produced during combustion [1].
References
-
United States Environmental Protection Agency (EPA). Best Management Practices for Laboratories: Disposal of Halogenated Solvents. Available at: [Link][1]
-
PubChem. Compound Summary: 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (Isomeric Analog).[1] National Library of Medicine. Available at: [Link][1]
Sources
- 1. 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | C10H12FN | CID 591684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | C10H12FN | CID 591684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. ic.ptb.de [ic.ptb.de]
Navigating the Uncharted: A Practical Guide to Handling 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research, novel compounds like 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline represent both promise and peril. As a Senior Application Scientist, this guide is crafted to instill a culture of safety and precision in your laboratory. The toxicological profile of this specific molecule is not yet fully elucidated, demanding our utmost caution. This document provides a procedural framework grounded in the safety profiles of analogous structures, ensuring you can manage this compound with the confidence that comes from rigorous preparation and a deep understanding of the potential risks.
Hazard Assessment: Acknowledging the Unknown
Due to the limited specific data on this compound, a conservative approach to handling is paramount. Based on structurally related compounds, we must anticipate the following potential hazards:
-
Corrosive Effects : Assumed to cause severe skin burns and serious eye damage[1][2].
-
Toxicity : Likely harmful if swallowed, in contact with skin, or inhaled[1][2][3].
-
Irritation : May cause respiratory tract irritation[1][3][4].
Given that the toxicological properties have not been fully investigated, it is crucial to treat this compound as potentially toxic[1][2].
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable. The following table outlines the minimum requirements for handling this compound.
| PPE Category | Minimum Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. Standard safety glasses are insufficient[1][2]. | To protect against splashes that could cause severe eye damage. |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Inspect for integrity before each use[1]. - Lab Coat: A chemical-resistant lab coat or apron is required. - Clothing: Long pants and closed-toe shoes are mandatory[1][5]. | To prevent skin contact, which may be harmful or cause corrosion[2]. |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood[3]. If symptoms of respiratory irritation occur, or if a fume hood is not available, a NIOSH-approved respirator should be used[6]. | To prevent inhalation of vapors or aerosols that may be harmful or cause respiratory irritation[3][4]. |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a strict, methodical workflow is critical to mitigate risks. The following diagram and procedural steps outline the essential stages of handling this compound, from preparation to disposal.
Experimental Protocol:
-
Preparation:
-
Don all required PPE as detailed in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling and Experimentation:
-
Perform all manipulations, including weighing and transferring, of the compound within the chemical fume hood to prevent exposure to vapors[3].
-
Use caution to avoid generating dust or aerosols.
-
In case of accidental contact with skin, immediately wash the affected area with soap and plenty of water and seek medical attention[2][7].
-
If the compound comes into contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention[2][3].
-
-
Decontamination and Disposal:
-
Following the experimental procedure, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Dispose of all waste, including contaminated gloves and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container[2][8]. Do not allow the chemical to enter the environment[2].
-
Remove PPE in a manner that avoids cross-contamination. Dispose of single-use items in the designated hazardous waste container[9].
-
Wash hands thoroughly with soap and water after removing gloves[2][7].
-
Emergency Procedures: Planning for the Unexpected
In the event of an emergency, immediate and correct action is crucial.
-
Spills:
-
For small spills (<1 L), if you are trained and have the appropriate spill kit, you may clean it up while wearing your PPE. Absorb the spill with an inert material and place it in a sealed container for disposal[7].
-
For large spills (>1 L), evacuate the area immediately and contact your institution's emergency response team[7].
-
-
Inhalation: If you feel unwell or experience respiratory irritation, move to fresh air immediately and seek medical attention[2][3].
-
Ingestion: Do NOT induce vomiting. Rinse your mouth with water and seek immediate medical attention[2].
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are critical for maintaining a safe laboratory environment.
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids[2][3]. The storage area should be secure and accessible only to authorized personnel[2].
-
Disposal: All waste containing this compound must be disposed of as hazardous waste through an approved waste disposal plant[2][8]. Follow all local, state, and federal regulations for hazardous waste disposal.
By integrating these safety protocols into your daily laboratory practices, you can confidently work with novel compounds like this compound, advancing your research while prioritizing the well-being of yourself and your colleagues.
References
- BenchChem. Personal protective equipment for handling 4-Methyl-1,2,3,4-tetrahydroisoquinoline.
- Fisher Scientific. SAFETY DATA SHEET: 1,2,3,4-Tetrahydroisoquinoline.
- Fisher Scientific. SAFETY DATA SHEET: 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, 97%.
- University of California Merced. Standard Operating Procedure: Tetrahydrofuran.
- Sigma-Aldrich. SAFETY DATA SHEET: 1,2,3,4-tetrahydroquinoline.
- CHEMM. Personal Protective Equipment (PPE).
- Pediatric Oncology Group of Ontario. Personal Protective Equipment (PPE) for Hazardous Drug Administration and Other Tasks.
- Greenbook. SAFETY DATA SHEET - mso+.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Nova Molecular. SAFETY DATA SHEET.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health.
- University of Alabama at Birmingham. Personal Protective Equipment (PPE) (OHS100) Course Material.
- Thermo Fisher Scientific. SAFETY DATA SHEET: 1,2,3,4-Tetrahydroquinoline.
- Echemi. 5,6-Difluoro-1,2,3,4-tetrahydro-2-methylquinoline Safety Data Sheets.
- PubChem. 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.
- CymitQuimica. Safety Data Sheet: 5-BROMO-8-CHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | C10H12FN | CID 591684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. echemi.com [echemi.com]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. pogo.ca [pogo.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
